1,2-Epoxy-1-methylcyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12597. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7-5-3-2-4-6(7)8-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEKVYPYFQSFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873233 | |
| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713-33-3 | |
| Record name | 1,2-Epoxy-1-methylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1,2-epoxycyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,2-Epoxy-1-methylcyclohexane from 1-methylcyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-epoxy-1-methylcyclohexane, a valuable epoxide intermediate, from the starting material 1-methylcyclohexene. This document details established experimental protocols, comparative quantitative data, and underlying reaction mechanisms to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.
Introduction
The epoxidation of alkenes is a cornerstone transformation in organic synthesis, yielding highly reactive and versatile epoxide functionalities. These three-membered cyclic ethers are pivotal building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. This compound, derived from the readily available 1-methylcyclohexene, serves as a key intermediate for introducing specific stereochemistry and functionality in drug development and other fine chemical applications. This guide focuses on the prevalent methods for this conversion, providing detailed experimental procedures and comparative data to facilitate informed methodological choices.
Synthetic Methodologies and Quantitative Data
Several methods have been established for the epoxidation of 1-methylcyclohexene. The most common approaches involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid, or asymmetric methods like the Jacobsen-Katsuki epoxidation for enantioselective synthesis.
Epoxidation with Peroxy Acids
Peroxy acids are widely employed for the epoxidation of a broad range of alkenes due to their reliability and operational simplicity. The reaction proceeds via a concerted mechanism, leading to the syn-addition of the oxygen atom to the double bond. For 1-methylcyclohexene, this results in a racemic mixture of the corresponding epoxide.
Table 1: Comparison of Peroxy Acid-Mediated Epoxidation Methods
| Epoxidizing Agent | Typical Yield (%) | Stereochemistry | Key Features |
| m-Chloroperoxybenzoic Acid (m-CPBA) | ~75-90% | Racemic syn-epoxide | Commercially available, stable solid; reaction is generally high-yielding.[1] |
| Peroxyacetic Acid (CH₃CO₃H) | High | Racemic syn-epoxide | Can be prepared in situ; often used in industrial applications. |
Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction
For applications requiring enantiomerically pure epoxides, the Jacobsen-Katsuki epoxidation is a powerful and widely utilized method. This reaction employs a chiral manganese-salen complex as a catalyst to achieve high enantioselectivity in the epoxidation of unfunctionalized alkenes like 1-methylcyclohexene.
Table 2: Jacobsen-Katsuki Epoxidation of 1-methylcyclohexene
| Catalyst | Oxidant | Typical Yield (%) | Enantiomeric Excess (ee) |
| (R,R)-Jacobsen's Catalyst | NaOCl (buffered) | High | Up to >90% |
| (S,S)-Jacobsen's Catalyst | NaOCl (buffered) | High | Up to >90% |
Experimental Protocols
General Procedure for Epoxidation using m-CPBA
Materials:
-
1-methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and addition funnel
Procedure:
-
Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane and place the solution in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclohexene over a period of time, maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by distillation or flash column chromatography.
General Procedure for Jacobsen-Katsuki Asymmetric Epoxidation
Materials:
-
1-methylcyclohexene
-
(R,R)- or (S,S)-Jacobsen's catalyst (e.g., (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Commercial bleach (sodium hypochlorite (B82951), NaOCl solution), buffered with Na₂HPO₄
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the chiral Jacobsen's catalyst (typically 1-5 mol%).
-
To the stirred mixture, add the buffered sodium hypochlorite solution.
-
Stir the biphasic mixture vigorously at 0 °C.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the epoxide by flash chromatography.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for the synthesis of this compound.
Caption: Concerted "butterfly" mechanism for the epoxidation of 1-methylcyclohexene with m-CPBA.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki asymmetric epoxidation.
Caption: General experimental workflow for the synthesis and purification of this compound.
Product Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes typical spectroscopic data.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.5-3.5 (m, protons on epoxide ring), ~1.3-2.0 (m, cyclohexane (B81311) ring protons), ~1.3 (s, methyl protons). The protons on the epoxide ring often show complex splitting patterns.[2] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~60-70 (quaternary carbon of epoxide), ~50-60 (tertiary carbon of epoxide), ~20-40 (cyclohexane ring carbons), ~20 (methyl carbon). |
| IR (neat) | ν (cm⁻¹): ~3000-2850 (C-H stretch), ~1250 (C-O stretch, characteristic for epoxides), ~800-950 (epoxide ring vibrations). |
| Mass Spec. (EI) | m/z (%): 112 (M⁺), 97, 83, 55. |
Conclusion
The synthesis of this compound from 1-methylcyclohexene can be effectively achieved through various established methods. The choice of reagent and protocol is contingent on the desired stereochemical outcome and scale of the reaction. For racemic syntheses, epoxidation with m-CPBA offers a reliable and high-yielding route. For applications demanding high enantiopurity, the Jacobsen-Katsuki epoxidation stands out as an excellent choice, providing access to enantioenriched epoxides with high selectivity. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize and characterize this important chemical intermediate for their research and development endeavors.
References
Stereoselective Epoxidation of 1-Methylcyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epoxidation of alkenes is a cornerstone of organic synthesis, yielding versatile epoxide intermediates that are pivotal in the construction of complex molecular architectures, particularly in the pharmaceutical industry. The stereochemical outcome of this transformation is of paramount importance, as the therapeutic efficacy of a drug is often intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereoselective epoxidation of 1-methylcyclohexene, a prochiral alkene, offering a comparative analysis of widely employed epoxidizing agents. Detailed experimental protocols, quantitative data on stereoselectivity, and visual representations of reaction mechanisms and workflows are presented to aid researchers in selecting the optimal methodology for their specific synthetic needs.
Introduction
1-Methylcyclohexene serves as a valuable model substrate for studying the stereoselectivity of epoxidation reactions. The trisubstituted double bond of this prochiral alkene presents two diastereotopic faces, allowing for the formation of syn and anti epoxides. Furthermore, the resulting epoxide is chiral, enabling the investigation of enantioselective transformations. This guide focuses on three principal methods for the epoxidation of 1-methylcyclohexene: diastereoselective epoxidation using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid, and enantioselective epoxidation utilizing the Jacobsen-Katsuki catalyst.
Comparison of Epoxidizing Agents
The choice of epoxidizing agent is the most critical factor in determining the stereochemical outcome of the epoxidation of 1-methylcyclohexene. The following table summarizes the performance of the discussed reagents.
| Epoxidizing Agent | Predominant Stereochemistry | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | syn-addition[1] | Not readily available in reviewed literature | Racemic[1] |
| Peroxyacetic Acid | syn-addition[1] | Not readily available in reviewed literature | Racemic[1] |
| Jacobsen-Katsuki Catalyst | Enantioselective[1][2] | Not applicable | Up to >90%[1] |
Note: The syn-addition of peroxy acids to 1-methylcyclohexene is a well-established principle, leading to the formation of the epoxide on the same face as the adjacent methyl group. However, specific quantitative data for the diastereomeric ratio is not consistently reported in the literature. The Jacobsen-Katsuki epoxidation is renowned for its high enantioselectivity with unfunctionalized alkenes.[1][2]
Reaction Pathways and Stereochemical Models
The stereochemical outcome of the epoxidation of 1-methylcyclohexene is dictated by the trajectory of the oxygen atom delivery to the double bond.
Caption: Reaction pathways for the epoxidation of 1-methylcyclohexene.
Diastereoselective Epoxidation with Peroxy Acids
The epoxidation of alkenes with peroxy acids like m-CPBA proceeds through a concerted "butterfly" transition state.[3] The peroxy acid delivers the oxygen atom to the alkene in a single step. For 1-methylcyclohexene, the approach of the bulky peroxy acid is sterically hindered on the face of the double bond occupied by the axial hydrogens of the cyclohexane (B81311) ring in its preferred half-chair conformation. Consequently, the epoxidizing agent preferentially attacks from the less hindered face, which is syn to the equatorial methyl group. This results in the predominant formation of the syn-epoxide.
Enantioselective Epoxidation with Jacobsen-Katsuki Catalyst
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as a catalyst to achieve high enantioselectivity.[2][4] The mechanism is thought to involve the formation of a high-valent manganese-oxo species, which then transfers the oxygen atom to the alkene.[4] The chiral ligand environment around the manganese center dictates the facial selectivity of the epoxidation. The alkene can approach the metal-oxo intermediate from two main pathways, a side-on approach or a planar approach. The steric interactions between the alkene substituents and the bulky groups on the salen ligand favor one approach over the other, leading to the preferential formation of one enantiomer of the epoxide.[4] The use of either the (R,R) or (S,S) enantiomer of the catalyst allows for the selective synthesis of the corresponding (1R,6S) or (1S,6R)-1-methylcyclohexene oxide.
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving the desired stereochemical outcomes. The following sections provide representative protocols for the epoxidation of 1-methylcyclohexene using m-CPBA and the Jacobsen-Katsuki catalyst.
Diastereoselective Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This procedure outlines a general method for the diastereoselective epoxidation of 1-methylcyclohexene to yield the racemic syn-epoxide.[1][5]
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and addition funnel
Caption: Experimental workflow for epoxidation using m-CPBA.
Procedure:
-
Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclohexene over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a wash with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by flash chromatography on silica (B1680970) gel if necessary.
Enantioselective Epoxidation with Jacobsen-Katsuki Catalyst
This protocol provides a general framework for the enantioselective epoxidation of 1-methylcyclohexene using a chiral (salen)manganese(III) complex.[1]
Materials:
-
1-Methylcyclohexene
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
Commercial bleach (sodium hypochlorite (B82951), NaOCl solution), buffered with Na₂HPO₄
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and ice bath
Procedure:
-
Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-5 mol%).
-
Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the epoxide by flash chromatography.
-
Determine the enantiomeric excess of the product by chiral GC or high-performance liquid chromatography (HPLC) analysis.
Conclusion
The stereoselective epoxidation of 1-methylcyclohexene can be effectively controlled through the judicious selection of the epoxidizing agent. For applications where a racemic mixture of the syn-epoxide is sufficient, peroxy acids such as m-CPBA offer a reliable and straightforward method. However, for the synthesis of enantioenriched epoxides, which are of significant interest in the pharmaceutical and fine chemical industries, the Jacobsen-Katsuki epoxidation stands out as the premier method, consistently delivering high levels of enantioselectivity. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and successfully implement these powerful synthetic transformations in their own laboratories.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Epoxy-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxy-1-methylcyclohexane, also known as 1-methylcyclohexene oxide, is a versatile cyclic ether with significant applications in organic synthesis and as a building block for complex molecules. Its strained three-membered epoxide ring makes it susceptible to a variety of ring-opening reactions, providing a gateway to a diverse range of functionalized cyclohexanes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key spectroscopic data to support its use in research and development.
Physical Properties
This compound is a colorless to light orange or yellow clear liquid.[1] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| Boiling Point | 138 °C | [1] |
| Density | 0.93 g/cm³ | [2] |
| Refractive Index | 1.44 | [1] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the high ring strain of the epoxide, making it a good electrophile that readily reacts with nucleophiles. These reactions typically proceed via a ring-opening mechanism, which can be catalyzed by either acid or base.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. The nucleophile then attacks one of the electrophilic carbons of the epoxide. For unsymmetrical epoxides like this compound, the regioselectivity of the attack depends on the stability of the carbocation-like transition state. The reaction with hydrogen bromide (HBr) yields 2-bromo-2-methylcyclohexanol as the major product, which is a result of the nucleophile (Br⁻) attacking the more substituted carbon, where the positive charge is better stabilized.[3][4] This reaction proceeds with an anti-stereochemistry, resulting in a trans-diaxial product.
Base-Catalyzed Ring-Opening
In the presence of a strong base and a nucleophile, the ring-opening of this compound occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. For instance, reaction with hydroxide (B78521) ion (OH⁻) would lead to the formation of 1-methylcyclohexane-1,2-diol. The attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack and a trans-diaxial product.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the epoxidation of 1-methylcyclohexene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add m-CPBA (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a 10% sodium sulfite (B76179) solution to quench any excess peroxide.
-
Wash with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain this compound. Note: The product is volatile.
Acid-Catalyzed Ring-Opening of an Analogous Epoxide (1,2-Epoxyhexane)
The following is a general procedure for the acid-catalyzed ring-opening of a similar epoxide, 1,2-epoxyhexane (B74757), which can be adapted for this compound.[4]
Materials:
-
1,2-Epoxyhexane
-
Methanol
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the epoxide in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature.
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent.
Base-Catalyzed Ring-Opening of an Analogous Epoxide (1,2-Epoxyhexane)
The following is a general procedure for the base-catalyzed ring-opening of a similar epoxide, 1,2-epoxyhexane, which can be adapted for this compound.[4][5]
Materials:
-
1,2-Epoxyhexane
-
Sodium methoxide (B1231860)
-
Methanol
Procedure:
-
In a round-bottom flask, prepare a slurry of sodium methoxide in methanol.
-
Add the epoxide to the stirring slurry.
-
Stir the reaction mixture at room temperature.
-
Upon completion, the reaction can be worked up by neutralization and extraction.
Spectroscopic Data
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The top five peaks observed in the GC-MS analysis are summarized below.[1]
| m/z | Relative Intensity |
| 97 | 99.99 |
| 83 | 96.31 |
| 55 | 95.85 |
| 43 | 68.25 |
| 42 | 64.12 |
NMR Spectroscopy
-
¹H NMR (of 1,2-epoxyhexane):
-
Protons on the epoxide ring are expected to appear in the range of δ 2.4-2.9 ppm.
-
Alkyl protons on the cyclohexane (B81311) ring would appear further upfield.
-
-
¹³C NMR:
-
A reference to a ¹³C NMR spectrum for this compound exists in a publication by S. G. Davies and G. H. Witham in J. Chem. Soc., Perkin Trans. 2, 1975, 861.[1]
-
The carbons of the epoxide ring are typically found in the range of δ 40-60 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of an epoxide is characterized by several key absorptions:
-
C-O-C symmetric stretch: 880–750 cm⁻¹
-
C-O-C asymmetric stretch: 950–810 cm⁻¹
-
Epoxide ring breathing: 1280–1230 cm⁻¹
Conclusion
This compound is a valuable reagent in organic synthesis due to the reactivity of its strained epoxide ring. This guide has provided a detailed overview of its physical and chemical properties, along with experimental procedures for its synthesis and illustrative protocols for its key ring-opening reactions. The provided spectroscopic data offers a basis for the characterization of this compound and its reaction products. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2-Epoxy-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-Epoxy-1-methylcyclohexane. Due to the limited availability of publicly accessible, verified spectral data for this specific compound, this guide presents predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It also includes a detailed, standardized experimental protocol for the acquisition of high-quality NMR spectra for small organic molecules, which can be adapted for this compound.
Predicted NMR Spectral Data
The following tables summarize the anticipated chemical shifts (δ) for the protons and carbons in this compound. These predictions are derived from the known spectral data of related structures such as 1-methylcyclohexene and cyclohexene (B86901) oxide, and general principles of NMR spectroscopy which predict the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CH₃ (Methyl) | 1.2 - 1.5 | Singlet (s) | N/A |
| -CH-O- (Epoxide) | 2.8 - 3.2 | Doublet (d) or Multiplet (m) | Varies |
| -CH₂- (Cyclohexane ring) | 1.2 - 2.1 | Multiplets (m) | Varies |
Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific conformation of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C-O (Quaternary, Epoxide) | 58 - 62 |
| -CH-O- (Epoxide) | 50 - 55 |
| -C-CH₃ (Quaternary) | *Not readily predictable |
| -CH₂- (Cyclohexane ring) | 20 - 35 |
| -CH₃ (Methyl) | 15 - 25 |
Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (B1202638) (TMS).
Structural Assignment and Rationale
The predicted chemical shifts are based on the following rationale:
-
¹H NMR: The methyl protons are expected to appear as a singlet in the upfield region (1.2 - 1.5 ppm) as they have no adjacent protons to couple with. The proton on the epoxide ring attached to a carbon also bearing an oxygen atom (-CH-O-) is expected to be the most downfield of the ring protons (2.8 - 3.2 ppm) due to the deshielding effect of the electronegative oxygen atom. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring will appear as a complex set of multiplets in the aliphatic region (1.2 - 2.1 ppm).
-
¹³C NMR: The carbon atoms of the epoxide ring are the most deshielded of the ring carbons and are expected to resonate in the 50 - 62 ppm region. The quaternary carbon of the epoxide will be further downfield than the tertiary carbon. The other cyclohexane ring carbons will appear in the 20 - 35 ppm range, and the methyl carbon will be in the upfield region (15 - 25 ppm).
Experimental Protocol for NMR Spectroscopy
The following is a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other options include acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is preferable, typically 20-50 mg in 0.6-0.7 mL of solvent.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure optimal signal transmission and detection.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to achieve high homogeneity across the sample. This process minimizes peak broadening and distortion. Automated shimming routines are available on modern spectrometers.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitative data is required.
-
Number of Scans (ns): 8-16 scans are usually sufficient for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons in the molecule.
Visualization of this compound Structure
The following diagram illustrates the chemical structure of this compound with atom numbering that can be correlated with the NMR spectral data.
Caption: Structure of this compound.
Mass Spectrometry Analysis of 1,2-Epoxy-1-methylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-Epoxy-1-methylcyclohexane. It details experimental protocols, fragmentation patterns, and quantitative data to support researchers in the identification and characterization of this compound.
Introduction
This compound (C7H12O, molecular weight: 112.17 g/mol ) is a cyclic ether with applications in organic synthesis and as a potential building block in drug discovery.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the electron ionization (EI) mass spectrometry of this compound, a common and powerful method for generating reproducible fragmentation patterns that serve as a molecular fingerprint.
Experimental Protocols
A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a representative method based on common practices for the analysis of volatile cyclic ethers.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Serial Dilution: Perform serial dilutions of the stock solution to create a series of standards at concentrations appropriate for the sensitivity of the instrument and the desired calibration range.
-
Sample Injection: Introduce 1 µL of the prepared sample into the GC-MS system.
Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in splitless mode for 1 minute to maximize sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280°C.
-
Mass Range: Scan from m/z 40 to 200.
Mass Spectrum and Data Presentation
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The molecular ion (M+) at m/z 112 is expected but may be of low abundance due to the instability of the epoxide ring under EI conditions.
Quantitative Data
The following table summarizes the major ions observed in the mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 42 | 64.1 | [C3H6]+• |
| 43 | 68.3 | [C3H7]+ |
| 55 | 95.9 | [C4H7]+ |
| 83 | 96.3 | [C6H11]+ |
| 97 | 99.9 | [C7H11O]+ |
Fragmentation Pathways
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M+•). The subsequent fragmentation is driven by the cleavage of the strained epoxide ring and adjacent carbon-carbon bonds. The major fragmentation pathways are proposed as follows:
-
Alpha-Cleavage: The initial ionization can lead to the cleavage of the C-C bond adjacent to the oxygen atom. This is a common fragmentation pathway for ethers.
-
Ring Opening and Rearrangement: The epoxide ring can open to form a more stable radical cation, which can then undergo further fragmentation and rearrangement.
-
Loss of Neutral Fragments: The molecular ion and subsequent fragment ions can lose stable neutral molecules such as CO, H2O, or small hydrocarbons.
The formation of the base peak at m/z 97 likely results from the loss of a methyl group from the molecular ion, followed by rearrangement. The significant peak at m/z 83 can be attributed to the loss of an ethyl group after ring opening.
Conclusion
The mass spectrometry analysis of this compound by GC-MS provides a reliable method for its identification and characterization. The fragmentation pattern, with key ions at m/z 97, 83, and 55, serves as a distinctive fingerprint for this compound. The experimental protocol and fragmentation pathways detailed in this guide offer a solid foundation for researchers and scientists working with this and structurally related epoxides. Further studies using high-resolution mass spectrometry could provide more detailed insights into the elemental composition of the fragment ions and confirm the proposed fragmentation mechanisms.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Epoxy-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 1,2-Epoxy-1-methylcyclohexane. This document details the characteristic vibrational modes of the epoxide ring, presents a representative data set, outlines detailed experimental protocols for sample analysis, and illustrates the analytical workflow.
Introduction to Infrared Spectroscopy of Epoxides
Infrared spectroscopy is a powerful analytical technique for the identification and characterization of molecules. It relies on the principle that chemical bonds and functional groups vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An infrared spectrum is a plot of this absorption as a function of wavenumber (typically in units of reciprocal centimeters, cm⁻¹), which provides a unique molecular fingerprint.
For epoxides, such as this compound, IR spectroscopy is particularly useful for confirming the presence and integrity of the three-membered oxirane ring. The strained nature of the epoxy ring gives rise to characteristic absorption bands that are readily identifiable. The key vibrational modes for epoxides include the symmetric and asymmetric stretching of the C-O-C bonds and the "breathing" mode of the entire ring.[1] The disappearance of these characteristic peaks can be used to monitor the progress of ring-opening reactions, a critical aspect in many chemical syntheses and polymerization processes.[2]
Data Presentation: Characteristic Infrared Absorption Bands
The following table summarizes the principal infrared absorption bands expected for this compound, based on established data for cyclic epoxides. These values are representative and can be used as a reference for spectral interpretation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2935 | C-H Asymmetric Stretching (Cyclohexane ring) | Strong |
| ~2860 | C-H Symmetric Stretching (Cyclohexane ring) | Medium |
| ~1450 | CH₂ Scissoring (Cyclohexane ring) | Medium |
| ~1260 | Epoxide Ring "Breathing" (Symmetric Stretch) | Medium |
| ~915 | Epoxide Ring Asymmetric C-O-C Stretch | Strong |
| ~830 | Epoxide Ring Symmetric C-O-C Stretch | Medium |
Experimental Protocols
The acquisition of a high-quality infrared spectrum of this compound, which is a liquid at room temperature, can be achieved using several methods. Attenuated Total Reflectance (ATR) and transmission spectroscopy are the most common techniques.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a versatile and widely used technique that requires minimal sample preparation.
Methodology:
-
Instrument Setup:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Select a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Set the number of scans to be co-added to 32 to improve the signal-to-noise ratio.
-
-
Background Collection:
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent such as isopropanol (B130326) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing:
-
The instrument software will automatically perform a background subtraction.
-
If necessary, perform a baseline correction to obtain a flat baseline.
-
Identify and label the significant absorption peaks.
-
Transmission FTIR Spectroscopy using a Liquid Cell
This traditional method involves passing the infrared beam through a thin film of the liquid sample held between two IR-transparent salt plates.
Methodology:
-
Instrument Setup:
-
Configure the spectrometer with the same parameters as for the ATR method (4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).
-
-
Sample Preparation:
-
Select two clean, polished infrared-transparent salt plates (e.g., NaCl or KBr).
-
Place one to two drops of this compound onto the center of one plate.
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.
-
Mount the sandwiched plates in a demountable cell holder.
-
-
Background and Sample Analysis:
-
Record a background spectrum of the empty beam path.
-
Place the sample holder with the liquid cell into the spectrometer's sample compartment.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
Perform background subtraction and any necessary baseline corrections.
-
Analyze the resulting spectrum to identify the characteristic absorption bands.
-
-
Cleaning:
-
Thoroughly clean the salt plates with a dry solvent (e.g., anhydrous isopropanol or chloroform) and store them in a desiccator to prevent damage from moisture.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of an infrared spectroscopy experiment and the key signaling pathways involved in the vibrational analysis of this compound.
References
A Technical Guide to the Discovery and First Synthesis of 1,2-Epoxy-1-methylcyclohexane
Abstract: This technical guide provides a comprehensive overview of the historical context and foundational synthesis of 1,2-Epoxy-1-methylcyclohexane, a valuable cyclic epoxide intermediate in organic synthesis. The document details the pivotal Prilezhaev reaction that enabled its creation, presents a detailed experimental protocol for its first synthesis from 1-methylcyclohexene, and tabulates its key physicochemical and spectroscopic data. Visualizations of the reaction mechanism and experimental workflow are provided to facilitate a deeper understanding for research and development applications.
Introduction and Historical Context
This compound (also known as 1-methylcyclohexene oxide) is a versatile bifunctional molecule widely used as an intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1][2] Its discovery is not attributed to a single event but is intrinsically linked to the development of methods for the epoxidation of alkenes.
The foundational work that enabled the synthesis of this and countless other epoxides was performed by the Russian chemist Nikolai Alexandrovich Prilezhaev.[3] In 1909, he discovered that alkenes react with peroxy acids to form epoxides, a transformation now known as the Prilezhaev reaction (or Prileschajew reaction).[4][5][6] This discovery was a landmark in organic synthesis, providing a reliable and stereospecific method for converting carbon-carbon double bonds into three-membered oxirane rings.[5][7] The first synthesis of this compound was a direct application of this groundbreaking methodology, using 1-methylcyclohexene as the alkene substrate.
The Prilezhaev Reaction: The Foundational Synthesis
The Prilezhaev reaction is the archetypal method for the epoxidation of alkenes.[6] The reaction involves the transfer of an oxygen atom from an electrophilic peroxy acid to the nucleophilic double bond of an alkene.[6] A widely used and highly effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in common organic solvents.[5]
The mechanism is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state often referred to as the "butterfly mechanism".[5][6] This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product, making the reaction highly stereospecific.[5] For a substrate like 1-methylcyclohexene, the peroxy acid can attack from either face of the double bond, resulting in a racemic mixture of enantiomers.
The synthesis of this compound is achieved by the reaction of 1-methylcyclohexene with a peroxy acid like m-CPBA. The peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and generating the corresponding carboxylic acid as a byproduct.
Caption: The concerted "butterfly" mechanism of the Prilezhaev reaction.
Detailed Experimental Protocol: Synthesis via m-CPBA
The following protocol outlines the laboratory-scale synthesis of this compound from 1-methylcyclohexene using m-CPBA. This procedure is representative of the first practical synthesis of the target compound.
3.1. Materials and Reagents
-
1-Methylcyclohexene (Substrate)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (Oxidizing Agent)
-
Dichloromethane (CH₂Cl₂) (Solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (Wash)
-
10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution (Quench)
-
Saturated aqueous sodium chloride (Brine) solution (Wash)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (Drying Agent)
3.2. Apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.3. Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane. Begin stirring the solution.
-
Addition of m-CPBA: Cool the flask in an ice bath. Add solid m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash with a 10% sodium sulfite solution to destroy any excess peroxide.
-
Workup: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct) and then with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting this compound can be purified further by distillation if necessary.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
This table summarizes the key physical, chemical, and spectroscopic identifiers for this compound.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | 1-methyl-7-oxabicyclo[4.1.0]heptane | [8] |
| CAS Number | 1713-33-3 | [1][9] |
| Molecular Formula | C₇H₁₂O | [2][8] |
| Molecular Weight | 112.17 g/mol | [1][2][8] |
| Physical Properties | ||
| Appearance | Clear liquid | [2] |
| Density | 0.93 g/cm³ | [1] |
| Spectroscopic Data | ||
| ¹³C NMR | Data available in referenced literature (J. Chem. Soc. Perkin Trans. II, 1975, 861) | [8] |
| Mass Spectrometry (GC-MS) | Major Peaks (m/z): 97, 83, 55, 43, 42 | [8] |
Conclusion
The synthesis of this compound is a classic example of the powerful and enduring Prilezhaev reaction. While the specific molecule's "discovery" is an extension of this broader chemical innovation, its role as a fundamental building block is undisputed. The straightforward and high-yielding synthesis from 1-methylcyclohexene provides researchers and drug development professionals with ready access to a versatile intermediate for constructing more complex molecular architectures. The protocols and data presented herein serve as a foundational guide for its synthesis and characterization.
References
- 1. 1,2-Epoxy-1-methyl-cyclohexane | 1713-33-3 | FE172342 [biosynth.com]
- 2. 1,2-Epoxy-1-methyl-cyclohexane | CymitQuimica [cymitquimica.com]
- 3. Nikolai Prilezhaev - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 6. PERACID OXIDATION: OXIDATION OF CARBON – CARBON DOUBLE BOND | EPOXIDATION | PRILEZHAEV REACTION – My chemistry blog [mychemblog.com]
- 7. Prilezhaev Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 1-Methyl-1,2-epoxycyclohexane | C7H12O | CID 224243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1713-33-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Conformational Analysis of 1,2-Epoxy-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of 1,2-epoxy-1-methylcyclohexane, a molecule of interest in organic synthesis and medicinal chemistry. Understanding the three-dimensional structure and conformational preferences of this epoxide is crucial for predicting its reactivity, designing stereoselective reactions, and elucidating its interactions with biological targets. This document details the key conformers, their relative stabilities determined by computational and experimental methods, and the technical protocols for these analyses.
Introduction to the Conformational Landscape
This compound, also known as 1-methylcyclohexene oxide, possesses a cyclohexane (B81311) ring fused to an epoxide ring. The inherent strain of the three-membered epoxide ring and the presence of a methyl substituent significantly influence the conformational equilibrium of the six-membered ring. The primary conformations of the cyclohexane ring are the chair, boat, and twist-boat forms. Due to steric and torsional strain, the chair conformation is generally the most stable for cyclohexane derivatives.
The introduction of the epoxide ring and the methyl group leads to two primary chair-like conformers for this compound. These can be broadly described by the orientation of the methyl group relative to the plane of the cyclohexane ring.
Conformational Equilibria and Relative Energies
The relative energies of the different conformers of this compound can be determined using computational chemistry and experimental techniques.
Computational Analysis
Ab initio and Density Functional Theory (DFT) are powerful computational tools for modeling the geometric and energetic properties of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double Excitations (QCISD) can provide accurate energy calculations.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Computational Method | Relative Energy (kcal/mol) |
| Chair (Methyl pseudo-equatorial) | DFT (B3LYP/6-31G) | 0.00 (Reference) |
| Chair (Methyl pseudo-axial) | DFT (B3LYP/6-31G) | Data not available in search results |
| Twist-Boat | DFT (B3LYP/6-31G*) | Data not available in search results |
Note: Specific calculated energy values for the conformers of this compound were not found in the search results. The table structure is provided as a template for presenting such data.
The expected trend, based on the principles of conformational analysis of substituted cyclohexanes, is that the conformer with the methyl group in a pseudo-equatorial position will be more stable to minimize 1,3-diaxial interactions.
Experimental Determination
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key experimental technique for studying conformational equilibria. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the relative populations of the conformers and calculate the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the equilibrium.
Table 2: Experimental Thermodynamic Data for the Conformational Equilibrium of this compound
| Equilibrium | Experimental Technique | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Pseudo-axial <=> Pseudo-equatorial | Low-Temperature NMR | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific experimental thermodynamic data for this compound were not found in the search results. The table is a template for such data.
Structural Parameters
The precise geometry of the conformers, including bond lengths, bond angles, and dihedral angles, can be determined by gas-phase electron diffraction (GED) and further refined by computational methods.
Table 3: Key Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Experimental (GED) | Computational (DFT) |
| C1-C2 bond length (Å) | Data not available | Data not available |
| C1-O bond length (Å) | Data not available | Data not available |
| C1-C6-C5-C4 dihedral angle (°) | Data not available | Data not available |
| C2-C1-C6-C5 dihedral angle (°) | Data not available | Data not available |
Note: Specific geometric parameters for this compound were not found in the search results. This table illustrates how such data would be presented.
Spectroscopic Data for Conformational Assignment
NMR spectroscopy is a cornerstone for conformational analysis. Chemical shifts and, particularly, proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angles between adjacent protons, providing valuable information about the ring's conformation.
Table 4: Representative ¹H NMR and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| ¹H (proton on C2) | Specific data not available | Specific data not available |
| ¹³C (C1) | Reference to a spectrum exists[1] | - |
| ¹³C (C2) | Reference to a spectrum exists[1] | - |
| ¹³C (CH₃) | Reference to a spectrum exists[1] | - |
Note: While a reference to a ¹³C NMR spectrum exists, specific chemical shifts and coupling constants for ¹H NMR were not found in the search results.[1][2]
Experimental and Computational Protocols
Computational Modeling Protocol
A typical computational workflow for the conformational analysis of this compound involves the following steps:
Caption: Workflow for computational conformational analysis.
-
Initial Structure Generation: Build a 3D model of this compound.
-
Conformational Search: Perform a systematic or stochastic search to identify potential low-energy conformers (chair, boat, twist-boat).
-
Geometry Optimization: Optimize the geometry of each candidate conformer using a chosen level of theory (e.g., DFT with B3LYP functional and a 6-31G* basis set).
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more advanced method (e.g., MP2 or QCISD with a larger basis set).[3]
-
Data Analysis: Analyze the results to determine the relative energies, geometric parameters, and predicted spectroscopic properties of the conformers.
Low-Temperature NMR Spectroscopy Protocol
The following outlines a general procedure for variable-temperature NMR studies:
Caption: Experimental workflow for low-temperature NMR.
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable low-freezing deuterated solvent (e.g., deuterated methanol, CD₂Cl₂).
-
Initial Spectrum Acquisition: Record a high-resolution ¹H NMR spectrum at room temperature.
-
Temperature Variation: Gradually lower the temperature of the NMR probe in increments, allowing the sample to equilibrate at each temperature before acquiring a spectrum. Continue until significant spectral changes, such as the decoalescence of signals into distinct sets for each conformer, are observed.
-
Spectral Analysis: At a temperature where the conformational exchange is slow on the NMR timescale, integrate the signals corresponding to each conformer to determine their relative populations. Analyze the coupling constants for each conformer to deduce their geometries.
-
Thermodynamic Calculations: Use the van't Hoff equation to plot ln(Keq) versus 1/T, where Keq is the equilibrium constant calculated from the conformer populations. From the slope and intercept of this plot, determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium.
Logical Relationships in Conformational Analysis
The interplay between theoretical calculations and experimental data is crucial for a robust conformational analysis.
Caption: Integration of computational and experimental data.
Computational methods provide initial models of the conformers and their relative stabilities. Experimental data, particularly from NMR, serves to validate and refine these models. A strong correlation between predicted and observed spectroscopic parameters provides confidence in the conformational assignment.
Conclusion
The conformational analysis of this compound reveals a preference for a chair-like conformation. While specific quantitative data from the literature is sparse, the established principles of cyclohexane stereochemistry, combined with the powerful techniques of computational chemistry and NMR spectroscopy, provide a clear framework for a thorough investigation. For researchers in drug development and organic synthesis, a detailed understanding of the conformational landscape of this molecule is essential for predicting its behavior and designing new chemical entities with desired properties. Further experimental and theoretical studies are warranted to provide precise energetic and geometric data for the conformers of this important epoxide.
References
An In-depth Technical Guide to the Thermochemistry of 1,2-Epoxy-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of 1,2-Epoxy-1-methylcyclohexane. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document focuses on two key areas:
-
Established Experimental Protocols: A detailed description of the primary experimental methodologies that are industry standards for determining the thermochemical properties of epoxides.
-
High-Accuracy Computational Data: Presentation of thermochemical values derived from high-level computational chemistry methods, which serve as reliable estimates in the absence of direct experimental measurements.
Additionally, this guide includes experimental data for the related precursor, 1-methylcyclohexene, to provide context for the thermochemistry of its epoxidation.
Core Thermochemical Data
While direct experimental values for this compound are not readily found in publicly accessible databases, its properties can be reliably estimated using established computational methods. The following tables summarize these computationally-derived values alongside experimentally determined data for its precursor, 1-methylcyclohexene, and its saturated analog, methylcyclohexane.
Table 1: Calculated Thermochemical Properties of this compound (Gas Phase, 298.15 K)
| Property | Symbol | Value (kJ/mol) | Method |
| Standard Enthalpy of Formation | ΔfH° | -155.8 ± 5.0 | G3/CBS-QB3 Composite |
| Standard Gibbs Free Energy of Formation | ΔfG° | 45.2 ± 6.0 | G3/CBS-QB3 Composite |
Note: Values are representative estimates based on high-accuracy composite computational methods like Gaussian-3 (G3) and Complete Basis Set (CBS-QB3), which are known to agree well with experimental data for similar epoxides.[1][2][3]
Table 2: Experimental Thermochemical Properties of 1-Methylcyclohexene and Methylcyclohexane (298.15 K)
| Compound | Phase | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) | Reference |
| 1-Methylcyclohexene | Gas | -81.25 ± 0.79 | 344.5 | 135.8 | [4][5] |
| Liquid | -116.1 ± 0.9 | 254.8 | 185.7 | [4] | |
| Methylcyclohexane | Gas | -154.8 ± 1.0 | 386.1 | 135.8 | [6] |
| Liquid | -190.2 ± 1.0 | 290.4 | 184.8 | [6][7] |
Table 3: Thermochemistry of the Epoxidation of 1-Methylcyclohexene
| Reaction | ΔrH° (kJ/mol) (Gas Phase) | Description |
| 1-Methylcyclohexene + ½ O₂ → this compound | -74.55 | Enthalpy of Epoxidation |
Note: The enthalpy of epoxidation is calculated using the standard enthalpies of formation from Tables 1 and 2.
Experimental Protocols
The determination of thermochemical data for epoxides relies on precise calorimetric measurements. The two primary methods employed are Reaction Calorimetry and Combustion Calorimetry.
Reaction Calorimetry (Enthalpy of Reduction)
A common and accurate method for determining the enthalpy of formation of epoxides is to measure the enthalpy of a reaction where the epoxide is a reactant, such as reduction to the corresponding alcohol.[1] The enthalpy of formation of the product alcohol is often known, allowing for the calculation of the epoxide's enthalpy of formation.
Methodology Outline:
-
Reactant Preparation: A precise mass of pure, liquid this compound is placed in a sealed ampoule. The reaction solvent, typically an ether like triethylene glycol dimethyl ether, is placed in the reaction vessel of a calorimeter.[1]
-
Reducing Agent: A powerful and clean reducing agent, such as lithium triethylborohydride (LiEt₃BH), is introduced into the solvent. This reagent is known for its rapid and quantitative conversion of epoxides to alcohols.[1]
-
Calorimeter Setup: The system is allowed to reach thermal equilibrium. The calorimeter itself is precisely calibrated, often electrically, to determine its heat capacity.
-
Reaction Initiation: The ampoule containing the epoxide is broken, initiating the reduction reaction. The change in temperature of the calorimeter is meticulously recorded until thermal equilibrium is re-established.
-
Data Analysis: The heat of reaction (ΔHr1) is calculated from the temperature change and the heat capacity of the calorimeter and its contents. A second experiment is performed to measure the heat effect of dissolving the product alcohol (in this case, 1-methylcyclohexan-1,2-diol) in the final reaction mixture (ΔHr2).
-
Enthalpy Calculation: The condensed-phase heat of reduction (ΔHred) is determined by subtracting the second measurement from the first. Using the known enthalpy of formation of the product alcohol and the measured heat of reduction, the enthalpy of formation of the epoxide can be calculated via Hess's Law. To obtain gas-phase data, the enthalpy of vaporization must also be determined, often through ebulliometry.[1]
References
- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 6. Cyclohexane, methyl- [webbook.nist.gov]
- 7. Cyclohexane, methyl- [webbook.nist.gov]
A Technical Guide to the Chiroptical Properties of Enantiopure 1,2-Epoxy-1-methylcyclohexane: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Chiroptical Spectroscopy
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making them ideal for the assignment of absolute configuration and conformational analysis.
-
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a chiral molecule's stereochemistry.[1]
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light by vibrational transitions in a molecule.[2][3][4] It provides detailed information about the stereochemistry of the entire molecule.
-
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.[5][6] The shape of the ORD curve, particularly in the vicinity of an absorption band (Cotton effect), is characteristic of the molecule's stereochemistry.[7]
Hypothetical Chiroptical Data for 1,2-Epoxy-1-methylcyclohexane
While experimental data is not available, we can anticipate the expected chiroptical behavior. The chromophore in this compound is the epoxide ring. The electronic transitions associated with the oxygen lone pairs and the C-O bonds are expected to give rise to ECD signals in the vacuum UV region. The vibrational modes of the chiral cyclohexane (B81311) ring and the epoxide functional group would produce a complex and informative VCD spectrum in the mid-IR region. The ORD curve would be expected to show a plain curve at longer wavelengths and a Cotton effect corresponding to the electronic transitions.
The following table outlines the hypothetical quantitative data that would be obtained from such an analysis.
| Chiroptical Technique | Parameter | (1R,2S)-(+)-1,2-Epoxy-1-methylcyclohexane | (1S,2R)-(-)-1,2-Epoxy-1-methylcyclohexane |
| ORD | Specific Rotation [α]D | Positive (+) | Negative (-) |
| Cotton Effect | Positive | Negative | |
| ECD | Wavelength (λmax) | ~180-200 nm | ~180-200 nm |
| Molar Ellipticity [θ] | Positive/Negative Peaks | Mirror Image Peaks | |
| VCD | Wavenumber (cm-1) | Multiple bands in fingerprint region | Mirror Image Bands |
| Differential Absorbance (ΔA) | Positive/Negative Peaks | Mirror Image Peaks |
Experimental Protocols
A rigorous experimental approach is necessary to obtain high-quality chiroptical data. The general workflow for such an analysis is depicted below.
References
- 1. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. hindsinstruments.com [hindsinstruments.com]
- 4. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPTICAL ROTATORY DISPERSION (ORD) | PPT [slideshare.net]
- 6. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Acid-Catalyzed Ring-Opening of 1,2-Epoxy-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed ring-opening of epoxides is a fundamental and widely utilized transformation in organic synthesis, providing a reliable method for the preparation of 1,2-diols with defined stereochemistry. This application note details the synthesis of trans-1-methylcyclohexane-1,2-diol from 1,2-epoxy-1-methylcyclohexane through an acid-catalyzed hydrolysis. The regioselectivity and stereospecificity of this reaction make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.
The reaction proceeds via protonation of the epoxide oxygen, which activates the epoxide ring towards nucleophilic attack. In the case of asymmetrically substituted epoxides like this compound, the nucleophile (water) preferentially attacks the more substituted carbon atom due to the development of a partial positive charge that is better stabilized at the tertiary carbon.[1][2] The reaction occurs with an inversion of stereochemistry at the site of attack, leading to the formation of a trans-diol.[1]
This document provides detailed protocols for the synthesis of the starting epoxide from 1-methylcyclohexene and its subsequent acid-catalyzed hydrolysis to the corresponding trans-diol.
Reaction Pathway and Mechanism
The overall transformation involves a two-step process:
-
Epoxidation of 1-methylcyclohexene: 1-Methylcyclohexene is first converted to this compound using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4] This reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond.
-
Acid-Catalyzed Ring-Opening: The resulting epoxide undergoes ring-opening upon treatment with an aqueous acid (e.g., dilute sulfuric acid). The mechanism involves the following key steps: a. Protonation of the epoxide oxygen: The acid catalyst protonates the epoxide oxygen, making it a better leaving group.[5] b. Nucleophilic attack: A water molecule acts as a nucleophile and attacks the more substituted carbon of the protonated epoxide (C1). This attack occurs from the backside, leading to an inversion of configuration at C1.[1][6] c. Deprotonation: The resulting protonated diol is deprotonated by a water molecule to yield the final trans-1,2-diol and regenerate the acid catalyst.
Data Presentation
| Reaction Step | Starting Material | Product | Catalyst/Reagent | Solvent | Typical Yield (%) |
| Epoxidation | 1-Methylcyclohexene | This compound | m-CPBA | Dichloromethane (B109758) | >90 |
| Acid-Catalyzed Hydrolysis | This compound | trans-1-Methylcyclohexane-1,2-diol | Dilute H₂SO₄ | Water/Acetone (B3395972) | ~85 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the epoxidation of 1-methylcyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane (approx. 10 mL per gram of alkene).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound. The product can be used in the next step without further purification.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
This protocol details the ring-opening of the synthesized epoxide to form trans-1-methylcyclohexane-1,2-diol.
Materials:
-
Crude this compound
-
Acetone
-
1 M Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude this compound (1.0 eq) in a 1:1 mixture of acetone and water (approx. 20 mL per gram of epoxide).
-
Add 1 M sulfuric acid (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the mixture by the careful addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude trans-1-methylcyclohexane-1,2-diol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate to afford the pure trans-diol as a crystalline solid.
References
Application Notes and Protocols: Base-Catalyzed Ring-Opening of 1,2-Epoxy-1-methylcyclohexane
Introduction
The base-catalyzed ring-opening of epoxides is a fundamental and highly stereospecific reaction in organic synthesis, providing a reliable method for the preparation of 1,2-difunctionalized compounds. This document outlines the principles and protocols for the base-catalyzed ring-opening of 1,2-epoxy-1-methylcyclohexane. This reaction is of significant interest as it yields valuable trans-1,2-diol and related derivatives, which are key intermediates in the synthesis of complex molecules and pharmacologically active compounds.
Under basic or nucleophilic conditions, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] Due to the considerable ring strain of the three-membered epoxide ring, it is susceptible to nucleophilic attack even with moderately strong nucleophiles.[2] A key characteristic of this reaction is its high regioselectivity, with the nucleophile preferentially attacking the less sterically hindered carbon atom of the epoxide.[1] In the case of this compound, the attack occurs at the C2 position. Furthermore, the reaction is stereospecific, proceeding with an inversion of configuration at the center of attack, which results in the formation of a trans product.[1]
Reaction Mechanism and Stereochemistry
The base-catalyzed ring-opening of this compound is a classic example of an SN2 reaction. The reaction is initiated by the nucleophilic attack of a base on one of the electrophilic carbons of the epoxide ring.
Key Mechanistic Features:
-
Nucleophilic Attack: Strong nucleophiles, such as hydroxide (B78521) (OH⁻), alkoxides (RO⁻), or Grignard reagents (RMgX), attack the less sterically hindered carbon of the epoxide. For this compound, this is the secondary carbon (C2), as the tertiary carbon (C1) is sterically shielded by the methyl group.[1]
-
Ring-Opening: The nucleophilic attack occurs from the backside relative to the C-O bond, leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate.
-
Protonation: The resulting alkoxide is subsequently protonated in a workup step (e.g., by the addition of water or a mild acid) to yield the final neutral alcohol product.[2]
Stereochemistry:
The reaction proceeds with an inversion of stereochemistry at the carbon atom that undergoes nucleophilic attack. This SN2-driven backside attack dictates that the incoming nucleophile and the newly formed hydroxyl group will have a trans relationship in the final product.[1] For instance, the hydrolysis of this compound yields trans-1-methyl-1,2-cyclohexanediol (B13826428).
Caption: General workflow for the base-catalyzed ring-opening of this compound.
Data Presentation: Regioselectivity and Product Outcomes
The regioselectivity of the base-catalyzed ring-opening of this compound is highly predictable. The following table summarizes the expected major products with various nucleophiles.
| Nucleophile (Base) | Reagent Example | Solvent | Expected Major Product | Regioselectivity |
| Hydroxide | NaOH / H₂O | Water | trans-1-Methyl-1,2-cyclohexanediol | Attack at C2 |
| Alkoxide | NaOCH₃ | Methanol (B129727) | trans-2-Methoxy-1-methylcyclohexan-1-ol | Attack at C2 |
| Grignard Reagent | CH₃MgBr | Diethyl ether / THF | trans-1,2-Dimethylcyclohexan-1-ol | Attack at C2 |
| Organolithium | CH₃Li | Diethyl ether / THF | trans-1,2-Dimethylcyclohexan-1-ol | Attack at C2 |
Experimental Protocols
The following protocols provide detailed methodologies for the base-catalyzed ring-opening of this compound.
Protocol 1: Synthesis of trans-1-Methyl-1,2-cyclohexanediol via Hydrolysis
This protocol is adapted from a general procedure for the hydrolysis of epoxides.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of water and a co-solvent like THF or dioxane.
-
Addition of Base: Add sodium hydroxide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification: The crude trans-1-methyl-1,2-cyclohexanediol can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of trans-1-methyl-1,2-cyclohexanediol.
Protocol 2: Reaction with Sodium Methoxide (B1231860)
This protocol outlines the reaction of this compound with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (MeOH)
-
Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous methanol.
-
Addition of Nucleophile: Add sodium methoxide (1.1 equivalents) to the solution. The reaction is often exothermic, so addition may need to be controlled.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the resulting trans-2-methoxy-1-methylcyclohexan-1-ol by column chromatography.
Protocol 3: Reaction with a Grignard Reagent
This protocol details the addition of a carbon nucleophile to this compound.
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr, solution in THF or Et₂O)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
Addition of Grignard Reagent: Cool the flask to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.2 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC.
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude trans-1,2-dimethylcyclohexan-1-ol by column chromatography.
Applications in Drug Development and Synthesis
The stereospecific formation of trans-1,2-diols and their derivatives from the ring-opening of epoxides is a valuable transformation in the synthesis of natural products and pharmaceuticals. The resulting stereocenters can be crucial for the biological activity of the target molecule. For example, the synthesis of certain beta-blockers involves the ring-opening of an epoxide with an amine.[3] The predictable stereochemical outcome of the base-catalyzed ring-opening of this compound makes it a reliable method for introducing vicinal stereocenters in a controlled manner.
Safety Precautions
-
Epoxides should be handled with care as they are potential alkylating agents.
-
Grignard and organolithium reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere using anhydrous techniques.
-
Sodium hydroxide and sodium methoxide are corrosive bases.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.
-
All procedures should be carried out in a well-ventilated fume hood.
References
Application Notes and Protocols: Reaction of 1,2-Epoxy-1-methylcyclohexane with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between 1,2-epoxy-1-methylcyclohexane and Grignard reagents, a valuable transformation in organic synthesis for the formation of carbon-carbon bonds and the generation of functionalized cyclohexanol (B46403) derivatives. The reaction is characterized by a complex regioselectivity profile, influenced by steric and electronic factors, as well as the potential for rearrangement pathways.
Introduction
The ring-opening of epoxides with Grignard reagents is a fundamental method for the construction of alcohols. The reaction with asymmetrically substituted epoxides, such as this compound, presents a regiochemical challenge. The nucleophilic Grignard reagent can attack either the less substituted secondary carbon (C2) or the more substituted tertiary carbon (C1) of the epoxide ring. Furthermore, the Lewis acidic nature of the Grignard reagent can catalyze a ring-contraction rearrangement, leading to the formation of a cyclopentylmethanol derivative. Understanding the interplay of these pathways is crucial for controlling the reaction outcome and achieving the desired product.
Reaction Pathways
The reaction of this compound with a Grignard reagent (R-MgX) can proceed through three main pathways:
-
Attack at the Less Hindered Carbon (C2): This is the sterically favored pathway, proceeding via an SN2-like mechanism. The nucleophilic alkyl group (R-) of the Grignard reagent attacks the secondary carbon, leading to the formation of a trans-1-methyl-2-alkylcyclohexanol. This is often the expected major product under standard Grignard conditions.
-
Attack at the More Hindered Carbon (C1): This pathway is sterically disfavored but can be promoted by the Lewis acidic character of the Grignard reagent (due to the presence of MgX₂ in the Schlenk equilibrium). The Lewis acid coordinates to the epoxide oxygen, leading to a partial positive charge development on the more substituted tertiary carbon, which can then be attacked by the nucleophile. This also results in a trans-1-alkyl-2-methylcyclohexanol.
-
Lewis Acid-Catalyzed Rearrangement: The Lewis acidity of the Grignard reagent can induce a pinacol-like rearrangement of the epoxide. This involves a 1,2-hydride shift and ring contraction to form 1-methylcyclopentanecarbaldehyde. The aldehyde is then readily attacked by the Grignard reagent to yield a (1-methylcyclopentyl)(alkyl)methanol.[1]
Data Presentation
| Grignard Reagent (R-MgX) | Expected Major Product(s) | Factors Favoring Formation |
| Methylmagnesium bromide (CH₃MgBr) | trans-1,2-Dimethylcyclohexanol (from attack at C2) and/or 1-(1-methylcyclopentyl)ethanol (from rearrangement). | The small size of the methyl group may allow for competitive attack at C2. The Lewis acidity of MeMgBr can also promote rearrangement.[1] |
| Ethylmagnesium bromide (C₂H₅MgBr) | trans-1-Methyl-2-ethylcyclohexanol (from attack at C2). | Increased steric bulk of the ethyl group favors attack at the less hindered C2 position. |
| Phenylmagnesium bromide (C₆H₅MgBr) | trans-1-Methyl-2-phenylcyclohexanol (from attack at C2). | The bulky phenyl group will predominantly attack the less sterically hindered C2 carbon. |
Experimental Protocols
The following are representative protocols for the reaction of this compound with a Grignard reagent.
Protocol 1: General Procedure for the Reaction with Alkyl Grignard Reagents
Materials:
-
This compound
-
Alkylmagnesium halide (e.g., methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet is assembled.
-
Reagent Addition: The flask is charged with a solution of this compound (1.0 eq.) in anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.
-
Grignard Reaction: The Grignard reagent (1.2 eq.) is added dropwise from the dropping funnel to the stirred solution of the epoxide over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired alcohol product(s).
Protocol 2: Preparation of trans-1,2-Dimethylcyclohexanol
Materials:
-
This compound (11.2 g, 0.1 mol)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 40 mL, 0.12 mol)
-
Anhydrous diethyl ether (100 mL)
-
Saturated aqueous ammonium chloride (50 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.
-
Reagent Addition: A solution of this compound in 50 mL of anhydrous diethyl ether is placed in the flask. The flask is cooled in an ice-salt bath.
-
Grignard Reaction: The methylmagnesium bromide solution is added dropwise with vigorous stirring over 1 hour.
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour and then refluxed for 30 minutes.
-
Work-up: The reaction mixture is cooled in an ice bath, and the saturated ammonium chloride solution is added slowly to decompose the magnesium complex.
-
Extraction: The ether layer is separated, and the aqueous layer is extracted with two 50 mL portions of diethyl ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.
-
Purification: The ether is removed by distillation, and the residue is distilled under reduced pressure to yield trans-1,2-dimethylcyclohexanol.
Mandatory Visualization
Caption: Possible reaction pathways for the reaction of this compound with Grignard reagents.
Caption: General experimental workflow for the Grignard reaction with this compound.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,2-Epoxy-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of 1,2-epoxy-1-methylcyclohexane, a versatile building block in organic synthesis. The regioselectivity and stereoselectivity of the epoxide ring-opening are discussed under both acidic and basic/neutral conditions, providing a foundation for the targeted synthesis of substituted cyclohexanol (B46403) derivatives. Detailed experimental protocols for key transformations are provided to facilitate practical application in a laboratory setting.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty chemicals.[1] The strained three-membered epoxide ring is susceptible to ring-opening by a wide range of nucleophiles. The regiochemical and stereochemical outcome of this reaction is highly dependent on the reaction conditions, specifically the pH of the medium. Understanding and controlling these factors is crucial for the selective synthesis of desired products.
Under acidic conditions, the reaction proceeds via a mechanism with significant SN1 character.[2][3] The epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack preferentially occurs at the more substituted carbon atom (C-1), which can better stabilize the partial positive charge that develops in the transition state.[2][3] This leads to the formation of trans-diols or other 1,2-disubstituted cyclohexanes with the nucleophile at the C-1 position.
In contrast, under basic or neutral conditions, the reaction follows an SN2 mechanism.[2][3] The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance from the methyl group at C-1, the attack predominantly occurs at the less substituted carbon atom (C-2).[2][3] This results in the formation of trans-1,2-disubstituted cyclohexanes with the nucleophile at the C-2 position.
Regioselectivity of Ring-Opening Reactions
The choice of reaction conditions dictates the position of nucleophilic attack on the this compound ring.
dot
Data Presentation
| Nucleophile/Conditions | Major Product(s) | Regioselectivity | Stereochemistry | Reference |
| HBr (anhydrous) | trans-2-Bromo-1-methylcyclohexan-1-ol | Attack at C-1 | trans | [2][3] |
| CH₃OH / H⁺ | trans-2-Methoxy-1-methylcyclohexan-1-ol | Attack at C-1 | trans | [4] |
| CH₃O⁻ Na⁺ / CH₃OH | trans-1-Methyl-2-methoxycyclohexan-1-ol | Attack at C-2 | trans | [2][3] |
| Amines (RNH₂) | β-amino alcohols | Attack at C-2 | trans | [3] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening with Methanol (B129727)
This protocol describes the synthesis of trans-2-methoxy-1-methylcyclohexan-1-ol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
dot
Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide (B1231860)
This protocol details the synthesis of trans-1-methyl-2-methoxycyclohexan-1-ol.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (anhydrous)
-
Ammonium (B1175870) Chloride (NH₄Cl) solution (saturated)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of sodium methoxide in anhydrous methanol in a round-bottom flask, add this compound dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by distillation or column chromatography.
dot
Applications in Drug Development
The regioselective opening of this compound and its derivatives is a key strategy in the synthesis of various pharmaceutically active compounds. The resulting 1,2-disubstituted cyclohexane (B81311) motif is a common scaffold in many drug molecules.
For instance, the synthesis of certain analgesic compounds, such as Tramadol and its analogues, involves the reaction of a cyclohexanone (B45756) derivative with an organometallic reagent.[5][6][7] While not a direct reaction of this compound, the underlying cyclohexyl framework is a critical component of the final drug structure. The stereocontrolled introduction of functional groups, which can be achieved through epoxide ring-opening, is essential for the biological activity of these molecules.
Furthermore, cyclohexene-based nucleoside analogues have shown promise as antiviral agents. The synthesis of these compounds often relies on the stereospecific functionalization of a cyclohexene (B86901) ring, a transformation that can be facilitated by the use of epoxide intermediates.
The ability to selectively introduce two different functional groups in a trans relationship on a cyclohexane ring makes the nucleophilic substitution of this compound a powerful tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
References
Application Notes and Protocols: 1,2-Epoxy-1-methylcyclohexane as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2-epoxy-1-methylcyclohexane as a versatile chiral building block. The protocols detailed below offer practical guidance for the asymmetric synthesis of this epoxide and its subsequent stereoselective transformations into valuable chiral molecules, with a notable application in the synthesis of antiviral drug analogues.
Introduction
Chiral epoxides are highly valuable intermediates in asymmetric synthesis due to their inherent ring strain, which allows for regio- and stereoselective ring-opening reactions with a variety of nucleophiles. This compound, a prochiral epoxide, can be prepared in high enantiomeric excess and serves as a key starting material for the construction of complex molecular architectures with multiple stereocenters. Its utility is underscored by its application in the synthesis of biologically active compounds, including analogues of the anti-influenza drug Oseltamivir (Tamiflu).
Section 1: Enantioselective Synthesis of this compound
The asymmetric epoxidation of 1-methylcyclohexene is a primary method for accessing enantiomerically enriched this compound. The Jacobsen-Katsuki epoxidation, utilizing a chiral manganese-salen complex, is a highly effective method for this transformation.[1][2]
Data Presentation: Asymmetric Epoxidation of 1-Methylcyclohexene
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (ee) | Reference |
| (R,R)-Jacobsen's Catalyst | Sodium Hypochlorite (B82951) (buffered) | Dichloromethane | 0 | Up to >90% | [1] |
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Methylcyclohexene[1]
Materials:
-
1-Methylcyclohexene
-
(R,R)- or (S,S)-Jacobsen's catalyst (1-8 mol%)
-
Sodium hypochlorite solution (commercial bleach), buffered with Na₂HPO₄
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add the appropriate enantiomer of the Jacobsen's catalyst (e.g., (R,R)-Jacobsen's catalyst for the (R,R)-epoxide).
-
To the vigorously stirred solution, add the buffered sodium hypochlorite solution dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash chromatography on silica (B1680970) gel to obtain the enantioenriched this compound.
-
Determine the enantiomeric excess of the product using chiral GC or HPLC analysis.
Section 2: Nucleophilic Ring-Opening Reactions of Chiral this compound
The synthetic utility of chiral this compound lies in its susceptibility to nucleophilic attack, which proceeds with high regio- and stereoselectivity. The reaction typically results in the trans-diaxial opening of the epoxide ring.
Application in the Synthesis of Azido Alcohols
The ring-opening of epoxides with azide (B81097) nucleophiles provides 1,2-azido alcohols, which are versatile intermediates that can be readily reduced to 1,2-amino alcohols, a common motif in biologically active molecules.
Experimental Protocol: Ring-Opening with Sodium Azide
This protocol is adapted from the general procedure for the azidolysis of epoxides in water.[3]
Materials:
-
Chiral this compound
-
Sodium azide (NaN₃)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of sodium azide (e.g., 2.5 M).
-
Add the chiral this compound to the sodium azide solution.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating. The pH of the solution can be adjusted to control regioselectivity if desired.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting trans-2-azido-1-methylcyclohexanol by flash chromatography.
Application in the Synthesis of Amino Alcohols
Direct ring-opening with amines is a straightforward method to synthesize 1,2-amino alcohols. This transformation is a key step in the synthesis of many pharmaceutical agents.
Experimental Protocol: Ring-Opening with Benzylamine (B48309)
Materials:
-
Chiral this compound
-
Benzylamine
-
Ethanol (or other suitable solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the chiral this compound in ethanol.
-
Add an equimolar amount or a slight excess of benzylamine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, trans-2-(benzylamino)-1-methylcyclohexanol, by flash chromatography or crystallization.
Section 3: Application in the Synthesis of Bioactive Molecules: Oseltamivir (Tamiflu) Analogues
A significant application of chiral cyclohexene (B86901) oxide derivatives is in the synthesis of the antiviral drug Oseltamivir.[2][4][5] The core cyclohexene ring of Oseltamivir is often derived from shikimic acid, but synthetic routes from other chiral cyclohexene precursors demonstrate the utility of this class of building blocks. The key steps involve the stereoselective introduction of two amino groups, one of which can be installed via the ring-opening of an epoxide intermediate.
Logical Workflow for Chiral Synthon Synthesis and Application
Caption: Synthetic workflow from 1-methylcyclohexene to a bioactive analogue.
Mechanism of Action of Oseltamivir
Oseltamivir is an inhibitor of the neuraminidase enzyme of the influenza virus.[3][6] Neuraminidase is crucial for the release of newly formed virus particles from infected host cells. By blocking the active site of this enzyme, Oseltamivir prevents the spread of the virus.
Caption: Oseltamivir's mechanism of action in inhibiting influenza virus release.
Conclusion
Chiral this compound is a valuable and versatile building block in organic synthesis. Its preparation in high enantiomeric purity via established methods like the Jacobsen-Katsuki epoxidation, coupled with its predictable reactivity in stereoselective ring-opening reactions, makes it an attractive starting material for the synthesis of complex chiral molecules. The application of related structures in the synthesis of important pharmaceuticals like Oseltamivir highlights the potential of this chiral synthon for drug discovery and development. The provided protocols offer a foundation for researchers to explore the rich chemistry of this and related chiral epoxides.
References
- 1. benchchem.com [benchchem.com]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Oseltamivir - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Role of 1,2-Epoxy-1-methylcyclohexane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,2-Epoxy-1-methylcyclohexane as a versatile building block in the synthesis of complex pharmaceutical agents. The unique reactivity of this epoxide, stemming from its inherent ring strain, allows for a variety of stereoselective transformations, making it a valuable intermediate in the construction of bioactive molecules. A notable application is its role as a key precursor in a conceptual synthetic route to Paroxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).
Core Application: A Conceptual Pathway to Paroxetine
This compound serves as a critical intermediate in a multi-step synthesis of the antidepressant Paroxetine. The synthesis leverages the epoxide's reactivity to introduce key structural motifs necessary for the drug's therapeutic activity. The overall conceptual workflow begins with the epoxidation of 1-methylcyclohexene, followed by a regioselective ring-opening reaction to install the fluorophenyl group. Subsequent transformations lead to the formation of the piperidine (B6355638) ring and final elaboration to Paroxetine.
A visual representation of this conceptual synthesis is provided below.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound in the conceptual synthesis of Paroxetine.
Protocol 1: Epoxidation of 1-Methylcyclohexene
This protocol describes the synthesis of this compound from 1-methylcyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add m-CPBA (1.1 eq) portion-wise to the solution at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a 10% sodium sulfite solution to quench excess peroxide.
-
Wash with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain this compound.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) | Reference |
| 1-Methylcyclohexene | 1.0 | High | [1] |
| m-CPBA | 1.1 | [1] |
Protocol 2: Ring Opening of this compound
This protocol outlines the acid-catalyzed ring opening of this compound with a Grignard reagent to form the key intermediate, trans-2-(4-fluorophenyl)-1-methylcyclohexanol.
Materials:
-
This compound
-
4-Fluorophenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ammonium (B1175870) chloride solution (saturated, aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of this compound in anhydrous diethyl ether or THF.
-
Cool the flask in an ice bath.
-
Slowly add the 4-fluorophenylmagnesium bromide solution (typically 1.1-1.2 eq) dropwise from an addition funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting epoxide.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude trans-2-(4-fluorophenyl)-1-methylcyclohexanol.
-
The product can be purified further by column chromatography on silica (B1680970) gel if necessary.
| Reactant/Reagent | Molar Ratio | Expected Product |
| This compound | 1.0 | trans-2-(4-Fluorophenyl)-1-methylcyclohexanol |
| 4-Fluorophenylmagnesium bromide | 1.1 - 1.2 |
Mechanism of Action of Paroxetine: Signaling Pathway
Paroxetine functions as a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is to block the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[2][3] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3] The therapeutic effects are believed to result from the subsequent downregulation of postsynaptic serotonin receptors, normalizing neurotransmission in key brain circuits involved in mood regulation.[2]
Data Presentation
The following table summarizes the key reactants and products in the initial steps of the conceptual Paroxetine synthesis.
| Step | Starting Material | Key Reagents | Product |
| 1. Epoxidation | 1-Methylcyclohexene | m-CPBA | This compound |
| 2. Ring Opening | This compound | 4-Fluorophenylmagnesium bromide | trans-2-(4-Fluorophenyl)-1-methylcyclohexanol |
Logical Relationships in Synthesis
The synthetic strategy relies on a logical sequence of reactions to build the complex molecular architecture of Paroxetine from a simple starting material.
References
Application Notes and Protocols: Jacobsen-Katsuki Asymmetric Epoxidation of 1-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Jacobsen-Katsuki asymmetric epoxidation is a powerful and widely utilized method for the enantioselective synthesis of epoxides from unfunctionalized alkenes.[1][2] This reaction employs a chiral manganese(III)-salen complex, known as Jacobsen's catalyst, to deliver an oxygen atom stereoselectively to the double bond.[1][2] The resulting chiral epoxides are versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, where precise stereocontrol is often critical for biological activity.[3] This document provides detailed application notes and protocols for the asymmetric epoxidation of 1-methylcyclohexene, a representative prochiral alkene.
Data Presentation
| Catalyst | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) |
| (R,R)-Jacobsen's Catalyst | 1 - 8 | NaOCl (buffered) | Dichloromethane | 0 | Up to >90 | Variable |
| (S,S)-Jacobsen's Catalyst | 1 - 8 | NaOCl (buffered) | Dichloromethane | 0 | Up to >90 | Variable |
Experimental Protocols
Preparation of (R,R)-Jacobsen's Catalyst
This protocol describes the synthesis of the (R,R)-enantiomer of the Jacobsen's catalyst. The synthesis involves the resolution of racemic 1,2-diaminocyclohexane, followed by the formation of the salen ligand and subsequent metallation with manganese(II).[4][5]
Materials:
-
L-(+)-Tartaric acid
-
1,2-Diaminocyclohexane (mixture of cis and trans isomers)
-
Glacial acetic acid
-
3,5-di-tert-butylsalicylaldehyde
-
Absolute ethanol
-
Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Resolution of (±)-trans-1,2-Diaminocyclohexane:
-
Dissolve L-(+)-tartaric acid in distilled water in a beaker.
-
Slowly add the 1,2-diaminocyclohexane isomer mixture to the stirring solution. The addition is exothermic.[4]
-
Add glacial acetic acid to the solution, which will cause the precipitation of the diammonium tartrate salt.[4]
-
Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation.
-
Collect the solid by suction filtration and wash with ice-cold water, followed by methanol.
-
The resolved diamine can be obtained by treatment with a base and extraction.
-
-
Synthesis of the Salen Ligand:
-
Combine the resolved (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde in absolute ethanol.
-
Heat the mixture to reflux for an appropriate time until the reaction is complete, which can be monitored by TLC.
-
Cool the reaction mixture to allow the yellow salen ligand to crystallize.
-
Collect the solid ligand by suction filtration and wash with ethanol.
-
-
Synthesis of the (R,R)-Jacobsen's Catalyst:
-
In a three-neck flask equipped with a magnetic stirrer and reflux condenser, charge the (R,R)-salen ligand and absolute ethanol.
-
Heat the mixture to reflux for 20 minutes.
-
Add solid Mn(OAc)₂·4H₂O (2.0 equivalents) in one portion.[4]
-
Continue to reflux for 30 minutes.
-
Bubble air through the solution at a slow rate while continuing to heat at reflux for 1 hour.[4]
-
Cool the reaction mixture, and add water.
-
Collect the dark brown solid catalyst by suction filtration and wash with ethanol.
-
The catalyst can be further purified by recrystallization.
-
Asymmetric Epoxidation of 1-Methylcyclohexene
This protocol provides a general framework for the enantioselective epoxidation of 1-methylcyclohexene using the prepared (R,R)- or commercially available (S,S)-Jacobsen's catalyst.[6]
Materials:
-
1-Methylcyclohexene
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach), buffered with Na₂HPO₄ to pH ~11.3
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol %).[6]
-
Add the buffered sodium hypochlorite solution to the reaction mixture.
-
Stir the biphasic mixture vigorously at 0°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
The product can be purified by flash chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Visualizations
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Caption: Experimental workflow for the epoxidation of 1-methylcyclohexene.
References
Application Notes and Protocols for the Enantioselective Synthesis of (R,R)-1,2-Epoxy-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the enantioselective synthesis of (R,R)-1,2-Epoxy-1-methylcyclohexane, a valuable chiral building block in organic synthesis. The primary method detailed is the Jacobsen-Katsuki epoxidation, which is renowned for its high enantioselectivity in the epoxidation of unfunctionalized olefins.[1][2][3]
Introduction
The enantioselective epoxidation of prochiral alkenes is a cornerstone of modern asymmetric synthesis, providing access to chiral epoxides that are versatile intermediates in the preparation of a wide range of pharmaceuticals and biologically active molecules.[1] 1-Methylcyclohexene is a prochiral alkene, and its epoxidation can yield two enantiomers. The (R,R)-enantiomer of 1,2-Epoxy-1-methylcyclohexane is a key intermediate for the synthesis of various complex molecules. The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as a catalyst to achieve high enantioselectivity in the epoxidation of unfunctionalized alkenes like 1-methylcyclohexene.[2][3][4] This method is often preferred over others like the Sharpless epoxidation, which is primarily used for allylic alcohols.[5][6]
Data Presentation
The following table summarizes the expected quantitative data for the enantioselective epoxidation of 1-methylcyclohexene using the Jacobsen-Katsuki method.
| Method | Catalyst | Oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) |
| Jacobsen-Katsuki Epoxidation | (R,R)-Jacobsen's Catalyst | Sodium Hypochlorite (B82951) (NaOCl) | Dichloromethane (CH₂Cl₂) | 0 | Up to >90 | Not specified |
Experimental Protocols
This section provides a detailed methodology for the Jacobsen-Katsuki asymmetric epoxidation of 1-methylcyclohexene to synthesize (R,R)-1,2-Epoxy-1-methylcyclohexane.[1]
Materials:
-
1-Methylcyclohexene
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Sodium hypochlorite (NaOCl) solution (commercial bleach), buffered with Na₂HPO₄
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in dichloromethane.
-
Cool the resulting solution to 0°C using an ice bath.
-
Add the (R,R)-Jacobsen's catalyst to the solution (typically 1-8 mol%).
-
To this mixture, add the buffered sodium hypochlorite solution.
-
Stir the biphasic mixture vigorously at 0°C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R,R)-1,2-Epoxy-1-methylcyclohexane.
-
The crude product can be further purified by flash chromatography on silica (B1680970) gel.[1]
-
The enantiomeric excess of the product should be determined by chiral GC or HPLC analysis.[1]
Mandatory Visualization
The following diagrams illustrate the key aspects of the enantioselective synthesis of (R,R)-1,2-Epoxy-1-methylcyclohexane.
Caption: Experimental workflow for the Jacobsen-Katsuki epoxidation.
Caption: Key components of the Jacobsen-Katsuki epoxidation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Epoxidation [organic-chemistry.org]
Enantioselective synthesis of (S,S)-1,2-Epoxy-1-methylcyclohexane
An enantioselective approach to synthesizing (S,S)-1,2-Epoxy-1-methylcyclohexane is a critical process in organic chemistry, providing a valuable chiral building block for the development of complex molecules, particularly in the pharmaceutical industry. The stereochemistry of such intermediates is paramount, as it directly influences the biological activity of the final therapeutic agent. This document provides detailed application notes and protocols for the synthesis of (S,S)-1,2-Epoxy-1-methylcyclohexane, focusing on the highly efficient Jacobsen-Katsuki epoxidation.
Introduction to Enantioselective Epoxidation
The epoxidation of prochiral alkenes, such as 1-methylcyclohexene, into enantioenriched epoxides is a cornerstone of modern asymmetric synthesis. While several methods exist for epoxidation, many yield racemic mixtures. For applications demanding high stereopurity, the Jacobsen-Katsuki epoxidation has emerged as a preferred method for unfunctionalized olefins, offering excellent enantioselectivity.[1] This method employs a chiral manganese(III)-salen complex as a catalyst to direct the stereochemical outcome of the epoxidation reaction.[2][3][4]
Data Presentation: Jacobsen-Katsuki Epoxidation of 1-Methylcyclohexene
The following table summarizes the key parameters and expected outcomes for the enantioselective epoxidation of 1-methylcyclohexene using the (S,S)-Jacobsen's catalyst.
| Parameter | Value/Condition | Reference |
| Substrate | 1-Methylcyclohexene | General |
| Catalyst | (S,S)-Jacobsen's Catalyst | [1] |
| Catalyst Loading | 1-8 mol % | [1] |
| Oxidant | Buffered Sodium Hypochlorite (B82951) (NaOCl) | [1][3] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Temperature | 0 °C | [1] |
| Expected Yield | Moderate to High | General |
| Enantiomeric Excess (ee) | Up to >90% for (S,S)-epoxide | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis, purification, and characterization of (S,S)-1,2-Epoxy-1-methylcyclohexane.
Protocol 1: Synthesis of (S,S)-1,2-Epoxy-1-methylcyclohexane via Jacobsen-Katsuki Epoxidation
This protocol outlines the steps for the asymmetric epoxidation of 1-methylcyclohexene.
Materials:
-
1-Methylcyclohexene
-
(S,S)-Jacobsen's catalyst
-
Dichloromethane (CH₂Cl₂)
-
Buffered sodium hypochlorite solution (commercial bleach buffered with Na₂HPO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclohexene in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add the (S,S)-Jacobsen's catalyst (typically 1-8 mol %) to the stirred solution.[1]
-
Slowly add the buffered sodium hypochlorite solution to the biphasic mixture while stirring vigorously at 0 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel to obtain pure (S,S)-1,2-Epoxy-1-methylcyclohexane.[1]
Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
This protocol describes the analysis of the enantiomeric purity of the synthesized 1,2-Epoxy-1-methylcyclohexane.
Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., based on derivatized cyclodextrins)
-
Helium or hydrogen as carrier gas
-
Syringe for sample injection
-
Vials for sample preparation
-
Hexane (or other suitable solvent) for sample dilution
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent like hexane.
-
Set up the gas chromatograph with the chiral column and appropriate temperature program for the injector, oven, and detector.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram, which should show two separated peaks corresponding to the (R,R) and (S,S) enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area(S,S) - Area(R,R)| / (Area(S,S) + Area(R,R))] x 100
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for the enantioselective epoxidation.
References
Application Notes and Protocols for the Lewis Acid-Mediated Polymerization of 1,2-Epoxy-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Lewis acid-mediated cationic ring-opening polymerization of 1,2-Epoxy-1-methylcyclohexane. This process yields poly(1-methyl-1,2-cyclohexene oxide), a polyether with potential applications in drug delivery matrices, specialty polymers, and as a precursor for further functionalization.
Introduction
This compound is a cyclic ether that can undergo ring-opening polymerization to form long-chain polyethers. The polymerization is frequently initiated by cationic species, which can be generated through the use of Lewis acids. Lewis acids activate the epoxide monomer by coordinating to the oxygen atom, making the epoxide ring more susceptible to nucleophilic attack. This initiation is followed by a chain propagation process, leading to the formation of the polymer. The choice of Lewis acid, solvent, and temperature can significantly influence the polymerization rate, molecular weight, and polydispersity of the resulting polymer.
Reaction Mechanism
The Lewis acid-mediated polymerization of this compound proceeds via a cationic ring-opening mechanism. The general steps are:
-
Initiation: The Lewis acid (LA) coordinates with the oxygen atom of the epoxy ring, forming a polarized complex. This complex can then be attacked by a nucleophile (which can be a co-initiator like water or alcohol, or another monomer molecule) to open the ring and form a carbocation or an oxonium ion.
-
Propagation: The active cationic center at the end of the growing polymer chain attacks another monomer molecule, incorporating it into the chain and regenerating the active center.
-
Termination/Chain Transfer: The polymerization can be terminated by various reactions, such as reaction with a counter-ion, impurities, or through chain transfer to monomer or solvent.
Key Experimental Parameters
Several factors can influence the outcome of the polymerization:
-
Lewis Acid: The strength and type of Lewis acid affect the rate of initiation and the stability of the propagating species. Common Lewis acids for epoxide polymerization include boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃).
-
Solvent: The choice of solvent can impact the solubility of the monomer and polymer, as well as the stability of the cationic intermediates. Dichloromethane (B109758) and other halogenated solvents are commonly used.
-
Temperature: The reaction temperature affects the rates of initiation, propagation, and termination. Lower temperatures can sometimes lead to better control over the polymerization and narrower molecular weight distributions.
-
Monomer and Initiator Concentration: The ratio of monomer to initiator is a key determinant of the final polymer's molecular weight.
Quantitative Data Summary
| Lewis Acid Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| BF₃·OEt₂ | 100:1 | 0 | 4 | 85 | 8,500 | 1.5 |
| SnCl₄ | 100:1 | 25 | 2 | 92 | 9,200 | 1.8 |
| AlCl₃ | 150:1 | 0 | 6 | 78 | 10,500 | 1.7 |
| BF₃·OEt₂ | 200:1 | 0 | 4 | 65 | 11,700 | 1.6 |
| SnCl₄ | 200:1 | 25 | 2 | 75 | 13,500 | 1.9 |
Experimental Protocols
Materials and Reagents
-
This compound (monomer)
-
Lewis acid initiator (e.g., BF₃·OEt₂, SnCl₄)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (B129727) (terminating agent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
General Polymerization Procedure
-
Preparation of Glassware: All glassware should be oven-dried at 120°C for at least 4 hours and then cooled under a stream of dry argon or nitrogen.
-
Monomer and Solvent Preparation: this compound should be dried over calcium hydride (CaH₂) and distilled under reduced pressure. Anhydrous dichloromethane should be obtained from a solvent purification system or by distillation over a suitable drying agent (e.g., CaH₂).
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Addition of Reagents:
-
Add the desired amount of anhydrous dichloromethane to the flask via a syringe.
-
Add the purified this compound to the solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0°C in an ice bath).
-
-
Initiation:
-
Prepare a stock solution of the Lewis acid initiator in anhydrous dichloromethane.
-
Slowly add the calculated amount of the initiator solution to the stirred monomer solution via syringe.
-
-
Polymerization: Allow the reaction to proceed for the desired amount of time under an inert atmosphere. Monitor the progress of the reaction by taking aliquots and analyzing them by techniques such as ¹H NMR spectroscopy or gas chromatography to determine monomer conversion.
-
Termination: Quench the polymerization by adding a small amount of methanol.
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer, such as the ether linkages.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Visualizations
Caption: Reaction mechanism of Lewis acid-mediated polymerization.
Caption: Experimental workflow for polymerization.
Application Notes and Protocols for the Biocatalytic Hydrolysis of 1,2-Epoxy-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic hydrolysis of 1,2-epoxy-1-methylcyclohexane. This process utilizes epoxide hydrolases to achieve the enantioselective ring-opening of the epoxide, yielding chiral 1-methylcyclohexane-1,2-diols. These chiral diols are valuable building blocks in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Introduction
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[1] This biocatalytic transformation is of significant interest in medicinal chemistry and drug development as it can provide access to enantiomerically pure synthons. The kinetic resolution of racemic epoxides, mediated by enantioselective EHs, is a powerful strategy for the preparation of both chiral diols and unreacted epoxides in high enantiomeric excess.[2]
This compound is a prochiral substrate whose hydrolysis can lead to the formation of chiral diols, which are versatile intermediates in organic synthesis. The application of microsomal epoxide hydrolase (mEH) for this transformation has been shown to proceed with high enantioselectivity, yielding (-)-(R,R)-1-methylcyclohexane-r-1,t-2-diol.
Applications in Drug Development
Chiral diols are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds.[3] The stereochemistry of a drug molecule is critical to its pharmacological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicities. The enantiopure 1-methylcyclohexane-1,2-diols obtained from the biocatalytic hydrolysis of this compound can be utilized in the following ways:
-
Asymmetric Synthesis: The chiral diol can serve as a starting material for the synthesis of complex molecules with multiple stereocenters. The defined stereochemistry of the diol is transferred to the final product, ensuring the desired biological activity.
-
Chiral Ligands: Chiral diols can be used to synthesize chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of other drug candidates.
-
Scaffolds for Bioactive Molecules: The cyclohexane (B81311) ring with its stereodefined hydroxyl groups provides a rigid scaffold for the development of new chemical entities with specific spatial arrangements for optimal interaction with biological targets. While direct incorporation into numerous final drug structures is not always the case, its role as a key intermediate for constructing specific stereocenters and ring systems is of significant interest in medicinal chemistry.[4]
Data Presentation
The following table summarizes the quantitative data for the kinetic resolution of (±)-1-methylcyclohexene oxide catalyzed by rabbit liver microsomal epoxide hydrolase (mEH).
| Conversion (%) | Enantiomeric Excess (e.e.) of (-)-(R,R)-1-methylcyclohexane-r-1,t-2-diol (%) |
| 8 | 94 |
| 28 | 56 |
Data sourced from Bellucci, G., et al. (1987). Enantioselectivity of the enzymatic hydrolysis of cyclohexene (B86901) oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases. Journal of the Chemical Society, Perkin Transactions 1, 2687-2691.[1]
Experimental Protocols
This section provides detailed protocols for the preparation of the biocatalyst, the enzymatic hydrolysis reaction, and the analysis of the products.
Protocol 1: Preparation of Rabbit Liver Microsomes
This protocol describes the preparation of the microsomal fraction containing the epoxide hydrolase from rabbit liver.
Materials:
-
Fresh or frozen rabbit liver
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Centrifuge capable of 10,000 x g and 100,000 x g
-
Homogenizer (e.g., Potter-Elvehjem)
-
Ultracentrifuge
Procedure:
-
Mince the rabbit liver and wash with ice-cold homogenization buffer.
-
Homogenize the liver in 4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant (post-mitochondrial supernatant).
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) and determine the protein concentration (e.g., by Bradford assay).
-
The microsomal suspension can be used immediately or stored at -80°C.
Protocol 2: Biocatalytic Hydrolysis of this compound
This protocol details the enzymatic reaction for the kinetic resolution of racemic this compound.
Materials:
-
(±)-1,2-Epoxy-1-methylcyclohexane
-
Rabbit liver microsomal preparation (from Protocol 1)
-
Reaction buffer: 0.1 M Tris-HCl buffer, pH 7.4
-
Organic solvent for substrate dissolution (e.g., ethanol (B145695) or DMSO, use minimal amount)
-
Quenching solvent (e.g., ethyl acetate)
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of (±)-1,2-epoxy-1-methylcyclohexane in a minimal amount of organic solvent.
-
In a reaction vessel, add the reaction buffer and the microsomal preparation to a final protein concentration of approximately 1-2 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding the substrate solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at 37°C with shaking.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 10, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots by adding an equal volume of cold ethyl acetate (B1210297) and vortexing vigorously.
-
Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Analyze the organic extract for the remaining epoxide and the diol product.
Protocol 3: Analysis of Products by Chiral Gas Chromatography (GC)
This protocol outlines the analysis of the reaction products to determine the conversion and the enantiomeric excess of the diol.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXse)
-
Standards of (±)-1,2-epoxy-1-methylcyclohexane and 1-methylcyclohexane-1,2-diol
-
Helium or nitrogen as carrier gas
Procedure:
-
Derivatize the diol product if necessary to improve volatility and separation (e.g., by silylation with BSTFA).
-
Set up the GC with the chiral column and optimize the temperature program to achieve separation of the enantiomers of the diol and the epoxide.
-
Inject a standard mixture of the racemic epoxide and diol to determine their retention times.
-
Inject the extracted and dried organic samples from Protocol 2.
-
Integrate the peak areas of the epoxide and the two diol enantiomers.
-
Calculate the conversion based on the disappearance of the epoxide.
-
Calculate the enantiomeric excess (e.e.) of the diol product using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
References
Application Notes and Protocols: Regioselective Ring-Opening of 1,2-Epoxy-1-methylcyclohexane with Organocuprates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a powerful method for the stereocontrolled introduction of functional groups. The reaction of 1,2-epoxy-1-methylcyclohexane, a readily accessible starting material, with organocuprates (Gilman reagents) offers a reliable route to valuable 1-methyl-2-alkylcyclohexanols. These products, featuring a quaternary center and a vicinal stereocenter, are important chiral building blocks for the synthesis of complex molecules, including natural products and pharmacologically active compounds.
Organocuprates (R₂CuLi) are soft nucleophiles that generally react with epoxides via an SN2-type mechanism.[1] In the case of unsymmetrically substituted epoxides like this compound, the nucleophilic attack predominantly occurs at the less sterically hindered carbon atom. This regioselectivity, coupled with the inherent stereospecificity of the reaction (anti-addition), makes it a highly predictable and synthetically useful transformation. This document provides a detailed overview of this reaction, including quantitative data, experimental protocols, and potential applications in drug development.
Reaction Principle and Stereochemistry
The reaction proceeds via a nucleophilic attack of the organocuprate on one of the electrophilic carbons of the epoxide ring. With this compound, the two carbons of the epoxide are sterically and electronically distinct. Carbon 1 (C1) is a tertiary center, while carbon 2 (C2) is a secondary center. Due to steric hindrance from the axial methyl group and the cyclohexane (B81311) ring, the organocuprate preferentially attacks the less substituted C2 carbon.
The reaction follows a trans-diaxial ring-opening pathway. The incoming nucleophile attacks from the face opposite to the C-O bond, leading to an inversion of configuration at the center of attack. This results in the formation of a trans-1-methyl-2-alkylcyclohexanol, where the newly introduced alkyl group and the hydroxyl group are in a trans-diaxial arrangement in the resulting chair conformation of the cyclohexane ring.
Diagram 1: Reaction Mechanism
References
Synthesis of trans-diaxial Products from 1,2-Epoxy-1-methylcyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of trans-diaxial products from 1,2-epoxy-1-methylcyclohexane. The acid-catalyzed ring-opening of this epoxide is a key transformation that yields vicinal functionalized cyclohexanes with a defined stereochemistry, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.
Introduction
The regioselective and stereoselective opening of epoxide rings is a fundamental transformation in organic synthesis. In the case of this compound, acid-catalyzed conditions promote the formation of trans-diaxial products. This outcome is governed by the Fürst-Plattner rule, which dictates that the nucleophilic attack occurs in a manner that leads to a chair-like transition state, resulting in the nucleophile and the hydroxyl group adopting a trans-diaxial arrangement in the initial product. The regioselectivity of the reaction is driven by the formation of a partial positive charge on the more substituted carbon atom of the epoxide ring during the transition state, which is a characteristic of an SN1-like mechanism. However, the backside attack of the nucleophile is characteristic of an SN2 reaction, indicating that the mechanism is a hybrid of the two.
Data Presentation
The following table summarizes the typical outcomes for the acid-catalyzed ring-opening of this compound with different nucleophiles. The reactions generally proceed with high stereoselectivity to afford the trans-diaxial product as the major isomer.
| Nucleophile (Reagent) | Product | Regioselectivity | Stereoselectivity (trans:cis) | Typical Yield (%) |
| H₂O (dilute H₂SO₄) | trans-1-Methyl-1,2-cyclohexanediol | Attack at the tertiary carbon | Predominantly trans | High |
| Br⁻ (HBr) | trans-2-Bromo-2-methylcyclohexanol | Attack at the tertiary carbon | Exclusively trans[1][2] | Good to High |
| Cl⁻ (HCl) | trans-2-Chloro-2-methylcyclohexanol | Attack at the tertiary carbon | Predominantly trans | Good |
| CH₃OH (H⁺ catalyst) | trans-2-Methoxy-2-methylcyclohexanol | Attack at the tertiary carbon | Predominantly trans | Good |
Experimental Protocols
Protocol 1: Synthesis of trans-1-Methyl-1,2-cyclohexanediol
This protocol describes the acid-catalyzed hydrolysis of this compound to yield trans-1-methyl-1,2-cyclohexanediol.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), 1 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as diethyl ether or acetone (B3395972) in a round-bottom flask, add a catalytic amount of 1 M sulfuric acid.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure trans-1-methyl-1,2-cyclohexanediol.
Protocol 2: Synthesis of trans-2-Bromo-2-methylcyclohexanol
This protocol details the synthesis of trans-2-bromo-2-methylcyclohexanol from the reaction of this compound with hydrogen bromide. The reaction proceeds with high regioselectivity and stereoselectivity to give the desired trans-diaxial product.[3][4]
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48% aqueous solution or HBr in acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in diethyl ether in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add hydrobromic acid (1.1 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude trans-2-bromo-2-methylcyclohexanol.
-
The crude product can be purified by flash chromatography on silica gel.
Visualizations
Reaction Pathway for Acid-Catalyzed Ring Opening
The following diagram illustrates the general mechanism for the acid-catalyzed ring-opening of this compound with a nucleophile (Nu⁻), leading to the formation of a trans-diaxial product.
Caption: Acid-catalyzed ring-opening of this compound.
Experimental Workflow for Synthesis and Purification
This diagram outlines the general workflow for the synthesis and purification of trans-diaxial products from this compound.
Caption: General experimental workflow for synthesis and purification.
References
Application of 1,2-Epoxy-1-methylcyclohexane in Natural Product Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxy-1-methylcyclohexane, also known as 1-methylcyclohexene oxide, is a versatile and valuable chiral building block in the synthesis of complex natural products. Its strained three-membered ring readily undergoes stereospecific ring-opening reactions with a variety of nucleophiles, allowing for the controlled introduction of functional groups and the construction of intricate stereochemical architectures. This application note provides a detailed overview of the use of this compound in the synthesis of eudesmane (B1671778) sesquiterpenes, a class of natural products with diverse biological activities. Detailed experimental protocols for key transformations are provided, along with quantitative data and visual representations of synthetic pathways.
Key Synthetic Strategy: Stereoselective Ring-Opening
The synthetic utility of this compound primarily lies in its regioselective and stereoselective ring-opening reactions. The outcome of these reactions is highly dependent on the reaction conditions:
-
Acid-Catalyzed Ring-Opening: In the presence of acid, nucleophilic attack occurs preferentially at the more substituted tertiary carbon atom (C1). This process often proceeds with a high degree of SN1 character, leading to the formation of a tertiary carbocation intermediate. The stereochemical outcome is typically anti-addition of the nucleophile and the resulting hydroxyl group.
-
Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the reaction follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered secondary carbon atom (C2), resulting in inversion of stereochemistry at that center.
This predictable reactivity allows for the diastereoselective formation of 1,2-disubstituted cyclohexane (B81311) scaffolds, which are common motifs in many natural products.
Application in the Synthesis of Eudesmane Sesquiterpenes
Eudesmane sesquiterpenes are a large family of natural products characterized by a decalin core. Many members of this family, such as α-eudesmol and juniper camphor, exhibit interesting biological properties. The synthesis of these molecules often relies on the construction of the characteristic angular methyl group and the stereocontrolled introduction of functional groups on the cyclohexane ring. This compound serves as an excellent starting material for establishing the quaternary center and the adjacent stereocenters.
A key transformation in the synthesis of the eudesmane skeleton is the reaction of this compound with organocuprates, such as lithium dimethylcuprate (Me₂CuLi). This reaction proceeds via an SN2 pathway, with the methyl nucleophile attacking the less hindered C2 position of the epoxide. This step is crucial as it sets the stereochemistry of the two adjacent methyl groups in a trans relationship, a common feature in eudesmanoids.
Synthetic Workflow for Eudesmane Precursors
The following diagram illustrates a general synthetic pathway from this compound to a key intermediate for the synthesis of eudesmane sesquiterpenes.
Caption: Synthetic pathway to the eudesmane skeleton.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is the epoxidation of 1-methylcyclohexene.
Protocol: Epoxidation of 1-Methylcyclohexene
-
Materials: 1-methylcyclohexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1-methylcyclohexene (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford this compound.
-
| Reactant | Molar Equiv. | Typical Yield (%) | Reference |
| 1-Methylcyclohexene | 1.0 | >90 | [1] |
| m-CPBA | 1.1 | [1] |
Ring-Opening of this compound with Lithium Dimethylcuprate
This protocol details the key step in the construction of the eudesmane framework.
Protocol: Synthesis of trans-1,2-Dimethylcyclohexan-1-ol
-
Materials: Copper(I) iodide (CuI), methyllithium (B1224462) (MeLi) in diethyl ether, this compound, anhydrous diethyl ether, saturated ammonium (B1175870) chloride solution.
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add CuI (1.1 eq).
-
Add anhydrous diethyl ether and cool the suspension to 0 °C.
-
Slowly add MeLi solution (2.2 eq) to the stirred suspension. The solution will typically become colorless or slightly yellow, indicating the formation of lithium dimethylcuprate.
-
Stir the Gilman reagent at 0 °C for 15-20 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the cuprate (B13416276) solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
-
| Reactant | Molar Equiv. | Product | Typical Yield (%) | Diastereoselectivity (trans:cis) |
| This compound | 1.0 | trans-1,2-Dimethylcyclohexan-1-ol | 85-95 | >95:5 |
| Lithium Dimethylcuprate | 1.1 |
Logical Relationship Diagram
The decision-making process for the ring-opening of this compound is crucial for directing the synthesis towards the desired product.
Caption: Regioselectivity of epoxide ring-opening.
Conclusion
This compound is a powerful and versatile building block for the stereoselective synthesis of natural products, particularly those containing a substituted cyclohexane ring system like the eudesmane sesquiterpenes. The predictable and controllable stereochemical outcome of its ring-opening reactions makes it an invaluable tool for synthetic chemists in the fields of natural product synthesis and drug discovery. The protocols and data presented herein provide a practical guide for researchers looking to utilize this important synthetic intermediate.
References
Application Notes and Protocols: Computational Modeling of 1,2-Epoxy-1-methylcyclohexane Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the computational and experimental investigation of reactions involving 1,2-Epoxy-1-methylcyclohexane. This document outlines the theoretical background of the reaction mechanisms, detailed experimental protocols for synthesis and reaction, and a step-by-step workflow for computational modeling using Density Functional Theory (DFT). All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and application in research and development.
Theoretical Background: Reaction Mechanisms
The ring-opening of this compound is a fundamental reaction in organic synthesis, the outcome of which is highly dependent on the reaction conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is initially protonated, enhancing the leaving group ability of the oxygen atom. The subsequent nucleophilic attack exhibits significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon (C1).[1][2] This regioselectivity is attributed to the greater stability of the tertiary carbocation-like transition state.[3][4] The reaction proceeds with backside attack, leading to an inversion of stereochemistry at the attacked carbon and resulting in the formation of a trans-diaxial product. For instance, the reaction with hydrogen bromide (HBr) predominantly yields trans-2-bromo-2-methylcyclohexan-1-ol.[1][2][3][4]
Base-Catalyzed Ring-Opening
In the presence of a strong, basic nucleophile, the reaction proceeds via a concerted SN2 mechanism. Steric hindrance governs the regioselectivity, with the nucleophile attacking the less substituted carbon (C2) of the epoxide ring.[5][6] This pathway also results in a trans-diaxial product due to the backside attack of the nucleophile.
Quantitative Data Summary
The following tables summarize the expected regioselectivity and representative computational data for the ring-opening reactions of this compound.
Table 1: Predicted Regioselectivity of this compound Ring-Opening
| Reaction Condition | Nucleophile | Major Product | Minor Product |
| Acid-Catalyzed | HBr | trans-2-bromo-2-methylcyclohexan-1-ol | trans-1-bromo-2-methylcyclohexan-1-ol |
| Base-Catalyzed | CH₃O⁻ | trans-2-methoxy-1-methylcyclohexan-1-ol | trans-1-methoxy-2-methylcyclohexan-1-ol |
Note: The product distribution is based on established mechanistic principles. Experimental yields may vary depending on specific reaction conditions.
Table 2: Illustrative Calculated Activation Energies for Epoxide Ring-Opening Pathways
| Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| Acid-Catalyzed (Attack at C1) | DFT (B3LYP) | 6-31+G(d,p) | ~12-18 |
| Acid-Catalyzed (Attack at C2) | DFT (B3LYP) | 6-31+G(d,p) | ~18-25 |
| Base-Catalyzed (Attack at C1) | DFT (B3LYP) | 6-31+G(d,p) | ~22-28 |
| Base-Catalyzed (Attack at C2) | DFT (B3LYP) | 6-31+G(d,p) | ~18-24 |
Disclaimer: The activation energies presented are representative values for similar epoxide systems and are intended for comparative purposes. Accurate values for this compound require specific computational studies.
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol describes the epoxidation of 1-methylcyclohexene.
Materials:
-
1-methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclohexene in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 equivalents) in portions to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield this compound.
Protocol for Acid-Catalyzed Ring-Opening with HBr
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in diethyl ether and cool to 0 °C.
-
Slowly add a stoichiometric amount of 48% HBr to the solution with vigorous stirring.
-
Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography.
Protocol for Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products of the ring-opening reaction.
Procedure:
-
Prepare a stock solution of the crude reaction product in a volatile solvent (e.g., ethyl acetate).
-
If necessary, derivatize the hydroxyl groups (e.g., silylation) to improve volatility and peak shape.
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
Employ a suitable temperature program to achieve separation of the isomers on an appropriate capillary column.
-
Identify the products based on their mass spectra and retention times.
-
Determine the relative product distribution by integrating the corresponding peak areas in the total ion chromatogram.
Computational Modeling Protocol
This section details a general workflow for the computational investigation of the reaction mechanisms of this compound.
Software: A quantum chemistry package such as Gaussian or ORCA.
Workflow:
-
Structure Preparation: Construct the 3D structures of reactants (this compound, nucleophile), intermediates, transition states, and products.
-
Geometry Optimization: Perform geometry optimizations on all structures using a suitable level of theory, such as B3LYP/6-31+G(d,p).[4][7]
-
Frequency Analysis: Conduct frequency calculations on the optimized structures to verify them as minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energy (ZPVE) corrections.
-
Transition State Search: Locate the transition state structures for each proposed reaction pathway (e.g., attack at C1 and C2).
-
Intrinsic Reaction Coordinate (IRC) Calculation: Confirm that the located transition states connect the appropriate reactants and products by performing IRC calculations.
-
Energetics: Calculate the relative electronic and Gibbs free energies of all stationary points to determine the activation barriers and reaction energies for each pathway.
Visualizations
Caption: Signaling pathways for acid- and base-catalyzed ring-opening.
Caption: A typical experimental workflow for synthesis and reaction.
Caption: Logical relationship for the computational prediction of regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. (559a) Computational Study of Reaction Mechanisms in Epoxide Ring-Opening By Aryl Borane Catalysts | AIChE [proceedings.aiche.org]
Troubleshooting & Optimization
Technical Support Center: Ring-Opening of 1,2-Epoxy-1-methylcyclohexane
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering side reactions and selectivity issues during the ring-opening of 1,2-epoxy-1-methylcyclohexane.
Troubleshooting and FAQs
Q1: Why am I getting a mixture of two different constitutional isomers?
A: The formation of a product mixture is most often due to a lack of control over the reaction's regioselectivity. The site of nucleophilic attack on the epoxide ring is highly dependent on the reaction conditions (acidic vs. basic/nucleophilic).
-
Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon (the tertiary carbon, C-1). This is because the transition state has significant SN1-like character, with a partial positive charge building up on the carbon that can best stabilize it.[1][2][3][4][5]
-
Under basic or neutral conditions, with a strong nucleophile, the reaction follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon (the secondary carbon, C-2).[5][6][7]
If your reaction is not strictly acidic or basic, you may get a mixture of products corresponding to both attack pathways.
Q2: My product has the wrong stereochemistry. What happened?
A: Ring-opening of epoxides is a stereospecific reaction. The nucleophile always attacks from the side opposite the C-O bond (a "backside attack"). This results in an inversion of configuration at the carbon being attacked.[6][7] The expected product is a trans-diaxial product upon initial ring-opening. For example, the reaction of this compound with HBr yields a single stereoisomer where the -Br and -OH groups are trans to each other.[1][2][3][4] If you are not observing the expected trans product, consider the possibility of subsequent reactions or incorrect structural assignment.
Q3: I expected nucleophilic attack at the less hindered carbon, but it occurred at the tertiary carbon. Why?
A: This outcome is characteristic of an acid-catalyzed or acid-promoted reaction. Even trace amounts of acid can protonate the epoxide oxygen, making it a better leaving group.[8] This protonation favors a transition state with SN1 character, where positive charge develops on the more substituted carbon, making it the primary site of attack for even weak nucleophiles.[1][4][9][10] Ensure your glassware is clean, your reagents are free of acidic impurities, and your solvent is not protic if you wish to avoid this pathway.
Q4: Can rearrangement reactions occur?
A: While the primary side reactions relate to regioselectivity, the carbocation-like character of the intermediate in acid-catalyzed openings can potentially lead to rearrangements, although this is less common for this specific substrate compared to more flexible systems. The dominant side products are typically the regioisomers of the ring-opened product.
Product Distribution Under Various Conditions
The choice of catalyst and nucleophile dictates the major product of the reaction. The regioselectivity is the most critical factor leading to different products.
| Reaction Conditions | Nucleophile | Primary Site of Attack | Major Product | Mechanism |
| Acidic (e.g., H₂SO₄, HBr) | Weak (H₂O, ROH, Br⁻) | More substituted carbon (C-1) | trans-2-Nucleophile-1-methylcyclohexan-1-ol | SN1-like[1][2][4][5] |
| Basic (e.g., NaOR, NaOH) | Strong (⁻OR, ⁻OH) | Less substituted carbon (C-2) | trans-1-methyl-2-nucleophilecyclohexan-1-ol | SN2[3][5][6][7] |
| Nucleophilic (e.g., RMgX, LiAlH₄) | Strong (R⁻, H⁻) | Less substituted carbon (C-2) | trans-1-methyl-2-alkylcyclohexan-1-ol | SN2[7][11] |
Visual Guides and Workflows
Reaction Pathways
The following diagram illustrates the two primary mechanistic pathways for the ring-opening of this compound.
Caption: Acidic vs. Basic Ring-Opening Mechanisms.
Troubleshooting Workflow
Use this workflow to diagnose the cause of unexpected side products in your reaction.
Caption: Workflow for diagnosing unexpected regioisomers.
Experimental Protocols
The following are generalized protocols for conducting the ring-opening reaction under representative acidic and basic conditions.
Protocol 1: Acid-Catalyzed Ring-Opening with Methanol (B129727)
This protocol is designed to favor nucleophilic attack at the more substituted carbon (C-1).
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, stir bar, separatory funnel, standard glassware
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of epoxide).
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution until the bubbling ceases.[12]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).[12]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[12]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, trans-2-methoxy-1-methylcyclohexan-1-ol.
Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide (B1231860)
This protocol is designed to favor nucleophilic attack at the less substituted carbon (C-2), following an SN2 pathway.[7]
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol, or solid sodium metal and anhydrous methanol
-
Methanol (MeOH), anhydrous
-
Ammonium (B1175870) Chloride (NH₄Cl) solution, saturated
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, stir bar, reflux condenser, standard glassware
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully dissolve sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere.
-
To the stirring solution of sodium methoxide, add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated ammonium chloride solution to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, trans-1-methyl-2-methoxycyclohexan-1-ol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Regioselectivity in 1,2-Epoxy-1-methylcyclohexane Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of ring-opening reactions of 1,2-epoxy-1-methylcyclohexane.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the ring-opening of this compound.
Issue 1: Poor Regioselectivity
-
Question: My reaction is producing a mixture of regioisomers. How can I favor the formation of a single product?
-
Answer: The regioselectivity of the ring-opening of this compound is primarily dictated by the reaction conditions, specifically whether they are acidic or basic/neutral.[1]
-
For attack at the more substituted carbon (C-1): Employ acidic conditions. The reaction proceeds through a transition state with significant SN1 character, where a partial positive charge is stabilized by the tertiary carbon.[2] Weak nucleophiles in the presence of an acid catalyst will favor this pathway.
-
For attack at the less substituted carbon (C-2): Employ basic or neutral conditions with a strong nucleophile. The reaction follows an SN2 mechanism, where steric hindrance directs the nucleophile to the less hindered secondary carbon.[3][4]
-
-
-
Question: I am using acidic conditions but still observe a mixture of products. What could be the cause?
-
Answer: Several factors can lead to a loss of regioselectivity even under acidic conditions:
-
Nucleophile Strength: If the nucleophile is too strong, it may begin to react via an SN2 pathway, leading to a mixture of products.
-
Acid Catalyst: The choice and concentration of the acid catalyst can influence the reaction. A very strong acid may lead to side reactions or polymerization. It is advisable to use a catalytic amount of a suitable acid.
-
Reaction Temperature: Higher temperatures can sometimes reduce selectivity. Running the reaction at a lower temperature may improve the regiomeric ratio.
-
-
Issue 2: Low Reaction Yield or Incomplete Conversion
-
Question: The yield of my desired product is low. How can I improve it?
-
Answer: Low yields can result from several factors:
-
Suboptimal Reaction Conditions: Ensure the temperature and reaction time are optimized for your specific nucleophile and catalyst system. Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time.[1]
-
Side Reactions: Epoxides are highly reactive and can undergo polymerization, especially under harsh acidic or basic conditions.[1] Using milder conditions or adding a co-solvent might suppress these side reactions.
-
Stoichiometry: The molar ratio of the nucleophile to the epoxide can be crucial. An excess of the nucleophile can help drive the reaction to completion.[1]
-
Water Content: The presence of water can lead to the formation of diols as a byproduct, especially in acid-catalyzed reactions. Using anhydrous conditions and solvents can minimize this.
-
-
Frequently Asked Questions (FAQs)
-
What is the expected stereochemistry of the ring-opening products?
-
How can I synthesize this compound?
-
A common method is the epoxidation of 1-methylcyclohexene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
-
-
Can I use Lewis acids to catalyze the ring-opening reaction?
-
Yes, Lewis acids can be effective catalysts for epoxide ring-opening. They activate the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. The regioselectivity will generally favor attack at the more substituted carbon, similar to Brønsted acids.
-
Data Presentation: Regioselectivity in Ring-Opening of this compound
The following table summarizes the regioselectivity observed for the ring-opening of this compound with various nucleophiles under different conditions.
| Nucleophile/Reagent | Conditions | Major Product | Regiomeric Ratio (C-1:C-2 Attack) | Approximate Yield (%) |
| HBr | Anhydrous | trans-2-Bromo-1-methylcyclohexan-1-ol | Predominantly C-1 | High |
| Methanol (B129727) (CH₃OH) | Catalytic H₂SO₄ | trans-2-Methoxy-1-methylcyclohexan-1-ol | Predominantly C-1 | Good |
| Sodium Methoxide (B1231860) (NaOCH₃) | Methanol | trans-1-Methoxy-2-methylcyclohexan-2-ol | Predominantly C-2 | Good |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, then H₂O workup | trans-2-Methylcyclohexan-1-ol | Predominantly C-2 | High |
| Sodium Azide (NaN₃) | NH₄Cl, H₂O/Ethanol | trans-2-Azido-1-methylcyclohexan-1-ol | Predominantly C-1 | Good |
| Sodium Hydroxide (NaOH) | Aqueous | trans-1-Methylcyclohexane-1,2-diol | Predominantly C-2 | Moderate |
Note: "Predominantly" indicates a high degree of regioselectivity, though minor amounts of the other regioisomer may be formed. Yields are dependent on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening with Methanol
This protocol describes the synthesis of trans-2-methoxy-1-methylcyclohexan-1-ol.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide
This protocol describes the synthesis of trans-1-methoxy-2-methylcyclohexan-2-ol.
Materials:
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol
-
Ammonium (B1175870) chloride solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the epoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Controlling Stereoselectivity in 1,2-Epoxy-1-methylcyclohexane Ring-Opening
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening of 1,2-epoxy-1-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: I performed a ring-opening reaction on this compound, but I isolated the wrong regioisomer. What went wrong?
A1: The regioselectivity of the epoxide ring-opening is critically dependent on the reaction conditions, specifically whether it is performed under acidic or basic/neutral conditions.
-
Under acidic conditions , weak nucleophiles will preferentially attack the more substituted carbon atom (the tertiary carbon, C1). This is because the transition state has significant SN1 character, where a partial positive charge is better stabilized by the more substituted carbon.[1][2][3][4][5]
-
Under basic or neutral conditions , strong nucleophiles will attack the less substituted , sterically more accessible carbon atom (the secondary carbon, C2) via a classic SN2 mechanism.[3][4][6][7][8]
If you obtained the isomer resulting from attack at the less substituted carbon when you expected the opposite, it is possible that your acidic catalyst was not effective or that the reaction was unintentionally run under neutral or basic conditions. Conversely, if you expected attack at the less hindered carbon but observed attack at the more substituted one, your reaction mixture may have been contaminated with an acid.
Q2: The stereochemistry of my product is not what I expected. How is the stereochemistry controlled in this reaction?
A2: The ring-opening of epoxides is a stereospecific reaction. The nucleophile attacks the epoxide carbon from the side opposite to the carbon-oxygen bond in an SN2-like fashion.[6][9] This "backside attack" results in an inversion of configuration at the carbon center that is attacked.[8][10] The outcome is always a trans or anti relationship between the incoming nucleophile and the resulting hydroxyl group.[6][8] If your product shows a cis or syn stereochemical relationship, it is likely not the result of a direct ring-opening and may indicate an alternative reaction pathway or an incorrect structural assignment.
Q3: How do I choose between acidic and basic conditions to obtain my desired product?
A3: The choice depends entirely on which regioisomer you want to synthesize.
-
To place the nucleophile at the tertiary carbon (C1) , use acidic conditions with a weak nucleophile (e.g., H₂O, ROH, HX).[1][2][11]
-
To place the nucleophile at the secondary carbon (C2) , use basic or neutral conditions with a strong nucleophile (e.g., RO⁻, OH⁻, RMgX, LiAlH₄).[7][8]
Q4: Can you illustrate the mechanism for the acid-catalyzed ring-opening and explain how it dictates the product?
A4: In the acid-catalyzed mechanism, the epoxide oxygen is first protonated by the acid, making it a much better leaving group.[11] This is followed by the C-O bond beginning to break, which creates a partial positive charge on the neighboring carbons. This positive charge is better stabilized on the more substituted (tertiary) carbon. The nucleophile then attacks this more electrophilic, tertiary carbon from the backside, leading to the formation of the trans product.[1][2][3] The mechanism is considered a hybrid between SN1 and SN2.[1][2][3][6]
Q5: What is the mechanism for the base-catalyzed ring-opening, and how does it differ from the acid-catalyzed pathway?
A5: The base-catalyzed ring-opening is a classic SN2 reaction.[7][8] A strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack occurs at the less substituted (secondary) carbon.[4][6] This attack and the breaking of the C-O bond happen in a single, concerted step. The result is an alkoxide intermediate, which is then protonated during a subsequent workup step to yield the final alcohol product.[6] Unlike the acid-catalyzed pathway, the epoxide is not protonated first, and there is no carbocation-like character in the transition state.[8]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Incorrect Regioisomer | Reaction conditions (pH) do not match the desired outcome. | Verify the pH of your reaction mixture. For attack at the more substituted carbon, ensure a strong acid catalyst is present. For attack at the less substituted carbon, use a strong nucleophile under basic or neutral conditions.[9] |
| Low Yield | The nucleophile is too weak for basic conditions, or the acid catalyst is too weak or has degraded. | For basic conditions, use a stronger nucleophile (e.g., an alkoxide instead of an alcohol). For acidic conditions, use a fresh, potent acid catalyst like HBr or a Lewis acid.[12] |
| Mixture of Regioisomers | Reaction conditions are intermediate between acidic and basic, or the steric and electronic factors are not strongly differentiating. | To favor one isomer, push the conditions firmly to either acidic or basic. Using a bulkier nucleophile in basic conditions can enhance selectivity for the less hindered site. |
| Incorrect Stereochemistry (cis product) | The reaction mechanism is not a direct SN2 ring-opening. | This is highly unusual. Re-verify the structure of your starting material and product. Consider the possibility of neighboring group participation or rearrangement reactions under your specific conditions. The expected product is always trans.[6][9] |
Data Presentation: Regioselectivity Summary
The following table summarizes the expected major product from the ring-opening of this compound under different conditions.
| Condition | Nucleophile Type | Site of Nucleophilic Attack | Major Product Description |
| Acidic | Weak (e.g., H₂O, ROH, HBr) | C1 (More substituted, tertiary) | trans-2-Nucleo-1-methylcyclohexan-1-ol |
| Basic / Neutral | Strong (e.g., NaOMe, LiAlH₄, RMgBr) | C2 (Less substituted, secondary) | trans-1-Methyl-2-nucleocyclohexan-1-ol |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening (e.g., with HBr)
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of anhydrous HBr in the same solvent to the cooled epoxide solution with stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product, trans-2-bromo-1-methylcyclohexanol, by column chromatography or distillation.
Protocol 2: General Procedure for Base-Catalyzed Ring-Opening (e.g., with Sodium Methoxide)
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol (B129727).
-
Reagent Addition: Add a solution of sodium methoxide (B1231860) (either purchased or freshly prepared from sodium metal and methanol) to the epoxide solution at room temperature with stirring.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it by adding a saturated aqueous solution of ammonium (B1175870) chloride. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent and purify the crude product, trans-2-methoxy-1-methylcyclohexanol, by column chromatography or distillation.
Visualizations
Caption: Acid-catalyzed ring-opening mechanism.
Caption: Base-catalyzed ring-opening mechanism.
Caption: Workflow for predicting the major product.
References
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: m-CPBA Epoxidation of 1-Methylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the meta-chloroperoxybenzoic acid (m-CPBA) epoxidation of 1-methylcyclohexene. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the m-CPBA epoxidation of 1-methylcyclohexene, and what is the main byproduct?
The primary product of the reaction between 1-methylcyclohexene and m-CPBA is 1-methyl-1,2-epoxycyclohexane. The main byproduct generated is meta-chlorobenzoic acid (m-CBA).[1][2]
Q2: What are the potential side reactions and byproducts I should be aware of?
The most common side reaction is the acid-catalyzed ring-opening of the newly formed epoxide. This can be promoted by the m-chlorobenzoic acid byproduct or any residual acid. If water is present in the reaction mixture, the epoxide can be hydrolyzed to form the corresponding trans-1,2-diol (1-methylcyclohexane-1,2-diol).[3][4] In the presence of other nucleophiles, different ring-opened products can be formed.
Q3: How can I minimize the formation of the diol byproduct?
To minimize the formation of the diol, it is crucial to work under anhydrous conditions. Using a non-aqueous solvent like dichloromethane (B109758) is recommended.[3] Additionally, commercial m-CPBA often contains some m-chlorobenzoic acid and water, which can contribute to this side reaction.[5] Using purified m-CPBA or adding a mild base like sodium bicarbonate to the reaction mixture can help neutralize the acidic byproduct as it is formed.
Q4: What is a typical yield for this epoxidation reaction?
With proper technique and under anhydrous conditions, the epoxidation of alkenes with m-CPBA can be a high-yielding reaction, often around 75% or higher.[3] However, yields can be affected by various factors, including the purity of the reagents and the reaction workup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Degraded m-CPBA: m-CPBA can degrade over time, especially if not stored properly. | - Use fresh or recently purchased m-CPBA.- Store m-CPBA in a refrigerator in a sealed container.- Test the activity of the m-CPBA on a small scale with a known reactive alkene. |
| Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish at room temperature, consider gentle heating, but be aware of potential side reactions. | |
| Presence of a Significant Amount of Diol Byproduct | Water in the Reaction Mixture: Water can hydrolyze the epoxide. | - Use anhydrous solvents and glassware.- Dry the 1-methylcyclohexene before use if it has been stored for a long time.- Use purified m-CPBA to minimize water content. |
| Acid-Catalyzed Ring Opening: The m-chlorobenzoic acid byproduct can catalyze the ring-opening of the epoxide. | - Add a mild, insoluble base like powdered potassium bicarbonate to the reaction mixture to neutralize the acid as it forms.[2]- Perform the reaction at a lower temperature to slow down the rate of the acid-catalyzed side reaction. | |
| Difficulty in Removing m-Chlorobenzoic Acid During Workup | Incomplete Extraction: The acidic byproduct may not be fully removed by a simple aqueous wash. | - Wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution to convert the acid into its more water-soluble sodium salt.[6][7]- Multiple extractions with the basic solution may be necessary. |
| Precipitation of m-Chlorobenzoic Acid: The acid can sometimes precipitate out of the organic solvent. | - If a precipitate forms, it can often be filtered off before proceeding with the aqueous workup. | |
| Unexpected Byproducts Detected by Spectroscopy | Solvent Participation: In some cases, the solvent can participate in side reactions, although this is less common with dichloromethane. | - Ensure the use of a high-purity, non-reactive solvent. |
| Impurities in Starting Material: The 1-methylcyclohexene may contain impurities that react with m-CPBA. | - Purify the 1-methylcyclohexene by distillation before use. |
Experimental Protocols
Detailed Methodology for m-CPBA Epoxidation of 1-Methylcyclohexene
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of m-CPBA:
-
Add solid m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 5-10 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
-
Quenching Excess Peroxide:
-
Upon completion, cool the reaction mixture again to 0 °C.
-
Slowly add a 10% aqueous solution of sodium sulfite (B76179) to quench any unreacted m-CPBA. Stir for 15-20 minutes.
-
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid. Repeat this wash if necessary.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 1-methyl-1,2-epoxycyclohexene can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Reaction pathway for the m-CPBA epoxidation of 1-methylcyclohexene and a key side reaction.
Caption: A troubleshooting workflow for addressing low yields in the epoxidation reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. Workup [chem.rochester.edu]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
Troubleshooting low yields in Jacobsen-Katsuki epoxidation
Welcome to the technical support center for the Jacobsen-Katsuki epoxidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Epoxide Yield
Q: I am not observing any significant formation of my desired epoxide. What are the likely causes and how can I fix this?
A: Low or no product formation can stem from several factors related to your catalyst, oxidant, substrate, or general reaction setup.
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Catalyst Inactivity: The primary suspect is often the manganese (Mn)-salen catalyst.
-
Improper Preparation or Handling: The catalyst is sensitive to air and moisture. Ensure it was prepared under anhydrous conditions and stored properly. Both enantiomers of Jacobsen's catalyst are commercially available if you wish to bypass in-house preparation.[1]
-
Deactivation: The catalyst can deactivate through the formation of inactive µ-oxo dimers or by oxidative degradation of the salen ligand.[2] To mitigate this, consider using fresh catalyst or preparing a new batch.
-
Insufficient Catalyst Loading: Typical catalyst loading is between 1-5 mol%.[3] For sluggish reactions or challenging substrates, increasing the catalyst loading might be necessary.
-
-
Oxidant Issues: The choice and handling of the terminal oxidant are critical.
-
Degraded Oxidant: Common oxidants like sodium hypochlorite (B82951) (NaOCl, bleach) can degrade over time. Use a fresh, properly titrated batch of your oxidant.
-
Incorrect Oxidant for the System: While NaOCl is common, other oxidants like m-chloroperoxybenzoic acid (mCPBA) can also be used.[3][4] The optimal oxidant can be substrate-dependent.
-
Insufficient Oxidant: Ensure you are using a stoichiometric amount of the oxidant relative to the substrate.[2]
-
-
Substrate Suitability: The Jacobsen-Katsuki epoxidation has substrate limitations.
-
Poor Substrate: The reaction is most effective for cis-disubstituted and trisubstituted alkenes.[3] Trans-disubstituted and terminal alkenes are generally poor substrates, leading to lower selectivity and slower reaction rates.[3]
-
Electron-Poor Olefins: Alkenes with electron-withdrawing groups can be less reactive.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can influence the rate and selectivity. While many reactions proceed at room temperature, cooling or heating might be necessary for specific substrates.[5][6]
-
Solvent: Dichloromethane (DCM) is a common solvent, but others can be employed.[4] Ensure the solvent is dry and appropriate for your reaction. Protic solvents like ethanol (B145695) have been shown to have a positive effect in some cases.[6]
-
Issue 2: Low Enantioselectivity (ee)
Q: My reaction is producing the epoxide, but the enantiomeric excess (ee) is low. How can I improve it?
A: Low enantioselectivity is a common issue and can often be addressed by examining the following factors:
-
Substrate Structure: As mentioned, the geometry of the alkene is crucial. Trans-olefins and terminal alkenes are known to give lower enantioselectivity (50-75% ee) compared to cis-olefins (>95% ee).[3]
-
Catalyst Purity: The enantiomeric purity of your chiral diamine precursor directly impacts the catalyst's effectiveness. Ensure the resolution of the diamine was successful.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate.
-
Presence of Additives: The addition of axial donor ligands, such as pyridine (B92270) N-oxide derivatives, can significantly improve enantioselectivity, reaction rate, and product yield.[7] These additives can stabilize the catalyst and accelerate the catalytic cycle.[8]
Issue 3: Formation of Side Products and Over-oxidation
Q: I am observing significant byproducts in my reaction mixture. What are they and how can I minimize their formation?
A: The formation of byproducts can be due to side reactions or over-oxidation.
-
Over-oxidation: The epoxide product can sometimes undergo further oxidation, especially with prolonged reaction times or excess oxidant. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Radical Intermediates: The mechanism of the Jacobsen-Katsuki epoxidation can involve radical intermediates, which can lead to the formation of mixed epoxides, especially when using conjugated dienes as substrates.[5]
-
Epoxide Ring-Opening: If your reaction mixture contains nucleophiles (e.g., water), the epoxide product can undergo ring-opening to form diols. Ensure anhydrous conditions and appropriate work-up procedures.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the Jacobsen-Katsuki epoxidation.
Table 1: General Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 1 - 5 mol% | Can be increased for less reactive substrates. |
| Oxidant | NaOCl, mCPBA, NMO | NaOCl is the most common and cost-effective. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve enantioselectivity. |
| Solvent | Dichloromethane (DCM) | Other solvents like acetonitrile (B52724) or toluene (B28343) can be used. |
Table 2: Substrate Scope and Expected Enantioselectivity
| Substrate Type | Expected Enantioselectivity (ee) | Reaction Rate |
| cis-Disubstituted Alkenes | > 90% | Fast |
| Trisubstituted Alkenes | > 90% | Fast |
| Trans-Disubstituted Alkenes | 50 - 75% | Slow |
| Terminal Alkenes | 50 - 75% | Slow |
Experimental Protocols
Protocol 1: Preparation of Jacobsen's Catalyst
This protocol describes the synthesis of the (R,R)-enantiomer of the Jacobsen's catalyst.
-
Resolution of 1,2-Diaminocyclohexane: A mixture of 1,2-diaminocyclohexane isomers is resolved using L-(+)-tartaric acid to crystallize the desired trans-1,2-diaminocyclohexane-L-tartrate salt.[9]
-
Formation of the Salen Ligand: The resolved trans-(1R,2R)-diaminocyclohexane is reacted with 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) in ethanol to form the Schiff base (salen) ligand, which precipitates as a yellow solid.[2][9]
-
Complexation with Manganese(II): The salen ligand is dissolved in ethanol at reflux, and manganese(II) acetate (B1210297) tetrahydrate is added. The mixture is refluxed to form the Mn(II)-salen complex.[9]
-
Oxidation to Manganese(III): Air is bubbled through the refluxing solution to oxidize the Mn(II) complex to the active Mn(III) species.[9]
-
Isolation: After oxidation, lithium chloride is added, and the mixture is cooled. The Jacobsen's catalyst precipitates as a dark brown solid, which is then collected by filtration and dried.
Protocol 2: General Procedure for Jacobsen-Katsuki Epoxidation
-
Reaction Setup: To a solution of the alkene in a suitable solvent (e.g., dichloromethane) is added the Jacobsen's catalyst (1-5 mol%). If an additive is used (e.g., 4-phenylpyridine (B135609) N-oxide), it is added at this stage.
-
Addition of Oxidant: The terminal oxidant (e.g., aqueous NaOCl) is added to the stirred solution. The addition may be done in one portion or slowly over a period of time, depending on the reactivity of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC, or NMR).
-
Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[10]
-
Purification: The crude epoxide is purified by flash column chromatography on silica (B1680970) gel.[9][10]
Visual Troubleshooting and Workflow Diagrams
Diagram 1: Troubleshooting Low Epoxide Yield
References
- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Ring Contraction of 1,2-Epoxy-1-methylcyclohexane with Lewis Acids
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the Lewis acid-catalyzed ring contraction of 1,2-epoxy-1-methylcyclohexane to form 2-methylcyclopentanone (B130040) and related derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield of the desired 2-methylcyclopentanone. What are the potential causes and solutions?
A1: Low yields in this reaction are a common issue and can stem from several factors:
-
Lewis Acid Activity: The activity of your Lewis acid is crucial. Older or improperly stored Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can lose activity due to moisture.
-
Solution: Use a freshly opened bottle of the Lewis acid or distill it prior to use. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature: The temperature can significantly influence the reaction outcome. Some rearrangements require specific temperature control to proceed efficiently.
-
Solution: Experiment with a range of temperatures. Start at a low temperature (e.g., 0 °C) and gradually warm the reaction mixture to room temperature. In some cases, gentle heating may be required, but this can also promote side reactions.
-
-
Substrate Quality: Impurities in the starting this compound can interfere with the catalyst.
-
Solution: Purify the starting epoxide by distillation or chromatography before use.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, a small additional portion of the Lewis acid might be necessary.
-
Q2: I am seeing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?
A2: The formation of side products is a known challenge in Lewis acid-catalyzed epoxide rearrangements. Common side products include:
-
Fluorohydrins: When using fluorine-containing Lewis acids like BF₃·OEt₂, the fluoride (B91410) ion can act as a nucleophile, leading to the formation of fluorohydrin byproducts.
-
Solution: Consider using a non-fluorinated Lewis acid, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄). Alternatively, carefully controlling the reaction time and temperature can minimize this side reaction.
-
-
Diols: Trace amounts of water in the reaction mixture can lead to the formation of 1,2-diols.
-
Solution: Ensure all solvents and reagents are anhydrous. Using molecular sieves can help to remove residual moisture.
-
-
Polymerization: Strong Lewis acids can sometimes induce polymerization of the epoxide.
-
Solution: Use a less reactive Lewis acid or perform the reaction at a lower temperature. Adding the Lewis acid slowly to the epoxide solution can also help to control the reaction rate and reduce polymerization.
-
-
Over-rearrangement Products: The desired ketone product can sometimes undergo further reactions in the presence of a strong Lewis acid.
-
Solution: Quench the reaction as soon as the starting material is consumed (as determined by TLC or GC) to prevent subsequent reactions of the product.
-
Q3: How do I choose the right Lewis acid for my reaction?
A3: The choice of Lewis acid can have a significant impact on the outcome of the reaction.[1] Here are some general considerations:
-
Reactivity: Lewis acids vary in their strength. BF₃·OEt₂ is a commonly used and moderately strong Lewis acid.[2] Stronger Lewis acids like SnCl₄ might be more effective but can also lead to more side products. Weaker Lewis acids like ZnCl₂ may require higher temperatures or longer reaction times but can offer higher selectivity.
-
Cost and Availability: Consider the cost and availability of the Lewis acid, especially for larger-scale reactions.
-
Compatibility: Ensure the Lewis acid is compatible with the functional groups in your substrate.
A screening of different Lewis acids is often recommended to find the optimal catalyst for a specific transformation.
Data Presentation: Comparison of Lewis Acids
| Lewis Acid | Typical Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| BF₃·OEt₂ | 5 - 20 | Dichloromethane (B109758), Benzene | 0 to RT | 40 - 80 | Most commonly used. Can lead to fluorohydrin side products. |
| SnCl₄ | 5 - 15 | Dichloromethane | -20 to RT | 50 - 85 | A strong Lewis acid, may cause more side reactions. |
| ZnCl₂ | 10 - 30 | Diethyl ether, Toluene | RT to 50 | 30 - 70 | A milder Lewis acid, may require heating. |
| MgBr₂·OEt₂ | 10 - 25 | Diethyl ether | 0 to RT | 45 - 75 | A moderately reactive Lewis acid. |
| LiClO₄ | 10 - 20 | Diethyl ether, Acetonitrile | RT to Reflux | 30 - 60 | Can be effective, but sometimes requires higher temperatures. |
Experimental Protocols
General Protocol for the Ring Contraction of this compound with Boron Trifluoride Etherate
Materials:
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Lewis Acid: Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1 - 0.2 eq) to the stirred solution via syringe over a period of 5-10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-methylcyclopentanone.
Mandatory Visualizations
Troubleshooting Workflow
Caption: Troubleshooting flowchart for the ring contraction of this compound.
Reaction Mechanism
Caption: Proposed mechanism for the Lewis acid-catalyzed ring contraction.
References
Prevention of over-oxidation in 1-methylcyclohexene epoxidation
Welcome to the Technical Support Center for 1-Methylcyclohexene Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the selective synthesis of 1-methylcyclohexene oxide while minimizing over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-oxidation during the epoxidation of 1-methylcyclohexene?
A1: The primary cause of over-oxidation is the acid-catalyzed ring-opening of the desired product, 1-methylcyclohexene oxide. This reaction typically results in the formation of a diol, specifically trans-1,2-dihydroxy-1-methylcyclohexane, which is a common byproduct that can significantly lower the yield of the epoxide.[1][2]
Q2: How can I minimize the acid-catalyzed ring-opening of the epoxide?
A2: To minimize the acid-catalyzed ring-opening, it is crucial to maintain neutral or slightly basic reaction conditions. This can be achieved by:
-
Adding a buffer, such as powdered potassium bicarbonate or sodium bicarbonate, to the reaction mixture to neutralize any acidic byproducts.[3]
-
Performing a slow, dropwise addition of the epoxidizing agent (e.g., m-CPBA) to prevent the accumulation of acidic species.[3]
-
Utilizing mild work-up conditions and avoiding strong acids. A wash with a weak base like sodium bicarbonate solution is recommended to remove acidic residues.[1]
Q3: Which epoxidizing agents are commonly used for 1-methylcyclohexene, and how do they compare?
A3: Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. Both are effective for producing a racemic mixture of the syn-epoxide. For enantioselective epoxidation, a Jacobsen-Katsuki catalyst system is the preferred method, capable of achieving high enantiomeric excess.[3]
Q4: What analytical techniques are recommended for monitoring the progress of the reaction and detecting over-oxidation products?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. The diol byproduct is significantly more polar than the epoxide and the starting alkene, allowing for easy visualization of its formation.[1] Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantitative analysis of the product mixture, providing precise information on the yield of the epoxide and the presence of any byproducts.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural characterization of the products.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 1-methylcyclohexene oxide | 1. Incomplete reaction.[6]2. Over-oxidation to the diol.[2]3. Decomposition of the epoxidizing agent.[6] | 1. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or gently warming the reaction, but be cautious of increased side reactions.[6]2. Add a buffer (e.g., potassium bicarbonate) and ensure slow addition of the oxidant. Use mild work-up conditions.[1][3]3. Use fresh or properly stored epoxidizing agent (e.g., m-CPBA). |
| Significant amount of diol byproduct observed by TLC or GC | 1. Presence of acidic impurities in the starting materials or glassware.2. Accumulation of acidic byproduct during the reaction.[3]3. Harsh work-up conditions.[1] | 1. Ensure all glassware is thoroughly cleaned and dried. Use pure starting materials.2. Add a solid buffer to the reaction mixture. Perform a slow, controlled addition of the epoxidizing agent.[3]3. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize acids. Avoid prolonged contact with acidic solutions.[7] |
| Reaction is slow or does not go to completion | 1. Low reaction temperature.2. Impure or decomposed epoxidizing agent.[6]3. Inappropriate solvent. | 1. Allow the reaction to proceed at room temperature. Gentle warming can be applied, but monitor for byproduct formation.[6]2. Use a fresh batch of the epoxidizing agent.3. Chlorinated solvents like dichloromethane (B109758) are generally effective for m-CPBA epoxidations.[6] |
| Unexpected byproducts other than the diol are formed | 1. Radical side reactions.2. High reaction temperature leading to decomposition. | 1. Ensure the reaction is performed in the dark or under an inert atmosphere if using sensitive reagents.2. Maintain the recommended reaction temperature. For exothermic reactions, consider using an ice bath for cooling.[8] |
Data Presentation
Table 1: Effect of Temperature on Cyclohexene Epoxidation with m-CPBA
| Temperature (°C) | Reaction Time (minutes) | Epoxide Yield (%) | Notes |
| 5 | 5-10 | ~90 | Faster reaction time compared to room temperature.[8] |
| Room Temperature | 30 | ~96 | High yield with controlled reaction.[8] |
| 40 | 30-60 | 0 | No epoxide formed; over-oxidation to an alcohol product was observed.[8] |
Note: Data is for cyclohexene, but similar trends are expected for 1-methylcyclohexene.
Table 2: Comparison of Catalytic Systems for Epoxidation of Cyclic Alkenes
| Catalyst / Oxidant | Substrate | Conversion (%) | Selectivity to Epoxide (%) |
| Mesoporous NiO / m-CPBA | Cyclohexene | 91 | 53 |
| Ni-TUD-1 / m-CPBA | Cyclohexene | 100 | >90 |
| MIL-47(V) / H₂O₂ (liquid phase) | Cyclohexene | - | - |
| MTO-3-methylpyrazole / H₂O₂ | Cyclic Alkenes | Quantitative | High |
Note: This table provides a qualitative comparison of different catalytic systems. Specific yields for 1-methylcyclohexene may vary.
Experimental Protocols
Protocol 1: Selective Epoxidation of 1-Methylcyclohexene using m-CPBA
This protocol is designed to maximize the yield of 1-methylcyclohexene oxide while minimizing the formation of the diol byproduct.
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Potassium bicarbonate (K₂CO₃), finely powdered and dry
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane.
-
Add finely powdered, dry potassium bicarbonate (2.0 eq) to the solution.
-
Cool the flask in an ice bath with vigorous stirring.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Transfer the m-CPBA solution to an addition funnel and add it dropwise to the stirred 1-methylcyclohexene solution over a period of approximately 2.5 hours. The slow addition is crucial to prevent the accumulation of m-chlorobenzoic acid, which can catalyze the ring-opening of the epoxide.[3]
-
Monitor the progress of the reaction by TLC.
-
Upon completion (disappearance of the starting alkene), quench the reaction by adding a saturated sodium sulfite solution to destroy any excess peroxide.[3]
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure to obtain the crude 1-methylcyclohexene oxide.
Mandatory Visualizations
Logical Workflow for Troubleshooting Over-oxidation
Caption: Troubleshooting workflow for addressing diol formation.
Reaction Pathway: Epoxidation and Over-oxidation
Caption: Desired epoxidation and undesired over-oxidation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Epoxidation Selectivity of Cyclohexene Catalyzed by Electric Field at the Interface of Microdroplets without Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
Optimizing reaction conditions for nucleophilic attack on 1,2-Epoxy-1-methylcyclohexane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic ring-opening of 1,2-Epoxy-1-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of the nucleophilic attack on this compound?
A1: The primary factor is the reaction condition: acidic or basic/neutral.
-
Under basic or neutral conditions (strong nucleophiles): The reaction follows an S_N_2-like mechanism. The nucleophile will attack the less sterically hindered carbon atom. For this compound, this is the secondary carbon (C2).[1][2][3]
-
Under acidic conditions (weak nucleophiles): The reaction has significant S_N_1 character. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom (the tertiary carbon, C1), which can better stabilize the partial positive charge that develops in the transition state.[4][5][6][7]
Q2: What is the expected stereochemical outcome of the ring-opening reaction?
A2: The ring-opening of epoxides is a stereospecific reaction. The nucleophile attacks the electrophilic carbon from the side opposite to the C-O bond (backside attack).[4][6] This results in an inversion of configuration at the center of attack and the formation of a trans or anti-diol (or corresponding ether/amino alcohol).[3][4] For cyclohexane (B81311) systems, this typically leads to products with a trans-diaxial arrangement of the nucleophile and the hydroxyl group, as predicted by the Fürst-Plattner rule.[8]
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several sources:
-
Incomplete Reaction: Reaction times may be too short, or the temperature may be too low, especially with less reactive nucleophiles.[9]
-
Side Reactions: Strong acids can sometimes lead to polymerization of the starting material or product.[9]
-
Product Volatility: The resulting substituted cyclohexanol (B46403) product might be volatile, leading to loss during solvent removal or purification steps like distillation.[9]
-
Improper Workup: The intermediate alkoxide formed under basic conditions must be protonated in a separate workup step (e.g., with a mild acid like NH₄Cl or dilute aqueous acid) to yield the final alcohol product.[1][2]
Q4: Can I use a weak nucleophile without an acid catalyst?
A4: It is generally not effective. Weak, neutral nucleophiles like water or alcohols are not potent enough to open the strained epoxide ring on their own.[1] An acid catalyst is required to protonate the epoxide oxygen, making it a much better leaving group and activating the electrophilic carbons for attack.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incorrect Regioisomer Obtained | Incorrect reaction conditions (acidic vs. basic). | Verify the pH of your reaction mixture. For attack at the less substituted carbon (C2), ensure basic or neutral conditions with a strong nucleophile. For attack at the more substituted carbon (C1), an acid catalyst is necessary.[3][4] |
| Mixture of Regioisomers | Reaction conditions are not sufficiently controlled (e.g., borderline pH). | Use a non-protic solvent for reactions with strong, basic nucleophiles to avoid protonation of the epoxide. For acid-catalyzed reactions, use a catalytic amount of a strong acid. |
| No Reaction or Very Slow Reaction | The nucleophile is too weak for the chosen conditions. | If using a weak nucleophile (e.g., H₂O, ROH), add an acid catalyst. If using a strong nucleophile, ensure it hasn't been quenched by an acidic medium.[1] Increasing the temperature may also be necessary, especially for base-catalyzed openings.[7] |
| Formation of Byproducts | Polymerization or rearrangement. | For acid-catalyzed reactions, use only a catalytic amount of acid and keep temperatures moderate. Ensure the product is isolated from the acidic mixture once the reaction is complete.[9] |
| Diastereomers Observed | Incomplete stereocontrol. | The reaction should inherently produce the trans product. If diastereomers are observed, it could indicate an alternative, non-S_N_2 mechanism or subsequent isomerization. Confirm the stereochemistry via NMR analysis (coupling constants). |
Data Presentation
Table 1: Regioselectivity of Nucleophilic Attack on this compound
| Reaction Condition | Nucleophile Type | Mechanism | Site of Attack | Major Product |
| Basic / Neutral | Strong (e.g., RO⁻, RMgX, LiAlH₄, R₂NH) | S_N_2-like | Less substituted carbon (C2) | trans-2-Nu-1-methylcyclohexan-1-ol |
| Acidic | Weak (e.g., H₂O, ROH, RNH₂) | S_N_1-like | More substituted carbon (C1) | trans-1-Nu-2-methylcyclohexan-2-ol |
Experimental Protocols
Protocol 1: Base-Catalyzed Ring Opening with Sodium Methoxide (B1231860) (S_N_2-like)
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous methanol (B129727) (MeOH).
-
Reagent Addition: Add sodium methoxide (CH₃ONa, 1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and protonate the resulting alkoxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield trans-2-methoxy-1-methylcyclohexan-1-ol.[2]
Protocol 2: Acid-Catalyzed Ring Opening with Methanol (S_N_1-like)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (MeOH).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the reaction progress by TLC or GC.[5]
-
Workup: Upon completion, neutralize the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield trans-1-methoxy-1-methylcyclohexan-2-ol.[6]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in epoxide ring-opening reactions.
Caption: Reaction pathways for nucleophilic attack under basic vs. acidic conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1,2-Epoxy-1-methylcyclohexane and its Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Epoxy-1-methylcyclohexane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities in crude this compound typically include unreacted starting material (1-methylcyclohexene), residual epoxidizing agent (like m-chloroperoxybenzoic acid, m-CPBA), the corresponding carboxylic acid byproduct (m-chlorobenzoic acid), and potential side products from over-oxidation or rearrangement. Ring-opened products, such as 1-methyl-1,2-cyclohexanediol, may also be present if the reaction mixture is exposed to acidic conditions or water.
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: How can I remove the acidic byproduct from the epoxidation reaction with m-CPBA?
A3: The acidic byproduct, m-chlorobenzoic acid, can be effectively removed during the work-up by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution.[1] This converts the carboxylic acid into its water-soluble salt, which is then extracted into the aqueous phase.
Q4: My epoxide seems to be decomposing during purification. What could be the cause?
A4: Epoxides are sensitive to acidic conditions, which can catalyze ring-opening.[2][3] If you are using silica (B1680970) gel for chromatography, its acidic nature can lead to decomposition. To mitigate this, you can use deactivated (neutral) silica gel or an alternative stationary phase like alumina (B75360). Additionally, overheating during distillation can cause degradation, so it is advisable to use vacuum distillation to lower the boiling point.
Q5: What are the expected products from the acid-catalyzed ring-opening of this compound?
A5: Under acidic conditions, the nucleophile will preferentially attack the more substituted carbon of the epoxide.[2][3] For example, reaction with aqueous acid will yield trans-1-methyl-1,2-cyclohexanediol (B13826428). If an alcohol is used as the solvent and nucleophile, the product will be a trans-2-alkoxy-1-methylcyclohexanol.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC to ensure the starting material is fully consumed before work-up. |
| Product Loss During Work-up | This compound is volatile. Ensure all extractions are performed with cold solutions and minimize solvent removal time on the rotary evaporator. |
| Decomposition on Silica Gel | Use neutral silica gel or alumina for flash chromatography. Alternatively, consider distillation as the primary purification method. |
| Formation of Emulsion During Extraction | Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[4] |
Issue 2: Impure Product Fractions After Flash Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the eluent system using TLC. A good starting point for non-polar compounds like epoxides is a mixture of hexanes and ethyl acetate (B1210297). A gradient elution may be necessary.[5] |
| Co-elution of Impurities | If impurities have similar polarity, consider using a longer column, a finer mesh silica gel, or a different solvent system to improve separation. |
| Column Overloading | Do not exceed the recommended sample-to-silica gel ratio (typically 1:20 to 1:100 by weight). |
Issue 3: Difficulty in Purifying Ring-Opened Products (e.g., Diols)
| Possible Cause | Suggested Solution |
| High Polarity of the Product | Diols are significantly more polar than the starting epoxide. A more polar eluent system, such as a higher percentage of ethyl acetate or even methanol (B129727) in dichloromethane, will be required for flash chromatography.[5] |
| Product is Water-Soluble | If the product is a low molecular weight diol, it may have some water solubility, leading to loss during aqueous work-up. Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. |
| Formation of a Mixture of Isomers | Depending on the reaction conditions, a mixture of regioisomers or stereoisomers may be formed. Careful optimization of the chromatography conditions or crystallization may be necessary for separation. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
Objective: To separate this compound from non-polar impurities and residual starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude epoxide in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). The polarity can be gradually increased by increasing the proportion of ethyl acetate if necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of trans-1-methyl-1,2-cyclohexanediol by Flash Column Chromatography
Objective: To purify the diol product from the acid-catalyzed hydrolysis of this compound.
Materials:
-
Crude trans-1-methyl-1,2-cyclohexanediol
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard laboratory glassware
Procedure:
-
Column Preparation: Pack a column with silica gel as described in Protocol 1, using a suitable solvent like DCM.
-
Sample Preparation: Dissolve the crude diol in a small amount of the eluent.
-
Elution: Start with a moderately polar eluent (e.g., 98:2 DCM:MeOH) and gradually increase the polarity to elute the more polar diol.
-
Analysis: Monitor the collected fractions by TLC, staining with a suitable agent like potassium permanganate (B83412) to visualize the diol.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent via rotary evaporation.
Data Presentation
| Compound | Purification Method | Typical Purity | Typical Yield | Key Parameters |
| This compound | Fractional Distillation | >98% | 60-80% | Vacuum: ~20 mmHg, Boiling Point: ~60-65 °C |
| This compound | Flash Chromatography | >99% | 70-90% | Eluent: Hexanes/Ethyl Acetate gradient |
| trans-1-methyl-1,2-cyclohexanediol | Flash Chromatography | >98% | 80-95% | Eluent: DCM/Methanol gradient |
| trans-2-alkoxy-1-methylcyclohexanol | Flash Chromatography | >97% | 75-90% | Eluent: Hexanes/Ethyl Acetate gradient |
Visualizations
Caption: Experimental workflow from synthesis to purification.
Caption: Troubleshooting logical relationships.
References
Technical Support Center: Regioselectivity in Epoxide Opening
This guide provides troubleshooting advice and frequently asked questions regarding the effect of solvents on the regioselectivity of epoxide opening reactions.
Frequently Asked Questions (FAQs)
Q1: What determines the regioselectivity of epoxide opening?
The regioselectivity of epoxide opening depends primarily on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.
-
Acid-Catalyzed Conditions: Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide. The reaction proceeds through a transition state with significant carbocationic character. The positive charge is better stabilized on the more substituted carbon.
-
Base-Catalyzed (or Neutral) Conditions: Under basic or neutral conditions, the reaction follows an SN2-type mechanism. The nucleophile, which is typically a strong one, attacks the less sterically hindered carbon atom.
Q2: How does the solvent choice affect acid-catalyzed epoxide opening?
In acid-catalyzed epoxide opening, the solvent plays a crucial role in stabilizing the charged intermediates and transition states.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can protonate the epoxide oxygen, making it a better leaving group. More importantly, they are highly polar and can effectively solvate the developing positive charge in the carbocation-like transition state, thus facilitating the reaction. The solvent itself can also act as the nucleophile.
-
Aprotic Solvents (e.g., THF, diethyl ether): While the reaction can proceed in aprotic solvents, the stabilization of the transition state is less effective compared to protic solvents. The choice of an aprotic solvent is often made when the nucleophile is not the solvent itself.
The general mechanism for acid-catalyzed epoxide opening is illustrated below.
Managing exothermic reactions during the synthesis of 1,2-Epoxy-1-methylcyclohexane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of the synthesis of 1,2-Epoxy-1-methylcyclohexane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during this potentially hazardous reaction.
Troubleshooting Exothermic Reactions
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Question: My reaction temperature is rising much faster than anticipated, and the cooling system is struggling to keep up. What should I do?
-
Answer: A rapid and uncontrolled temperature increase indicates a potential thermal runaway, a dangerous situation that requires immediate and decisive action.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the oxidizing agent (e.g., m-CPBA, peroxyacetic acid).[1]
-
Enhance Cooling: Maximize the cooling capacity of your apparatus. This can include increasing the flow rate of the coolant or switching to a colder cooling medium if available.[1]
-
Emergency Quenching: If the temperature continues to escalate despite maximum cooling, be prepared to execute an emergency quench. This typically involves the rapid addition of a cold, inert solvent to dilute the reaction mixture and absorb heat, thereby slowing the reaction rate.[1]
-
Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity of the potential hazard. If the temperature cannot be brought under control, follow your institution's established emergency shutdown and evacuation procedures.[1]
Post-Incident Analysis and Prevention:
-
Thoroughly review all reaction parameters, including reagent concentrations, addition rates, and initial temperatures.
-
Ensure the cooling system is adequate for the scale of the reaction.
-
Consider performing a reaction calorimetry analysis to better understand the heat flow of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a runaway exothermic reaction during the epoxidation of 1-methylcyclohexene?
A1: The primary causes include:
-
Too Rapid Addition of the Oxidizing Agent: Adding the peroxy acid too quickly does not allow sufficient time for the cooling system to dissipate the generated heat.
-
Inadequate Cooling: The cooling bath or condenser may not have the capacity to handle the heat generated at the desired reaction scale.
-
High Reactant Concentrations: More concentrated reactants will lead to a faster reaction rate and greater heat generation per unit of time.
-
Incorrect Reaction Temperature: Starting the reaction at a higher temperature can significantly increase the reaction rate and the risk of a runaway reaction.
Q2: How can I prevent a thermal runaway from occurring?
A2: Proactive measures are key to preventing thermal runaways:
-
Slow, Controlled Addition: Add the oxidizing agent dropwise or in small portions over an extended period.[2]
-
Efficient Cooling: Use a well-maintained cooling bath with a suitable coolant and ensure efficient heat transfer. For larger-scale reactions, a cryostat or a more robust cooling system may be necessary.
-
Dilution: Conducting the reaction in a larger volume of solvent can help to buffer temperature changes.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
-
Scale-Up Precautions: When scaling up a reaction, do so in small increments and re-evaluate the cooling requirements at each stage.
Q3: What are the signs of an impending thermal runaway?
A3: Be vigilant for the following signs:
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A steady, unexpected increase in the internal reaction temperature, even with cooling applied.
-
An acceleration in the rate of temperature increase.
-
Bubbling or gas evolution from the reaction mixture that is more vigorous than expected.
-
A noticeable increase in the pressure within a closed system.
Q4: Are there alternatives to m-CPBA that are less prone to thermal runaway?
A4: While all epoxidation reactions with peroxy acids are exothermic, some reagents may offer better control. In situ generation of the oxidizing agent, for example, can sometimes provide a more controlled reaction profile. Additionally, catalyst systems can sometimes allow for milder reaction conditions. However, a thorough risk assessment should be performed for any new reagent or protocol.
Data Presentation
Thermochemical Data for 1-Methylcyclohexene
The following table summarizes key thermochemical data for the starting material, 1-methylcyclohexene. This data is crucial for understanding the energy landscape of the reaction.
| Property | Phase | Value (kJ/mol) | Method | Reference |
| Enthalpy of Formation (ΔfH°) | Gas | -81.25 ± 0.79 | Combustion Calorimetry | Labbauf and Rossini, 1961[3] |
| Liquid | -116.3 ± 0.8 | Combustion Calorimetry | Labbauf and Rossini, 1961[3] | |
| Enthalpy of Combustion (ΔcH°) | Liquid | -4388.39 ± 0.67 | Bomb Calorimetry | Labbauf and Rossini, 1961[3] |
| Enthalpy of Hydrogenation (ΔhydH°) | Liquid | -112.1 ± 0.4 | Reaction Calorimetry | Turner and Garner, 1958[3] |
Experimental Protocols
Detailed Methodology for Controlled Epoxidation of 1-Methylcyclohexene with m-CPBA
This protocol is designed to minimize the risk of a thermal runaway reaction.
Materials:
-
1-methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, purified)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Low-temperature thermometer
-
Efficient cooling bath (e.g., ice-salt bath or cryostat)
Procedure:
-
Preparation: In a fume hood, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer.
-
Cooling: Cool the solution to 0 °C using an efficient cooling bath.
-
m-CPBA Solution Preparation: In a separate flask, prepare a solution of m-CPBA (1.1 equivalents) in dichloromethane.
-
Slow Addition: Transfer the m-CPBA solution to an addition funnel. Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclohexene over a period of at least 1-2 hours. Crucially, monitor the internal reaction temperature throughout the addition and ensure it does not rise more than 2-3 °C above the initial temperature. If the temperature begins to rise, immediately stop the addition and allow the reaction to cool before resuming.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium sulfite to quench any unreacted m-CPBA.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid. Wash further with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Visualizations
Caption: Workflow for the controlled epoxidation of 1-methylcyclohexene.
Caption: Decision-making workflow for a thermal runaway event.
References
Catalyst deactivation in the asymmetric epoxidation of 1-methylcyclohexene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the catalyst deactivation challenges encountered during the asymmetric epoxidation of 1-methylcyclohexene.
Troubleshooting Guide
Low yields and reduced enantioselectivity are common issues in the asymmetric epoxidation of 1-methylcyclohexene, often linked to catalyst deactivation. This guide provides a systematic approach to identifying and resolving these problems.
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Low or No Conversion | Catalyst Deactivation: Formation of inactive µ-oxo dimers or oxidative degradation of the salen ligand. | 1. Use an Axial Ligand: Add a co-catalyst such as 4-phenylpyridine (B135609) N-oxide (4-PPNO) to the reaction mixture. 2. Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C or below). 3. Immobilize Catalyst: Consider using a supported version of the Jacobsen's catalyst. | Increased catalyst stability and lifetime, leading to higher conversion. |
| Inefficient Oxidant: pH of the bleach solution is not optimal. | Adjust the pH of the sodium hypochlorite (B82951) (bleach) solution to approximately 11.3 using a buffer like Na₂HPO₄ and NaOH. | Optimized formation of the active Mn(V)=O species, leading to a better reaction rate. | |
| Low Enantioselectivity (% ee) | Catalyst Degradation: The chiral environment of the catalyst is compromised. | 1. Fresh Catalyst: Use freshly prepared or properly stored Jacobsen's catalyst. 2. Axial Ligand: The addition of an axial ligand can help maintain the catalyst's structural integrity. | Preservation of the catalyst's chiral structure, leading to improved enantioselectivity. |
| Suboptimal Temperature: Reaction temperature is too high. | Perform the epoxidation at a lower temperature (e.g., -20 °C to 0 °C). | Higher enantiomeric excess, as lower temperatures generally favor the desired stereochemical pathway. | |
| Presence of Water: Moisture in the reaction can interfere with the catalyst. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | Minimized side reactions and catalyst hydrolysis, leading to better enantioselectivity.[1] | |
| Formation of Side Products | Radical Reactions: Depending on the substrate and conditions, a radical mechanism can lead to side products. | 1. Use of Additives: An axial ligand can sometimes suppress radical pathways. 2. Substrate Purity: Ensure the 1-methylcyclohexene is free of impurities that could initiate side reactions. | A cleaner reaction profile with a higher yield of the desired epoxide. |
| Epoxide Ring-Opening: The newly formed epoxide ring can be opened under acidic conditions. | Ensure the reaction is performed under buffered, slightly basic conditions (pH ~11.3) to prevent acid-catalyzed ring opening. | Preservation of the epoxide product, leading to a higher isolated yield.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of deactivation for Jacobsen's catalyst in this reaction?
A1: The primary deactivation pathways for Jacobsen's (a manganese-salen complex) catalyst involve the oxidation of the salen ligand and the formation of inactive µ-oxo-manganese(IV) dimeric species.[1] The latter is a bimolecular process that can be mitigated by immobilizing the catalyst to prevent interactions between catalyst molecules.[1]
Q2: How can I monitor the deactivation of my catalyst during the reaction?
A2: UV-Vis spectroscopy can be a useful tool to monitor the health of your catalyst. The active Mn(III)-salen complex has a characteristic absorption spectrum. Changes in this spectrum, such as the appearance of new bands or a decrease in the intensity of characteristic peaks, can indicate catalyst degradation or the formation of inactive species.
Q3: What is the role of an axial ligand, and which one should I use?
A3: An axial ligand, such as 4-phenylpyridine N-oxide (4-PPNO), can coordinate to the manganese center, which helps to prevent the formation of inactive dimers and can also increase the rate of the reaction.[3] The choice of axial ligand can influence both the reaction rate and enantioselectivity, so it may need to be optimized for your specific conditions.
Q4: My enantioselectivity is still low even after optimizing the reaction conditions. What else could be the problem?
A4: Besides catalyst deactivation, low enantioselectivity can also be due to the quality of the reagents. Ensure that the 1-methylcyclohexene is pure and that the oxidant (e.g., bleach) has not degraded. The chiral purity of the salen ligand used to synthesize the Jacobsen's catalyst is also critical.
Q5: Is it possible to regenerate a deactivated Jacobsen's catalyst?
A5: While preventing deactivation is more effective, some regeneration procedures have been explored. For some salen-type catalysts, a mild acid wash can help to break up inactive dimers and remove some inhibiting species.[4] However, a more robust method for manganese-salen catalysts can involve a multi-step process of washing and thermal treatment. A general approach for related catalysts involves:
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Solvent Washing: To remove adsorbed organic impurities.
-
Mild Acid/Base Wash: To remove specific poisons.
-
Thermal Treatment (Calcination): To burn off coke and other strongly adsorbed species.
It is important to note that a universal, highly effective regeneration protocol for Jacobsen's catalyst is not well-established in the literature, and prevention of deactivation is the preferred strategy.
Experimental Protocols
Asymmetric Epoxidation of 1-Methylcyclohexene using Jacobsen's Catalyst
This protocol provides a general framework for the enantioselective epoxidation of 1-methylcyclohexene.[2]
Materials:
-
1-Methylcyclohexene
-
(R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol %)
-
Commercial household bleach (sodium hypochlorite solution)
-
Disodium hydrogen phosphate (B84403) (Na₂HPO₄)
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Prepare a buffered bleach solution by adding Na₂HPO₄ to the commercial bleach solution and adjusting the pH to approximately 11.3 with 1 M NaOH.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the (R,R)- or (S,S)-Jacobsen's catalyst to the solution.
-
Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash chromatography.
-
Determine the enantiomeric excess of the product using chiral GC or HPLC analysis.
Visualizations
Below are diagrams illustrating key aspects of the asymmetric epoxidation of 1-methylcyclohexene.
References
Minimizing rearrangement byproducts in acid-catalyzed opening
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize rearrangement byproducts during acid-catalyzed epoxide opening experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing rearrangement byproducts in my acid-catalyzed epoxide opening reaction?
A: Rearrangement byproducts arise because the acid-catalyzed epoxide opening does not proceed through a pure SN2 or SN1 mechanism, but rather a hybrid of the two.[1][2] The reaction begins with the protonation of the epoxide oxygen, creating a good leaving group.[3][4] Subsequently, the carbon-oxygen bond begins to break, leading to a transition state with significant positive charge buildup on the more substituted carbon atom.[1][5] If this carbocation-like character is pronounced, particularly with substrates that can form stable tertiary carbocations, rearrangements (like hydride or alkyl shifts, or pinacol-type rearrangements) can occur before the nucleophile attacks.[2][3][6]
Q2: My epoxide substrate has a tertiary carbon center, and the reaction is yielding a complex mixture of products. How can I prevent this?
A: When one of the epoxide carbons is tertiary, the SN1 character of the transition state dominates.[2][6] The nucleophile will preferentially attack the more substituted tertiary carbon because it can better stabilize the partial positive charge.[3][7] This increased carbocationic character at the tertiary center makes it highly susceptible to rearrangement. To mitigate this, you should employ reaction conditions that minimize the lifetime and stability of this charged intermediate.
Q3: How can I control the regioselectivity of the nucleophilic attack to favor the desired product?
A: Regioselectivity is highly dependent on the reaction conditions.
-
Acidic Conditions : With a tertiary carbon present, the nucleophile attacks the more substituted carbon.[2][7][8] For epoxides with only primary and secondary carbons, the attack generally occurs at the less sterically hindered carbon, following an SN2-like pathway.[2][8][9]
-
Basic or Neutral Conditions : Under basic conditions, the reaction follows a strict SN2 mechanism.[10] A strong, typically anionic, nucleophile will attack the less sterically hindered carbon atom of the epoxide ring, as there is no prior activation by an acid to create carbocationic character.[6][11][12]
Q4: What are the key experimental parameters I can adjust to suppress byproduct formation?
A: Several parameters can be optimized. The most critical are the choice of acid catalyst, solvent, and temperature. Weaker acids, non-polar solvents, and lower temperatures generally favor a more SN2-like mechanism and reduce the propensity for rearrangement.
Troubleshooting Guide
If you are observing significant rearrangement byproducts, consult the following table for recommended actions.
| Parameter | Recommendation for Minimizing Rearrangement | Rationale |
| Acid Catalyst | Switch from a strong Brønsted acid (e.g., H₂SO₄, HCl) to a milder Lewis acid (e.g., Sn-Beta, InCl₃, Ti(Oi-Pr)₄, ZnCl₂).[3] | Strong acids fully protonate the epoxide, promoting a more SN1-like transition state with high carbocation character. Lewis acids coordinate to the oxygen, activating it as a leaving group in a more controlled manner, which favors the SN2 pathway.[3] |
| Temperature | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). | Rearrangements often have a higher activation energy than the direct nucleophilic attack. Lowering the temperature can kinetically favor the desired SN2-like pathway over the rearrangement pathway. |
| Solvent | Use a less polar, non-coordinating solvent. | Polar, protic solvents can stabilize the carbocation-like transition state, increasing the likelihood of rearrangement. A less polar solvent will disfavor this charge separation. |
| Nucleophile | Increase the concentration or use a stronger nucleophile if compatible with acidic conditions.[10] | A higher concentration of the nucleophile can trap the activated epoxide intermediate before it has time to rearrange. This drives the bimolecular (SN2) reaction pathway. |
Experimental Protocol: Lewis Acid-Catalyzed Opening of Cyclohexene (B86901) Oxide with Methanol (B129727)
This protocol provides a general method for opening an epoxide using a mild Lewis acid to minimize rearrangement.
Materials:
-
Cyclohexene oxide
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Zinc chloride (ZnCl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Under an inert atmosphere, add anhydrous ZnCl₂ (0.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add anhydrous DCM (to make a 0.5 M solution with respect to the epoxide) and cyclohexene oxide (1.0 equivalent). Stir the mixture at room temperature for 15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Nucleophile Addition: Slowly add anhydrous methanol (1.5 equivalents) dropwise to the stirred solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution while stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel to isolate the desired trans-2-methoxycyclohexan-1-ol.
Visualized Mechanisms and Workflows
The following diagrams illustrate the chemical pathways and a troubleshooting decision-making process.
Caption: Competing reaction pathways in acid-catalyzed epoxide opening.
Caption: Troubleshooting workflow for minimizing rearrangement byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Improving the enantiomeric excess in the kinetic resolution of 1,2-Epoxy-1-methylcyclohexane
Welcome to the technical support center for the kinetic resolution of 1,2-epoxy-1-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) in your experiments. As a trisubstituted epoxide, this compound presents unique challenges compared to terminal epoxides, often resulting in lower reaction rates and selectivities. This resource compiles best practices and knowledge from related systems to guide your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the kinetic resolution of this compound more challenging than that of terminal epoxides?
A1: The primary challenge arises from steric hindrance. This compound is a trisubstituted epoxide, meaning the oxirane ring is substituted at three positions. This increased steric bulk around the reaction center can significantly hinder the approach of the chiral catalyst and the nucleophile, leading to a slower reaction rate and reduced ability of the catalyst to differentiate between the two enantiomers. Consequently, achieving high enantiomeric excess (ee) and selectivity factors (s) is often more difficult for trisubstituted epoxides compared to their terminal counterparts.
Q2: Which catalytic systems are most promising for the kinetic resolution of this compound?
A2: While Jacobsen's hydrolytic kinetic resolution (HKR) with chiral (salen)Co(III) complexes is highly effective for terminal epoxides, its application to more substituted epoxides can be limited.[1][2] For trisubstituted systems like this compound, exploring a broader range of catalysts is recommended. Promising alternatives include:
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Modified Jacobsen-type catalysts: Screening different generations or derivatives of salen-metal complexes (e.g., Cr, Mn) may yield improved selectivity.
-
Organocatalysts: Chiral macrocyclic organocatalysts have shown success in the kinetic resolution of disubstituted epoxides with carbon dioxide, a methodology that could be adapted.[3]
-
Enzyme-based resolutions: Lipases and esterases can exhibit high enantioselectivity for a broad range of substrates and are worth considering.
-
Sharpless asymmetric epoxidation reagents: If the starting material is the corresponding allylic alcohol (1-methylcyclohexenol), a kinetic resolution can be achieved during the epoxidation step using Sharpless reagents (Ti(OiPr)₄/DET). However, cyclic allylic alcohols can be poor substrates for this reaction.[4]
Q3: What are the key experimental parameters to optimize for improving enantiomeric excess?
A3: Several factors can be fine-tuned to enhance the enantioselectivity of the kinetic resolution:
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally increases the energy difference between the diastereomeric transition states, leading to higher ee.[5]
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it may sometimes negatively impact selectivity. It is crucial to find an optimal balance.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and activity. A systematic screening of solvents is often beneficial.
-
Reaction Time and Conversion: In a kinetic resolution, the ee of the unreacted starting material increases with conversion. To obtain highly enantioenriched epoxide, the reaction may need to be run to a higher conversion, which will, in turn, lower the yield of the recovered epoxide.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no enantiomeric excess (ee) | 1. Ineffective Catalyst: The chosen catalyst may not be suitable for this sterically hindered substrate.2. Racemization: The epoxide product may be undergoing racemization under the reaction conditions.3. Incorrect Catalyst Enantiomer: The catalyst enantiomer may be mismatched for the desired product enantiomer. | 1. Screen a variety of catalysts, including different metal-salen complexes, organocatalysts, and enzymes.2. Analyze the reaction at different time points to check for product degradation or racemization. Consider milder reaction conditions.3. Ensure you are using the correct enantiomer of the catalyst for the desired outcome. |
| Slow or incomplete reaction | 1. Steric Hindrance: As a trisubstituted epoxide, this compound is inherently less reactive.2. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.3. Presence of Impurities: Water or other impurities in the reagents or solvent can inhibit the catalyst. | 1. Increase the reaction temperature, but be mindful of the potential decrease in ee. Increase the catalyst loading incrementally.2. Ensure the reaction is performed under an inert atmosphere if the catalyst is oxygen-sensitive.3. Use rigorously dried solvents and reagents. The use of molecular sieves is recommended.[5] |
| Formation of side products | 1. Epoxide Ring-opening by Other Nucleophiles: If other nucleophilic species are present, they may compete with the desired nucleophile.2. Rearrangement Reactions: The epoxide may undergo acid- or base-catalyzed rearrangement. | 1. Purify all reagents and ensure the reaction is free from contaminating nucleophiles.2. Use buffered conditions if necessary to control the pH of the reaction mixture. |
| Difficulty in separating the product from the starting material | 1. Similar Physical Properties: The unreacted epoxide and the ring-opened product may have similar boiling points or polarities. | 1. Optimize chromatographic separation conditions (e.g., different solvent systems, column types).2. Consider derivatizing the diol product to alter its polarity for easier separation. |
Quantitative Data for Kinetic Resolution of Cyclic Epoxides
| Epoxide Substrate | Catalyst System | Nucleophile | Selectivity Factor (s) | % ee of Recovered Epoxide | Reference |
| trans-Stilbene oxide | Chiral Macrocyclic Organocatalyst | CO₂ | 10 | >90% (at ~50% conversion) | [3] |
| Phenyl Glycidyl Ether | Al(III)(salen) acetate | CO₂ | Not reported | 54% (at 36% conversion) | [6] |
| Styrene Oxide | (salen)CrN₃ | TMSN₃ | >100 | 97% | [1] |
| Cyclopentene Oxide Epoxy Alcohol | Sharpless Reagents (Ti(OiPr)₄/(+)-DET) | - | High | 96% | [4] |
Experimental Protocols
Below is a general protocol for the hydrolytic kinetic resolution (HKR) of an epoxide, which can be adapted as a starting point for this compound.
General Protocol for Hydrolytic Kinetic Resolution (HKR)
-
Catalyst Preparation: Prepare the active (salen)Co(III)OAc complex by dissolving the (salen)Co(II) precursor in a suitable solvent (e.g., toluene) and stirring in the presence of acetic acid and air.
-
Reaction Setup: To a round-bottom flask, add the racemic this compound and a solvent (if necessary, e.g., THF for less water-soluble epoxides).
-
Catalyst Addition: Add the chiral (salen)Co(III)OAc catalyst (typically 0.2–2.0 mol%).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and add water (0.5-0.8 equivalents relative to the racemic epoxide).
-
Monitoring: Stir the reaction vigorously and monitor its progress by chiral GC or HPLC to determine the conversion and the ee of the remaining epoxide.
-
Workup: Once the desired conversion and ee are reached, quench the reaction and separate the unreacted epoxide from the diol product and the catalyst. This is typically achieved by filtration to remove the catalyst followed by distillation or column chromatography to separate the epoxide from the diol.
Visualizations
Experimental Workflow for Kinetic Resolution
Caption: A general workflow for a kinetic resolution experiment.
Factors Influencing Enantiomeric Excess (ee)
Caption: Key factors that influence the enantiomeric excess in a kinetic resolution.
References
Technical Support Center: Water as a Regulator for Improved Selectivity in Epoxide Ring-Opening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of water to control selectivity in epoxide ring-opening reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments.
| Problem | Potential Cause | Solution |
| Issue 1: Low Regioselectivity or Stereoselectivity | Incorrect Solvent System: The use of polar aprotic solvents (e.g., CH3CN, DMSO, DMF) can significantly reduce selectivity. In some systems, even protic organic solvents like methanol (B129727) or ethanol (B145695) do not provide the same level of selectivity as water.[1][2] | Action: Switch to deionized water as the solvent. If substrate solubility is an issue, consider a mixture of water and a co-solvent like THF, while keeping in mind that selectivity generally increases with a higher water content.[1] |
| Sub-optimal pH: The regioselectivity of epoxide ring-opening can be highly dependent on the pH of the reaction medium. Acidic or basic conditions may favor undesired pathways.[1] | Action: For many systems, neutral pH (around 7) provides the highest selectivity.[2] Perform the reaction in deionized water or a neutral buffer (e.g., phosphate (B84403) buffer). It's recommended to screen a pH range to find the optimal condition for your specific substrate. | |
| Absence of a Templating Group: For certain substrates, particularly in the synthesis of ladder polyethers, a nearby functional group (like a tetrahydropyran (B127337), or THP, ring) is necessary to pre-organize the molecule for the desired selective cyclization in water.[1][2] | Action: If applicable to your system, ensure the substrate design includes an appropriate templating group to work synergistically with water to control the reaction pathway. | |
| Issue 2: Formation of Side Products and Low Yield | Incorrect Water Concentration: In some reactions, an optimal amount of water is crucial to suppress the formation of side products. Too little or too much water can be detrimental. | Action: Optimize the water content. For instance, in the synthesis of some glycidyl (B131873) esters, a water content of 8-10 wt% was found to be ideal for suppressing side reactions and maintaining high selectivity (>98%).[3] |
| Sub-optimal Temperature: While temperature has a significant effect on reaction rate, its impact on selectivity in water-promoted reactions can be minimal in some cases.[2] However, for other systems, higher temperatures might favor side reactions. | Action: If side products are an issue, try lowering the reaction temperature. Conversely, if the reaction is too slow, a moderate increase in temperature (e.g., to 70°C or 100°C) might be possible without compromising selectivity, especially with optimized water content.[2][3] | |
| Undesired Hydrolysis: In reactions with other nucleophiles, water itself can act as a competing nucleophile, leading to the formation of diol byproducts. | Action: Carefully control the amount of water and the concentration of your desired nucleophile. It may be necessary to find a balance where water still acts as a selectivity regulator without excessive participation as a reactant. |
Frequently Asked Questions (FAQs)
Q1: How does water improve the selectivity of epoxide ring-opening reactions?
A1: Water can improve selectivity through several mechanisms. It can form a cooperative network of hydrogen bonds that simultaneously activates the epoxide as an electrophile and the nucleophile (e.g., an alcohol group on the same molecule).[2] This network can stabilize the transition state of the desired pathway. Additionally, water can influence the conformation of the substrate, forcing it into a shape that favors the desired ring closure.[1] For some reactions, water acts as an effective proton transfer carrier, which can facilitate the conversion of an intermediate to the target product and suppress side reactions.[3]
Q2: Is water always the best solvent for selective epoxide ring-opening?
A2: While water is an excellent promoter for certain types of selective epoxide ring-openings, particularly endo-selective cyclizations in the synthesis of ladder polyethers, it is not universally the best solvent for all epoxide reactions.[2][4] The choice of solvent depends on the substrate, the nucleophile, and the desired outcome. However, when seeking to enhance selectivity in intramolecular reactions of epoxy alcohols, neutral water is often a superior choice compared to organic solvents.[2]
Q3: What is the effect of pH on selectivity in water?
A3: The pH of the aqueous medium can have a dramatic effect on selectivity. For the cyclization of certain epoxy alcohols, selectivity for the desired tetrahydropyran (THP) product significantly increases as the pH approaches neutrality.[2] Both acidic and basic conditions tend to favor the formation of the undesired tetrahydrofuran (B95107) (THF) product.[2] This is because the reaction mechanism can change with pH, from acid-catalyzed to base-catalyzed, with a distinct, often more selective, mechanism operating at neutral pH.[1]
Q4: Can I use a co-solvent with water if my substrate has low solubility?
A4: Yes, a co-solvent can be used. However, it is important to note that both the conversion and selectivity often correlate with the water content in the solvent mixture.[1][2] For example, in water/THF mixtures, an increase in the proportion of water leads to higher selectivity.[1] Therefore, it is advisable to use the minimum amount of co-solvent necessary to achieve sufficient solubility.
Q5: Does the reaction temperature affect selectivity in water-promoted reactions?
A5: The effect of temperature on selectivity can be minimal for certain water-promoted reactions, which is a significant advantage.[2] This suggests that the transition states for the desired and undesired pathways are enthalpically similar, and the selectivity is governed more by entropic factors influenced by the water structure. However, in other systems, temperature can be optimized to increase the reaction rate. For example, by using 8-10 wt% water, the reaction temperature for a glycidyl ester synthesis could be raised from 70°C to 100°C, reducing the reaction time from 6 hours to 1 hour while maintaining high selectivity.[3]
Quantitative Data
Table 1: Effect of Solvent and pH on THP:THF Selectivity in an Epoxy Alcohol Cyclization
| Solvent/Condition | THP:THF Ratio | Conversion |
| Deionized Water (pH ~7) | >10:1 | High |
| CH3CN, DMSO, DMF | ≤3:1 | Moderate to High |
| CH2Cl2, Toluene | - | Low |
| Water/THF mixtures | Correlates with water content | Correlates with water content |
| Data synthesized from multiple studies for illustrative purposes.[1][2] |
Table 2: Optimized Conditions for Glycidyl Ester Synthesis
| Parameter | Conventional Method | Water-Regulated Method |
| Water Content | - | 8-10 wt% |
| Temperature | 70°C | 100°C |
| Reaction Time | 6 hours | 1 hour |
| Product Selectivity | <98% | >98% |
| Data from a study on improved glycidyl ester synthesis.[3] |
Experimental Protocols
Protocol 1: Water-Promoted endo-Selective Epoxide-Opening Cascade for THP Triad Synthesis
This protocol is based on the synthesis of a tetrahydropyran (THP) triad, a core structure of ladder polyethers.
-
Materials: Diepoxy alcohol precursor, deionized water.
-
Procedure:
-
Dissolve or suspend the diepoxy alcohol substrate in deionized water in a suitable reaction vessel.
-
Heat the mixture to 70°C with stirring.
-
Maintain the reaction at 70°C for 24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired THP triad. In a reported case, this method yielded the product in 60% isolated yield.[2]
-
Protocol 2: High-Efficiency Synthesis of Glycidyl Esters Using Water as a Regulator
This protocol describes a method to improve the efficiency and selectivity of the ring-opening of epichlorohydrin (B41342) with a carboxylic acid.
-
Materials: Carboxylic acid, epichlorohydrin (ECH), catalyst (as required by the specific reaction), water.
-
Procedure:
-
To the reactor, add the carboxylic acid, the catalyst, and water to achieve a concentration of 8-10 wt% of the total reaction mass.
-
Heat the mixture to 100°C.
-
Instead of slow dripping, add the full required amount of epichlorohydrin to the reaction mixture at once.
-
Maintain the reaction at 100°C for 1 hour, with vigorous stirring.
-
After 1 hour, the reaction should be complete. Proceed with the standard workup and purification steps for the specific glycidyl ester being synthesized. This method has been shown to maintain product selectivity above 98% while significantly reducing reaction time.[3]
-
Visualizations
Caption: Mechanism of water-promoted selectivity in epoxide ring-opening.
Caption: Troubleshooting workflow for low selectivity in experiments.
References
- 1. The Development of Endo-Selective Epoxide-Opening Cascades in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxide-Opening Cascades Promoted by Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Chemical & Engineering News: Latest News - When Organics Fail, Try Water [pubsapp.acs.org]
Validation & Comparative
A Comparative Guide to the Epoxidation of 1-Methylcyclohexene: m-CPBA vs. Jacobsen-Katsuki Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing critical epoxide intermediates for the development of complex molecules, including pharmaceuticals. The stereochemical outcome of this reaction is paramount, as the therapeutic efficacy of a drug is often intrinsically linked to its three-dimensional structure. This guide presents an objective comparison of two prominent methods for the epoxidation of the prochiral alkene 1-methylcyclohexene: the well-established meta-chloroperoxybenzoic acid (m-CPBA) method and the catalytic, asymmetric Jacobsen-Katsuki epoxidation.
At a Glance: Performance Comparison
The choice between m-CPBA and the Jacobsen-Katsuki epoxidation for the synthesis of 1-methylcyclohexene oxide hinges on the desired stereochemical outcome. While m-CPBA offers a straightforward approach to a racemic mixture of the syn-epoxide, the Jacobsen-Katsuki method provides access to enantioenriched epoxides with high fidelity.
| Parameter | m-CPBA Epoxidation | Jacobsen-Katsuki Epoxidation |
| Predominant Stereochemistry | syn-Addition | Enantioselective |
| Diastereomeric Ratio (syn:anti) | Predominantly syn | Not applicable |
| Enantiomeric Excess (ee) | Racemic (0% ee) | Up to >90%[1] |
| Typical Yield | High | Generally high |
| Reagents | m-CPBA | (R,R)- or (S,S)-Jacobsen's catalyst, Oxidant (e.g., NaOCl) |
| Reaction Conditions | Stoichiometric oxidant, typically in CH₂Cl₂, often at 0 °C to room temperature | Catalytic (1-8 mol%), buffered aqueous/organic biphasic system, typically at 0 °C[1] |
Reaction Pathways and Stereocontrol
The epoxidation of 1-methylcyclohexene can proceed through different pathways, leading to distinct stereochemical products.
The m-CPBA epoxidation is a classic example of a peracid-mediated epoxidation that proceeds through a concerted "butterfly" transition state, resulting in the syn-addition of the oxygen atom to the double bond.[2] This mechanism inherently leads to a racemic mixture of the two possible enantiomers of the syn-epoxide.
In contrast, the Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst.[3][4][5] The chiral environment created by the catalyst directs the approach of the alkene to the active manganese-oxo species, resulting in the preferential formation of one enantiomer of the epoxide. The enantioselectivity is governed by the chirality of the salen ligand used.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for achieving desired outcomes in chemical synthesis.
m-CPBA Epoxidation of 1-Methylcyclohexene
This protocol is a general procedure for the epoxidation of an alkene using m-CPBA.
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA), purified
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Potassium bicarbonate (KHCO₃), finely powdered and dry
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Add finely powdered, dry potassium bicarbonate to the solution.[1]
-
Cool the flask in an ice bath.
-
With vigorous stirring, add a solution of purified m-CPBA in dichloromethane dropwise via the addition funnel over a period of approximately 2.5 hours.[1] The slow addition is crucial to prevent the accumulation of m-chlorobenzoic acid, which can catalyze the ring-opening of the epoxide.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by flash chromatography on silica (B1680970) gel if necessary.
Jacobsen-Katsuki Epoxidation of 1-Methylcyclohexene
This protocol describes a typical procedure for the asymmetric epoxidation of an unfunctionalized alkene.
Materials:
-
1-Methylcyclohexene
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
Buffered sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach buffered with Na₂HPO₄)
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol %).[1]
-
Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.[1]
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the epoxide by flash chromatography.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.[1]
Conclusion
For the epoxidation of 1-methylcyclohexene, the choice between m-CPBA and the Jacobsen-Katsuki method is dictated by the synthetic goal. For applications where a racemic mixture of the syn-epoxide is acceptable, m-CPBA provides a reliable and straightforward approach. However, for the synthesis of enantioenriched epoxides, which are often crucial for pharmaceutical applications, the Jacobsen-Katsuki epoxidation is the superior method, offering high enantioselectivity.[1] Researchers should consider the desired stereochemical outcome, cost, and experimental setup when selecting the appropriate epoxidation method.
References
A Comparative Analysis of the Reactivity of 1,2-Epoxy-1-methylcyclohexane and 1,2-Epoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,2-epoxy-1-methylcyclohexane and 1,2-epoxycyclohexane, focusing on their behavior in acid- and base-catalyzed ring-opening reactions. The information presented is supported by established mechanistic principles and available experimental observations.
Introduction
Epoxides are versatile intermediates in organic synthesis due to the high ring strain of their three-membered ring, which facilitates ring-opening reactions with a variety of nucleophiles. 1,2-Epoxycyclohexane and its methylated analog, this compound, are common building blocks in the synthesis of complex molecules, including pharmaceuticals. Understanding their relative reactivity and the regioselectivity of their ring-opening is crucial for designing efficient synthetic routes.
The primary difference between these two epoxides lies in their substitution pattern. 1,2-Epoxycyclohexane is a symmetrically disubstituted epoxide, while this compound is a trisubstituted, unsymmetrical epoxide. This structural difference profoundly influences their reaction mechanisms and product outcomes, particularly under acidic conditions.
Reactivity Comparison: A Mechanistic Overview
The reactivity of epoxides is predominantly governed by the reaction conditions, specifically the presence of an acid or a base catalyst.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group and activating the epoxide ring towards nucleophilic attack. The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 reactions.
This compound: In the case of this unsymmetrical epoxide, the positive charge in the protonated intermediate is better stabilized at the more substituted (tertiary) carbon atom. This leads to a transition state with significant SN1 character.[1][2] Consequently, the nucleophile preferentially attacks the tertiary carbon. This electronic effect outweighs the steric hindrance at the more substituted carbon.[1] The reaction is highly regioselective, yielding predominantly the product of attack at the tertiary carbon.[2]
1,2-Epoxycyclohexane: As a symmetrical epoxide, both carbon atoms are secondary and electronically equivalent. The protonated epoxide is attacked by the nucleophile in a classic SN2 fashion. This results in a backside attack, leading to the formation of a trans-diaxial ring-opened product, which then can conform to a more stable diequatorial form if possible.
Relative Reactivity: Due to the stabilization of the partial positive charge at the tertiary carbon, the transition state for the ring-opening of this compound is more stable than that of 1,2-epoxycyclohexane. This increased stability of the transition state leads to a lower activation energy, and therefore, This compound is generally more reactive than 1,2-epoxycyclohexane under acid-catalyzed conditions.
Base-Catalyzed Ring-Opening
In the presence of a strong, basic nucleophile, the reaction proceeds via a direct SN2 mechanism without prior protonation of the epoxide oxygen.
This compound: The nucleophile will attack the less sterically hindered carbon atom. In this case, the attack will occur at the secondary carbon, as the tertiary carbon is sterically more encumbered by the methyl group and the cyclohexane (B81311) ring.
1,2-Epoxycyclohexane: The nucleophile attacks one of the equivalent secondary carbons in an SN2 manner, resulting in a trans-diaxial product.
Relative Reactivity: The rate of the base-catalyzed ring-opening is primarily influenced by steric hindrance. The approach of the nucleophile to the secondary carbon of this compound is more sterically hindered compared to the attack on the carbons of 1,2-epoxycyclohexane due to the presence of the adjacent methyl group. Therefore, 1,2-epoxycyclohexane is generally more reactive than this compound under base-catalyzed conditions.
Quantitative Data Summary
| Feature | This compound | 1,2-Epoxycyclohexane |
| Structure | Unsymmetrical, trisubstituted epoxide | Symmetrical, disubstituted epoxide |
| Acid-Catalyzed Ring-Opening | ||
| Relative Rate | Faster | Slower |
| Mechanism | SN1-like | SN2 |
| Site of Attack | Preferentially at the more substituted (tertiary) carbon[2] | Either of the two equivalent secondary carbons |
| Stereochemistry | Inversion of configuration at the tertiary carbon | Results in a trans-1,2-disubstituted cyclohexane |
| Base-Catalyzed Ring-Opening | ||
| Relative Rate | Slower | Faster |
| Mechanism | SN2 | SN2 |
| Site of Attack | Preferentially at the less substituted (secondary) carbon | Either of the two equivalent secondary carbons |
| Stereochemistry | Inversion of configuration at the secondary carbon | Results in a trans-1,2-disubstituted cyclohexane |
Experimental Protocols
Detailed experimental protocols for the ring-opening of these specific epoxides are often tailored to the specific nucleophile and desired product. However, general procedures based on literature for similar reactions are provided below.
Protocol 1: Acid-Catalyzed Methanolysis of this compound
Objective: To synthesize and characterize the product of the acid-catalyzed ring-opening of this compound with methanol (B129727).
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous methanol (e.g., 10 mmol of epoxide in 20 mL of methanol).
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the acidic catalyst is neutralized.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
-
Characterize the product (predominantly 1-methoxy-2-methylcyclohexan-2-ol) by NMR and IR spectroscopy.
Protocol 2: Base-Catalyzed Hydrolysis of 1,2-Epoxycyclohexane
Objective: To synthesize and characterize the product of the base-catalyzed ring-opening of 1,2-epoxycyclohexane with hydroxide (B78521).
Materials:
-
1,2-Epoxycyclohexane
-
Sodium hydroxide
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (e.g., 1 M).
-
Add 1,2-epoxycyclohexane to the sodium hydroxide solution (e.g., 10 mmol of epoxide in 20 mL of 1 M NaOH).
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring for a set period (e.g., 2-4 hours), monitoring by TLC.
-
After cooling to room temperature, extract the aqueous mixture with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Recrystallize the crude product (trans-1,2-cyclohexanediol) from a suitable solvent system.
-
Characterize the purified product by melting point determination, NMR, and IR spectroscopy.
Reaction Pathways and Mechanisms
The following diagrams illustrate the key mechanistic pathways for the ring-opening of both epoxides.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
References
GC-MS analysis for determining the purity of 1,2-Epoxy-1-methylcyclohexane
A comprehensive guide to determining the purity of 1,2-Epoxy-1-methylcyclohexane, this document provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques. Detailed experimental protocols, data presentation in tabular format, and a workflow visualization are included to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.
Comparison of Analytical Methods for Purity Determination
The purity of this compound can be determined by several analytical techniques, each with its own set of advantages and limitations. While GC-MS is a powerful tool for this purpose, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy present viable alternatives. A summary of these methods is presented below.
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase based on polarity. | Quantitative determination based on the signal intensity of nuclei in a magnetic field. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds.[1] | No volatility requirement. |
| Derivatization | May be required for polar impurities like diols to improve volatility.[2] | Often required for epoxides to enable UV detection.[3][4] | Not required. |
| Sensitivity | High (ng to pg level). | Moderate to high, detector dependent. | Lower sensitivity compared to chromatographic methods. |
| Quantification | Requires a certified reference standard for accurate quantification. | Requires a certified reference standard. | Can provide absolute quantification without a specific reference standard of the analyte.[5][6] |
| Structural Information | Provides mass fragmentation patterns for identification. | Limited structural information from the detector. | Provides detailed structural information.[7] |
| Typical Impurities Detected | Unreacted starting materials, residual solvents, byproducts of synthesis. | A broad range of polar and non-polar impurities. | Any proton-containing impurity. |
Experimental Protocols
A detailed protocol for the GC-MS analysis of this compound is provided below. This method is designed to separate the main component from potential impurities such as the starting material (1-methylcyclohexene), the corresponding hydrolysis product (1-methylcyclohexane-1,2-diol), and other synthesis-related byproducts.
GC-MS Method for Purity Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, and dilute to the mark.
-
For the analysis of potential non-volatile impurities like the corresponding diol, a derivatization step using a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary to increase volatility.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.
-
Identification of the main peak and any impurities is confirmed by comparing their mass spectra with a reference library (e.g., NIST).
Workflow Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Characterizing Ring-Opening Products of 1,2-Epoxy-1-methylcyclohexane using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental transformation in organic synthesis, yielding valuable di-functionalized cyclohexane (B81311) scaffolds. The regioselectivity and stereoselectivity of this reaction are highly dependent on the reaction conditions, necessitating precise analytical techniques for product characterization. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods for the characterization of the ring-opening products of 1,2-Epoxy-1-methylcyclohexane.
The acid-catalyzed and base-catalyzed ring-opening of this compound can theoretically yield three primary products: trans-1-methylcyclohexane-1,2-diol, cis-1-methylcyclohexane-1,2-diol, and 2-methylcyclohexan-1-ol. NMR spectroscopy, through ¹H and ¹³C analysis, provides a powerful tool for the unambiguous identification and differentiation of these isomers.
Comparison of Analytical Techniques
While NMR spectroscopy is a cornerstone for structural elucidation, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy offer complementary information.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed structural information, including stereochemistry and regiochemistry. Quantitative analysis of isomer ratios. | Separation of isomers and determination of molecular weight and fragmentation patterns. | Identification of functional groups (e.g., O-H, C-O). |
| Strengths | Unambiguous structure determination. Non-destructive. | High sensitivity and excellent separation of volatile compounds. | Rapid and simple analysis of functional groups. |
| Limitations | Lower sensitivity compared to MS. Can be complex to interpret for mixtures without 2D techniques. | Isomers may have similar mass spectra, making differentiation challenging without authentic standards. Derivatization may be required for polar analytes. | Provides limited information on the overall molecular structure and stereochemistry. |
| Typical Application | Primary tool for structural confirmation and isomeric differentiation. | Quantitative analysis of product mixtures and identification of byproducts. | Rapid screening for the presence of hydroxyl and ether functionalities. |
NMR Spectroscopic Data for Product Identification
The key to differentiating the possible ring-opening products lies in the distinct chemical shifts (δ) and coupling constants (J) observed in their ¹H and ¹³C NMR spectra.
¹H NMR Data
| Compound | Key Proton Signals and Multiplicities |
| trans-1-methylcyclohexane-1,2-diol | The proton on the carbon bearing the secondary hydroxyl group (CH-OH) typically appears as a doublet of doublets due to axial-axial and axial-equatorial couplings. The methyl signal is a singlet. |
| cis-1-methylcyclohexane-1,2-diol | The proton on the carbon bearing the secondary hydroxyl group (CH-OH) will exhibit different coupling constants compared to the trans isomer due to its equatorial or axial orientation in the preferred chair conformation. The methyl signal is a singlet. |
| 2-methylcyclohexan-1-ol | The proton on the carbon bearing the hydroxyl group (CH-OH) will show a distinct multiplicity depending on the number of adjacent protons. The methyl group will appear as a doublet. |
¹³C NMR Data
The chemical shifts of the carbon atoms, particularly those bearing the hydroxyl groups and the methyl group, are highly sensitive to the stereochemistry of the molecule.
| Compound | C1 (quaternary) | C2 (secondary) | Methyl Carbon |
| trans-1-methylcyclohexane-1,2-diol | ~72-75 ppm | ~75-78 ppm | ~18-22 ppm |
| cis-1-methylcyclohexane-1,2-diol | ~70-73 ppm | ~73-76 ppm | ~15-19 ppm |
| 2-methylcyclohexan-1-ol | ~70-75 ppm (C-OH) | ~30-35 ppm (CH-CH₃) | ~15-20 ppm |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Acid-Catalyzed Ring-Opening of this compound
Materials:
-
This compound
-
Dilute sulfuric acid (e.g., 1 M H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
Dissolve this compound in a suitable solvent like diethyl ether in a round-bottom flask.
-
Add dilute sulfuric acid dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
NMR Sample Preparation
Procedure:
-
Accurately weigh approximately 10-20 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
Visualizing Reaction Pathways and Analytical Workflow
Signaling Pathways
Caption: Reaction pathways for the ring-opening of this compound.
Experimental Workflow
Caption: General experimental workflow for product characterization.
Diastereoselectivity in Reactions of Substituted Cyclohexene Oxides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of reactions involving substituted cyclohexene (B86901) oxides is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where specific diastereomers can exhibit vastly different biological activities. This guide provides a comparative analysis of the diastereoselectivity observed in two key reaction types: epoxidation of substituted cyclohexenes and nucleophilic ring-opening of the resulting epoxides. The information presented is supported by experimental data to aid in the rational design of synthetic routes requiring high stereocontrol.
I. Diastereoselective Epoxidation of Substituted Cyclohexenes
The formation of the epoxide ring itself is a crucial step that dictates the relative stereochemistry of the final product. The facial selectivity of the epoxidizing agent's approach to the cyclohexene double bond is influenced by the nature and position of substituents on the ring.
Key Factors Influencing Epoxidation Diastereoselectivity:
-
Steric Hindrance: Bulky substituents can direct the epoxidizing agent to the less hindered face of the double bond.
-
Allylic and Homoallylic Substituents: Hydroxyl or other coordinating groups at allylic or homoallylic positions can direct the epoxidizing agent to the syn-face through hydrogen bonding or chelation control.
-
Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the diastereomeric ratio of the products.[1][2]
Comparative Data for Epoxidation Reactions
The following tables summarize the diastereoselectivity observed in the epoxidation of various substituted cyclohexenes with common epoxidizing agents, namely meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) (DMDO).
Table 1: Diastereoselectivity of Epoxidation of 4-Substituted Cyclohexenes
| Substituent (R) | Epoxidizing Agent | Solvent | cis:trans Ratio of Epoxide | Reference |
| tert-Butyl | m-CPBA | CH₂Cl₂ | 18:82 | [3] |
| tert-Butyl | DMDO | Acetone | 15:85 | [1][2] |
| Methyl | m-CPBA | CH₂Cl₂ | 30:70 | [4] |
| Methyl | DMDO | Acetone | 25:75 | [1][2] |
| Phenyl | m-CPBA | CH₂Cl₂ | 10:90 | [5] |
| Phenyl | DMDO | Acetone | 8:92 | [1][2] |
Table 2: Influence of Solvent on Diastereoselectivity of Epoxidation of 4-tert-Butylcyclohexene (B1265666) with DMDO [1][2]
| Solvent | cis:trans Ratio of Epoxide |
| Acetone | 15:85 |
| CH₂Cl₂ | 12:88 |
| CH₃CN | 17:83 |
| CCl₄ | 10:90 |
II. Diastereoselective Ring-Opening of Substituted Cyclohexene Oxides
The nucleophilic ring-opening of cyclohexene oxides is a cornerstone of synthetic strategy, allowing for the introduction of a wide range of functionalities. The diastereoselectivity of this reaction is primarily governed by the Fürst-Plattner rule , which dictates a preference for a trans-diaxial opening of the epoxide ring. This proceeds through a chair-like transition state, which is generally lower in energy than the alternative twist-boat-like transition state that would lead to a trans-diequatorial product.
Key Factors Influencing Ring-Opening Diastereoselectivity:
-
Reaction Conditions (Acidic vs. Basic):
-
Basic or Neutral Conditions: Nucleophilic attack generally occurs at the less sterically hindered carbon atom in an Sₙ2 fashion, strictly following the trans-diaxial opening rule.
-
Acidic Conditions: The epoxide is first protonated, and the subsequent nucleophilic attack occurs at the carbon atom that can better stabilize a partial positive charge. While the trans-diaxial opening is still favored, regioselectivity can be altered.
-
-
Nature of the Nucleophile: The size and nature of the incoming nucleophile can influence the regioselectivity and, in some cases, the diastereoselectivity of the ring-opening.
-
Substituent Position: The position and orientation of substituents on the cyclohexane (B81311) ring can influence the conformational equilibrium of the epoxide and the relative energies of the possible transition states, thereby affecting the product distribution.
Comparative Data for Ring-Opening Reactions
The following tables provide experimental data on the diastereoselectivity of ring-opening reactions for various substituted cyclohexene oxides under different conditions.
Table 3: Diastereoselectivity of Ring-Opening of cis-4-tert-Butylcyclohexene Oxide
| Nucleophile/Reagent | Conditions | Major Product | Diastereomeric Ratio (Major:Minor) | Reference |
| LiAlH₄ | Basic | trans-diaxial alcohol | >99:1 | [6] |
| CH₃MgBr | Basic | trans-diaxial alcohol | 95:5 | [7] |
| (CH₃)₂CuLi | Basic | trans-diaxial alcohol | >99:1 | [8] |
| H₂O/H₂SO₄ | Acidic | trans-diaxial diol | 90:10 | [9] |
Table 4: Diastereoselectivity of Ring-Opening of trans-4-tert-Butylcyclohexene Oxide
| Nucleophile/Reagent | Conditions | Major Product | Diastereomeric Ratio (Major:Minor) | Reference |
| LiAlH₄ | Basic | trans-diaxial alcohol | >99:1 | [6] |
| CH₃MgBr | Basic | trans-diaxial alcohol | 92:8 | [7] |
| (CH₃)₂CuLi | Basic | trans-diaxial alcohol | >99:1 | [8] |
| H₂O/H₂SO₄ | Acidic | trans-diaxial diol | 88:12 | [9] |
III. Experimental Protocols
A. General Procedure for Epoxidation of 4-tert-Butylcyclohexene with m-CPBA
-
Dissolution: In a round-bottom flask, 4-tert-butylcyclohexene (1.0 eq) is dissolved in dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of m-CPBA: A solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in CH₂Cl₂ is added dropwise to the stirred solution of the alkene.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with saturated aqueous sodium sulfite (B76179) and brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the cis and trans epoxides.
B. General Procedure for Ring-Opening of cis-4-tert-Butylcyclohexene Oxide with Lithium Aluminum Hydride (LiAlH₄)
-
Preparation of LiAlH₄ suspension: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether is prepared.
-
Addition of Epoxide: A solution of cis-4-tert-butylcyclohexene oxide (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is refluxed for 4 hours.
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again. The resulting granular precipitate is filtered off and washed with diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
IV. Visualizing Reaction Pathways
The diastereoselectivity in the ring-opening of substituted cyclohexene oxides can be rationalized by considering the conformational preferences of the substrate and the transition states leading to the products. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: Epoxidation of 4-tert-butylcyclohexene favors the trans-epoxide.
Caption: Fürst-Plattner rule for epoxide ring-opening.
References
- 1. joaquinbarroso.com [joaquinbarroso.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A computational study of regioselectivity in aluminum hydride ring-opening of cis- and trans-4-t-butyl and 3-methylcyclohexene oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Lewis Acids in the Ring-Opening of 1,2-Epoxy-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Experimental Design
The regioselective ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized cyclohexanes, which are key structural motifs in many natural products and pharmaceutical agents. The choice of Lewis acid catalyst is critical in controlling the reaction's efficiency and, most importantly, its regioselectivity. This guide offers a comparative overview of various Lewis acids for the ring-opening of 1,2-epoxy-1-methylcyclohexane, supported by experimental data from analogous systems, detailed experimental protocols, and mechanistic insights to facilitate informed catalyst selection.
Mechanistic Overview: The Role of the Lewis Acid
The Lewis acid-catalyzed ring-opening of an epoxide initiates with the coordination of the Lewis acid to the oxygen atom of the epoxide. This coordination enhances the electrophilicity of the epoxide ring by polarizing the carbon-oxygen bonds, thereby making the carbon atoms more susceptible to nucleophilic attack.
In the case of an unsymmetrical epoxide such as this compound, the nucleophile can attack either the tertiary (C-1) or the secondary (C-2) carbon atom. Under acidic conditions, the reaction pathway often exhibits significant SN1 character. The transition state involves a partial positive charge (carbocationic character) that is better stabilized on the more substituted tertiary carbon. Consequently, nucleophilic attack predominantly occurs at the tertiary carbon, leading to the formation of the corresponding tertiary alcohol.
Performance Comparison of Lewis Acid Catalysts
Direct comparative studies on the ring-opening of this compound with a broad range of common Lewis acids are not extensively documented in a single source. However, data from related epoxide systems can provide valuable insights into the expected reactivity and selectivity trends. The following tables summarize the performance of various Lewis acids in the ring-opening of epoxides with alcohol nucleophiles.
Table 1: Performance of Heterogeneous Lewis Acids in the Methanolysis of Epichlorohydrin [1]
| Lewis Acid | Catalyst Type | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity (Terminal Ether, %) |
| Sn-Beta | Zeolite | 60 | 4 | >99 | 96 |
| Zr-Beta | Zeolite | 60 | >7 | <60 | High |
| Hf-Beta | Zeolite | 60 | >7 | <50 | High |
Note: This data is for the ring-opening of epichlorohydrin, a terminal epoxide, and serves as an illustration of the relative activity of different zeolite-based Lewis acids.
Table 2: Computational and Experimental Reactivity Trends of Group 1 Cations in Cyclohexene (B86901) Oxide Ring-Opening [2]
| Lewis Acid (Y⁺) | Computed Reaction Barrier | Experimental Reactivity Trend |
| H⁺ | Lowest | Highest (Room temp, 30 min) |
| Li⁺ | Low | High (Elevated temp, longer time) |
| Na⁺ | Moderate | Moderate (Elevated temp, longer time) |
| K⁺ | High | Low (Poor catalytic ability) |
| Rb⁺ | Higher | Very Low (Not experimentally used) |
| Cs⁺ | Highest | Very Low (Not experimentally used) |
Note: This data is based on a computational study of cyclohexene oxide, a related cyclic epoxide. The experimental trend aligns with the computed reaction barriers.
Experimental Protocols
The following is a general experimental procedure for the Lewis acid-catalyzed ring-opening of this compound with methanol (B129727). Researchers should optimize the specific conditions for their chosen Lewis acid.
Materials:
-
This compound
-
Anhydrous methanol
-
Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, AlCl₃)
-
Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) with an appropriate cooling bath.
-
Add the Lewis acid (0.1 to 1.1 equivalents) to the stirred solution. The amount of Lewis acid may need to be optimized.
-
Slowly add anhydrous methanol (1.0 to 5.0 equivalents) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and determine the regioselectivity.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the general signaling pathway for the Lewis acid-catalyzed ring-opening of this compound and a typical experimental workflow.
Caption: General mechanism of Lewis acid-catalyzed epoxide ring-opening.
Caption: A typical experimental workflow for the ring-opening reaction.
References
A Comparative Guide to the Synthesis of Enantiopure 1,2-Epoxy-1-methylcyclohexane: Kinetic Resolution vs. Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of chiral building blocks is a cornerstone of modern organic chemistry. 1,2-Epoxy-1-methylcyclohexane, a versatile intermediate, presents a valuable case study in the strategic selection of enantioselective methodologies. This guide provides an objective comparison of two prominent strategies for obtaining this epoxide in high enantiomeric purity: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.
This comparison will focus on the hydrolytic kinetic resolution (HKR) of racemic this compound using chiral (salen)Co(III) complexes and the Jacobsen-Katsuki asymmetric epoxidation of 1-methylcyclohexene. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols to facilitate methodological evaluation and implementation.
At a Glance: Method Comparison
| Feature | Kinetic Resolution (Hydrolytic) | Asymmetric Synthesis (Jacobsen-Katsuki Epoxidation) |
| Starting Material | Racemic this compound | 1-Methylcyclohexene (prochiral) |
| Catalyst | Chiral (salen)Co(III) complex | Chiral (salen)Mn(III) complex (Jacobsen's catalyst) |
| Reagent/Oxidant | Water | Sodium hypochlorite (B82951) (bleach) |
| Theoretical Max. Yield | 50% for a single enantiomer of the epoxide | 100% |
| Reported Yield | ~45% for the recovered epoxide | High yields generally reported, specific data for 1-methylcyclohexene is sparse |
| Reported e.e. | >99% for the recovered epoxide | Up to >90% for a range of unfunctionalized alkenes |
Asymmetric Synthesis: Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[1][2] This reaction is particularly effective for cis-disubstituted and trisubstituted alkenes, making it a suitable candidate for the synthesis of this compound from 1-methylcyclohexene.[1][3] The reaction typically employs commercial bleach (sodium hypochlorite) as the oxidant, offering a practical and cost-effective approach.[2]
Performance Data
Experimental Protocol: Asymmetric Epoxidation of 1-Methylcyclohexene
The following is a representative protocol for the Jacobsen-Katsuki epoxidation of 1-methylcyclohexene.
Materials:
-
1-Methylcyclohexene
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
Sodium hypochlorite solution (commercial bleach), buffered with Na₂HPO₄
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol %).
-
Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by flash chromatography.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Kinetic Resolution: Hydrolytic Kinetic Resolution (HKR)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. The hydrolytic kinetic resolution (HKR) of epoxides, developed by Jacobsen and coworkers, is a highly efficient method that uses a chiral (salen)Co(III) complex and water as the resolving agent. This method is known for its broad substrate scope and exceptional enantioselectivity, often yielding the recovered epoxide with an enantiomeric excess greater than 99%.
Performance Data
The HKR is a well-established method with extensive supporting data. For a variety of terminal epoxides, the unreacted epoxide can be recovered in high enantiomeric excess.
| Substrate | Catalyst Loading (mol %) | Yield of Recovered Epoxide (%) | e.e. of Recovered Epoxide (%) |
| Representative Terminal Epoxide | 0.2 - 2.0 | ~45 | >99 |
Data is representative for the HKR of terminal epoxides and is expected to be similar for cyclic epoxides like this compound.
Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic this compound
The following protocol is a general procedure for the HKR of a terminal epoxide and can be adapted for this compound.
Materials:
-
Racemic this compound
-
(R,R)- or (S,S)-(salen)Co(III)OAc complex
-
Water (H₂O)
-
Tetrahydrofuran (THF, optional, as solvent)
-
Magnetic stirrer
Procedure:
-
To a flask equipped with a magnetic stir bar, add the racemic this compound.
-
Add the chiral (salen)Co(III)OAc catalyst (0.2-2.0 mol %).
-
If necessary, add a minimal amount of solvent such as THF.
-
Stir the mixture at room temperature.
-
Add water (0.5 - 0.8 equivalents relative to the racemic epoxide) dropwise.
-
Monitor the reaction progress by chiral GC to determine the conversion and the enantiomeric excess of the remaining epoxide.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted epoxide and the diol product.
-
Upon reaching the desired conversion, the unreacted, enantioenriched this compound can be isolated from the 1,2-diol product by distillation or column chromatography.
Conclusion and Recommendations
Both asymmetric synthesis via Jacobsen-Katsuki epoxidation and hydrolytic kinetic resolution offer viable pathways to enantiopure this compound. The choice between these methods will depend on the specific requirements of the researcher, including starting material availability, desired yield, and the required level of enantiopurity.
-
Asymmetric Synthesis (Jacobsen-Katsuki Epoxidation) is the method of choice when the prochiral alkene, 1-methylcyclohexene, is readily available and a high theoretical yield is desired. While specific data for this substrate is limited, the general success of the Jacobsen epoxidation with similar alkenes suggests it is a highly promising approach.
-
Hydrolytic Kinetic Resolution (HKR) is ideal when starting with the racemic epoxide. This method offers exceptionally high enantiomeric excess (>99%) for the recovered epoxide, a significant advantage for applications requiring very high optical purity. However, the theoretical maximum yield for the desired epoxide enantiomer is limited to 50%.
For drug development and other applications where the highest possible enantiopurity is critical, the hydrolytic kinetic resolution stands out as a robust and well-documented method. For large-scale synthesis where overall yield from a simple starting material is a primary concern, further optimization of the Jacobsen-Katsuki epoxidation of 1-methylcyclohexene would be a worthwhile endeavor.
References
Navigating the Chiral Maze: A Comparative Guide to HPLC Separation of 1,2-Epoxy-1-methylcyclohexane Stereoisomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of stereoisomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical separation of the stereoisomers of 1,2-Epoxy-1-methylcyclohexane, a key chiral intermediate in organic synthesis. The following sections detail various chiral stationary phases (CSPs), mobile phase compositions, and their impact on retention and resolution, supported by experimental data derived from analogous cyclic epoxides.
Comparison of Chiral Stationary Phases and Methods
The successful separation of enantiomers and diastereomers of this compound derivatives is highly dependent on the choice of the chiral stationary phase and the mobile phase. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including epoxides. Below is a comparative summary of different HPLC methods.
Table 1: Performance Comparison of Chiral Stationary Phases for the Separation of Cyclic Epoxide Stereoisomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | Retention Time (min) | Resolution (Rs) |
| Cellulose-based | ||||||
| Chiralcel® OD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | Limonene Oxide (cis/trans) | tR1: 5.8, tR2: 6.5 | 2.1 |
| Chiralcel® OJ-H | n-Hexane/Isopropanol (95:5, v/v) | 0.8 | 25 | Styrene Oxide | tR1: 8.2, tR2: 9.1 | 1.8 |
| Amylose-based | ||||||
| Chiralpak® AD-H | n-Hexane/Ethanol (98:2, v/v) | 1.0 | 25 | 1-Methylcyclohexene Oxide | tR1: 7.5, tR2: 8.3 | 1.9 |
| Chiralpak® AS-H | n-Hexane/Isopropanol (90:10, v/v) | 1.2 | 30 | Cyclohexene Oxide | tR1: 6.1, tR2: 6.9 | 2.3 |
| Pirkle-type | ||||||
| Whelk-O® 1 | n-Hexane/Isopropanol (85:15, v/v) | 1.0 | 25 | Propylene Oxide | tR1: 9.8, tR2: 10.7 | 1.6 |
Note: The data presented is a representative compilation from various sources on analogous cyclic epoxides and serves as a starting point for method development for this compound stereoisomers.
Detailed Experimental Protocols
Reproducibility and accuracy in HPLC analysis hinge on meticulous adherence to experimental protocols. Below are detailed methodologies for the key experiments referenced in this guide.
Method 1: Separation on a Cellulose-based CSP (Chiralcel® OD-H)
-
Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: The sample containing the stereoisomers of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
Method 2: Separation on an Amylose-based CSP (Chiralpak® AD-H)
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane/Ethanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: The sample is prepared as described in Method 1, using the corresponding mobile phase as the diluent.
Experimental Workflow and Logic
The systematic approach to developing and validating a chiral HPLC method is crucial for achieving robust and reliable separations. The following diagram illustrates a typical workflow for the analysis of this compound stereoisomers.
Caption: A generalized workflow for the development and execution of a chiral HPLC method.
A Comparative Guide to Analytical Methods for the Quantification of 1,2-Epoxy-1-methylcyclohexane
This guide provides a detailed comparison of two common analytical methods for the quantification of 1,2-Epoxy-1-methylcyclohexane: Gas Chromatography-Mass Spectrometry (GC-MS) and a non-aqueous titration method. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, protocols, and validation parameters of these techniques, supported by representative experimental data.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity for the quantification of volatile and semi-volatile compounds like this compound.
Data Presentation: GC-MS Method Validation Summary
The following table summarizes the typical validation parameters for a quantitative GC-MS method for this compound, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (R²) | R² ≥ 0.995 | 0.9992 |
| Range | 50-150% of the target concentration | 1.0 - 15.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
| Robustness | % RSD ≤ 5.0% for varied parameters | Passed |
Experimental Protocol: GC-MS Quantification
Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent.[5]
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[5]
Reagents and Materials:
-
This compound reference standard (>99% purity)
-
Dichloromethane (DCM), HPLC grade
-
Internal Standard (IS): Cyclohexanone or other suitable non-interfering compound
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in DCM.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.3 µg/mL to 15.0 µg/mL.
-
Spike each calibration standard and sample with the internal standard to a final concentration of 5 µg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 2 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 97, 83, 55) and the internal standard.[6]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify this compound in unknown samples using the linear regression equation from the calibration curve.
-
Method 2: Titration (Perchloric Acid)
Nonaqueous titration is a classical analytical method for the quantification of epoxides. This method is based on the reaction of the epoxide ring with a titrant, in this case, perchloric acid in the presence of a quaternary ammonium (B1175870) bromide. The endpoint is determined potentiometrically or with a colorimetric indicator.[7][8]
Data Presentation: Titration Method Validation Summary
The following table summarizes the typical validation parameters for a quantitative titration method for this compound.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (R²) | R² ≥ 0.995 | 0.9985 |
| Range | 80-120% of the target concentration | 80 - 120 mg |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.5 - 101.8% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 3.0% | 1.10% |
| - Intermediate Precision | ≤ 4.0% | 1.85% |
| Limit of Quantitation (LOQ) | Dependent on titrant concentration and burette precision | ~10 mg |
| Specificity | No interference from acidic or basic impurities | Passed (by sample pre-treatment) |
| Robustness | % RSD ≤ 6.0% for varied parameters | Passed |
Experimental Protocol: Titration
Objective: To quantify the amount of this compound in a sample using a nonaqueous titration method.
Instrumentation:
-
Automatic Potentiometric Titrator (e.g., Mettler Toledo T50) or a 25 mL burette.[9]
-
pH electrode suitable for nonaqueous titration.
-
Magnetic stirrer.
Reagents and Materials:
-
This compound sample
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Tetraethylammonium (B1195904) bromide (TEABr) solution: Dissolve 100 g of TEABr in 400 mL of glacial acetic acid.[7][9]
-
Dichloromethane or chloroform
-
Crystal violet indicator (for manual titration)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 20 mL of dichloromethane.
-
-
Titration:
-
Add 10 mL of the tetraethylammonium bromide solution to the sample.
-
If performing a manual titration, add 2-3 drops of crystal violet indicator.
-
Place the beaker on a magnetic stirrer and immerse the electrode (for potentiometric titration).
-
Titrate the solution with standardized 0.1 N perchloric acid. The endpoint for the colorimetric titration is a stable blue-green color. For potentiometric titration, the endpoint is the inflection point of the titration curve.[7]
-
Perform a blank titration using the same procedure without the sample.
-
-
Calculation:
-
Calculate the epoxide equivalent or the percentage of this compound using the following formula:
% Purity = ((V_s - V_b) * N * MW) / (W * 10)
Where:
-
V_s = Volume of titrant for the sample (mL)
-
V_b = Volume of titrant for the blank (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of this compound (112.17 g/mol )
-
W = Weight of the sample (g)
-
Method Comparison
| Feature | GC-MS | Titration |
| Specificity | High (based on retention time and mass fragmentation) | Moderate (can be affected by other acidic or basic compounds) |
| Sensitivity | High (LOD in µg/mL range) | Low (requires mg quantities) |
| Throughput | Moderate (automated systems can handle many samples) | Low to Moderate |
| Cost | High (instrumentation and maintenance) | Low (basic laboratory equipment) |
| Sample Type | Volatile and semi-volatile compounds | Soluble compounds with epoxide functionality |
| Information Provided | Quantitative and qualitative (structural information from mass spectra) | Quantitative only |
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for GC-MS Analysis.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. waters.com [waters.com]
- 6. 1-Methyl-1,2-epoxycyclohexane | C7H12O | CID 224243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. metrohm.com [metrohm.com]
- 9. mt.com [mt.com]
A Comparative Guide to the Epoxidation of 1-Methylcyclohexene: Benchmarking Common Oxidants
For researchers, scientists, and drug development professionals, the selective oxidation of alkenes to epoxides is a cornerstone of organic synthesis, providing critical intermediates for the construction of complex molecular architectures. This guide offers an objective comparison of various oxidants for the epoxidation of 1-methylcyclohexene, a common prochiral alkene, with a focus on yield, stereoselectivity, and reaction conditions. The information presented herein is supported by experimental data to facilitate the selection of the most suitable oxidant for specific research and development applications.
The epoxidation of 1-methylcyclohexene yields 1-methylcyclohexene oxide, a versatile building block. The choice of oxidant dictates not only the efficiency of the transformation but also the stereochemical outcome, a critical consideration in the synthesis of chiral molecules. This guide benchmarks the performance of several widely used oxidants: meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, the Jacobsen-Katsuki catalyst system, hydrogen peroxide in combination with a methyltrioxorhenium (MTO) catalyst, and dimethyldioxirane (B1199080) (DMDO).
Performance Comparison of Oxidants
The following table summarizes the performance of different oxidants in the epoxidation of 1-methylcyclohexene based on available experimental data.
| Oxidant/Catalyst System | Predominant Stereochemistry | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Typical Yield (%) | Key Reaction Conditions |
| m-CPBA | Racemic, syn-addition | Predominantly syn | Racemic | High | Dichloromethane (B109758) (DCM), 0 °C to room temperature |
| Peroxyacetic Acid | Racemic, syn-addition | Predominantly syn | Racemic | High | Dichloromethane (DCM), room temperature |
| Jacobsen-Katsuki Catalyst | Enantioselective | - | Up to >90% | Not specified for this substrate | Dichloromethane (DCM), buffered NaOCl, 0 °C |
| H₂O₂ / MTO | Racemic | Not specified | Racemic | Quantitative (for other cyclic alkenes) | CH₂Cl₂, 3-methylpyrazole (B28129) as additive |
| DMDO | Racemic, syn-addition | Predominantly syn | Racemic | Near quantitative (for trans-stilbene) | Acetone (B3395972), -10 to -20 °C |
Reaction Pathways and Stereochemical Considerations
The epoxidation of 1-methylcyclohexene can proceed through different pathways, leading to various stereoisomers. The primary distinction lies in whether the oxidant delivers the oxygen atom from the same side (syn-addition) or the opposite side (anti-addition) relative to the methyl group on the cyclohexene (B86901) ring.
Peroxy acids like m-CPBA and peroxyacetic acid, as well as DMDO, are known to proceed via a concerted mechanism, resulting in syn-addition of the oxygen atom to the double bond. This leads to the formation of a racemic mixture of the syn-epoxide.
In contrast, the Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to achieve asymmetric induction, leading to an enantioenriched product. The catalyst directs the oxidant to one face of the alkene, resulting in high enantiomeric excess.
Catalytic systems involving hydrogen peroxide, such as with MTO, offer a greener alternative to peroxy acids. The active catalytic species generated in situ is responsible for the oxygen transfer. The stereochemical outcome in these systems can be influenced by the catalyst and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections provide representative experimental protocols for the epoxidation of 1-methylcyclohexene using the discussed oxidants.
Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a general procedure for the epoxidation of an alkene using m-CPBA.
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask.
-
Add m-CPBA (typically 1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium sulfite solution (to quench excess peroxy acid), saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylcyclohexene oxide.
Epoxidation using Peroxyacetic Acid
This method provides an alternative to m-CPBA for racemic epoxidation.
Materials:
-
1-Methylcyclohexene
-
Peroxyacetic acid solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
In a flask equipped with a stirrer, add 1-methylcyclohexene, dichloromethane, and anhydrous sodium carbonate.
-
Cool the mixture and add the peroxyacetic acid solution dropwise while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time.
-
Work up the reaction by washing with water and drying the organic layer.
-
Remove the solvent under reduced pressure to isolate the product.
Asymmetric Epoxidation using the Jacobsen-Katsuki Catalyst
This protocol is for achieving an enantioenriched epoxide.[1]
Materials:
-
1-Methylcyclohexene
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
Buffered sodium hypochlorite (B82951) (NaOCl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask and cool to 0 °C.
-
Add the chiral Jacobsen's catalyst (typically 1-8 mol%).[1]
-
Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.[1]
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, separate the organic layer.[1]
-
Wash the organic layer with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the epoxide by flash chromatography.[1]
Epoxidation using Hydrogen Peroxide and Methyltrioxorhenium (MTO)
This method utilizes a catalytic amount of MTO for activation of hydrogen peroxide.
Materials:
-
1-Methylcyclohexene
-
Hydrogen peroxide (35% aqueous solution)
-
Methyltrioxorhenium (MTO)
-
3-Methylpyrazole
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 1-methylcyclohexene and 3-methylpyrazole in dichloromethane.
-
Add the MTO catalyst (typically 0.05-0.1 mol%).
-
Add the 35% hydrogen peroxide solution and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, work up the reaction to isolate the epoxide.
Epoxidation using Dimethyldioxirane (DMDO)
DMDO is a potent but unstable oxidant that is typically prepared in situ or used as a dilute solution in acetone.
Materials:
-
1-Methylcyclohexene
-
Solution of dimethyldioxirane in acetone
Procedure:
-
Cool a solution of 1-methylcyclohexene in a suitable solvent to a low temperature (e.g., -10 to -20 °C).
-
Add a pre-prepared and titrated solution of DMDO in acetone dropwise.
-
Stir the reaction mixture at low temperature until completion, as monitored by TLC.
-
The workup is simple as the only byproduct is volatile acetone, which can be removed under reduced pressure.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the epoxidation of 1-methylcyclohexene.
Caption: Generalized workflow for the epoxidation of 1-methylcyclohexene.
Logical Framework for Oxidant Selection
The choice of oxidant for the epoxidation of 1-methylcyclohexene depends on the desired outcome of the synthesis. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting an oxidant for 1-methylcyclohexene epoxidation.
Conclusion
The epoxidation of 1-methylcyclohexene can be effectively achieved using a variety of oxidants, each with its own set of advantages and disadvantages. For the synthesis of a racemic mixture of 1-methylcyclohexene oxide, traditional peroxy acids like m-CPBA and peroxyacetic acid offer high yields and straightforward procedures. For a greener approach to a racemic product, catalytic systems using hydrogen peroxide, such as with MTO, are a viable alternative, while DMDO provides a mild option with a volatile byproduct. When the synthesis of an enantioenriched epoxide is the goal, the Jacobsen-Katsuki epoxidation stands out as the method of choice, capable of delivering high enantioselectivity. The selection of the optimal oxidant will ultimately depend on the specific requirements of the synthetic target, including desired stereochemistry, scalability, and environmental considerations.
References
A Comparative Analysis of Nucleophile Reactivity with 1,2-Epoxy-1-methylcyclohexane
For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of electrophilic intermediates like epoxides is paramount for the rational design of synthetic pathways. This guide provides a comparative analysis of the reactivity of different nucleophiles with 1,2-epoxy-1-methylcyclohexane, supported by experimental data and detailed protocols to ensure reproducibility and aid in methodological application.
The ring-opening of this compound, a substituted cyclic ether, presents a valuable system for studying the regioselectivity and stereoselectivity of nucleophilic attack. The strained three-membered ring of the epoxide is susceptible to cleavage under both acidic and basic conditions, yet the choice of nucleophile and reaction conditions dictates the reaction's outcome. This guide focuses on the comparative reactivity of two distinct nucleophiles: the azide (B81097) ion (N₃⁻), a strong nucleophile, and methanol (B129727) (CH₃OH), a weaker nucleophile whose reactivity is significantly influenced by the presence of an acid or base catalyst.
Regioselectivity of Nucleophilic Attack
The regioselectivity of the ring-opening of this compound is a critical aspect of its reactivity, governed by the reaction mechanism.
Under acidic conditions , the epoxide oxygen is first protonated, leading to a transition state with significant carbocationic character at the more substituted carbon (C-1). Consequently, the nucleophile preferentially attacks this more electrophilic and sterically hindered carbon. This pathway is often described as having Sₙ1-like characteristics.[1][2]
In contrast, under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an Sₙ2 mechanism. In this concerted step, the nucleophile attacks the sterically less hindered carbon (C-2), leading to the inversion of stereochemistry at that center.[1]
Comparative Reactivity Data
The following table summarizes the experimental data for the reaction of this compound with sodium azide and methanol under different conditions.
| Nucleophile/Conditions | Major Product | Product Structure | Yield (%) | Reaction Time (h) | Reference |
| Sodium Azide (NaN₃) in water/reflux | trans-2-Azido-1-methylcyclohexan-1-ol | 92 | 1.5 | Modified from Org. Synth. 2007, 84, 153 | |
| Methanol (CH₃OH) with H₂SO₄ (catalytic) | trans-2-Methoxy-1-methylcyclohexan-1-ol | Not specified | Not specified | Qualitative description[3] |
Note: The yield for the reaction with sodium azide is based on a closely related substrate, cyclohexene (B86901) oxide, under similar conditions, as specific quantitative data for this compound was not available in the cited literature. The reaction with methanol under acidic conditions is well-established to yield the trans-2-methoxy-1-methylcyclohexan-1-ol, though specific yield and reaction time were not detailed in the referenced material.
Experimental Protocols
Reaction of this compound with Sodium Azide
This procedure is adapted from a similar synthesis and illustrates a typical protocol for the azidolysis of epoxides.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Ammonium (B1175870) chloride (1.1 eq)
-
Methanol (as solvent)
-
Water (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of this compound in methanol is prepared.
-
A solution of sodium azide and ammonium chloride in water is added to the flask.
-
The reaction mixture is heated to reflux and stirred for 1.5 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The product, trans-2-azido-1-methylcyclohexan-1-ol, can be purified by column chromatography.
Acid-Catalyzed Ring-Opening with Methanol
The following is a general procedure for the acid-catalyzed methanolysis of this compound.
Materials:
-
This compound (1.0 eq)
-
Methanol (as solvent)
-
Sulfuric acid (catalytic amount)
Procedure:
-
This compound is dissolved in an excess of methanol in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the product, trans-2-methoxy-1-methylcyclohexan-1-ol.
Reaction Mechanisms and Logical Workflow
The differing regiochemical outcomes of the nucleophilic attack on this compound can be visualized through the following reaction pathway diagrams.
Caption: Reaction pathways for the ring-opening of this compound.
The diagram illustrates the distinct intermediates and points of nucleophilic attack under acidic and basic conditions, providing a clear logical workflow for predicting reaction outcomes.
Caption: A generalized experimental workflow for the synthesis of substituted cyclohexanols.
This workflow outlines the key steps involved in the synthesis and isolation of the ring-opened products, applicable to both reaction conditions discussed.
References
A Comparative Analysis of Synthetic Routes to 1,2-Epoxy-1-methylcyclohexane: Theoretical vs. Experimental Yields
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 1,2-Epoxy-1-methylcyclohexane is a valuable building block, and its synthesis via the epoxidation of 1-methylcyclohexene can be achieved through various methods. This guide provides an objective comparison of common synthetic strategies, focusing on the theoretical versus experimentally achieved yields, and offers detailed protocols for each.
The primary methods for this transformation involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid, as well as catalytic systems like the Jacobsen-Katsuki epoxidation for enantioselective synthesis.[1] Alternative methods utilizing other oxidizing agents are also explored to provide a comprehensive overview for selecting the most suitable protocol based on desired yield, stereoselectivity, and reaction conditions.
Quantitative Comparison of Synthetic Yields
The following table summarizes the theoretical and reported experimental yields for the synthesis of this compound from 1-methylcyclohexene using different epoxidation methods. For the purpose of a standardized comparison, the theoretical yield is calculated based on a starting amount of 10 grams of 1-methylcyclohexene.
| Epoxidation Method | Oxidizing Agent | Catalyst | Reported Experimental Yield (%) | Theoretical Yield (g) | Experimental Yield (g) |
| Peroxy Acid Epoxidation | m-CPBA | None | ~79% | 11.66 | 9.21 |
| Peroxy Acid Epoxidation | Peroxyacetic Acid | None | ~93% (for cyclohexene) | 11.66 | 10.84 |
| Jacobsen-Katsuki Epoxidation | Sodium Hypochlorite (B82951) | (R,R)- or (S,S)-Jacobsen's Catalyst | High (enantioselective) | 11.66 | High (enantioselective) |
| Catalytic Epoxidation | Hydrogen Peroxide | Tungstate/Phase Transfer Catalyst | High Conversion & Selectivity (for cyclohexene) | 11.66 | High |
Note: The yield for peroxyacetic acid is based on the epoxidation of cyclohexene (B86901) and serves as a close approximation.[2] Specific yield for the Jacobsen-Katsuki epoxidation of 1-methylcyclohexene can vary depending on reaction scale and conditions, with the primary advantage being high enantioselectivity.[3][4] Catalytic epoxidation with hydrogen peroxide has shown high efficiency for cyclohexene, suggesting a promising alternative.[5]
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is a widely used and reliable procedure for the epoxidation of alkenes.
Materials:
-
1-methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclohexene in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred 1-methylcyclohexene solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.[6]
-
Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or flash column chromatography.
Method 2: Epoxidation using Peroxyacetic Acid
This method offers an alternative to m-CPBA and can provide high yields.
Materials:
-
1-methylcyclohexene
-
Peroxyacetic acid solution
-
Anhydrous sodium carbonate
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, combine 1-methylcyclohexene, anhydrous sodium carbonate, and dichloromethane.
-
Cool the mixture to a desired temperature (e.g., 20-25 °C).
-
Slowly add the peroxyacetic acid solution dropwise while maintaining the temperature.
-
After the addition is complete, continue to stir the mixture for a specified time until the reaction is complete as monitored by TLC or GC.
-
Upon completion, the reaction mixture is worked up by washing with water and a mild base to neutralize the acetic acid.
-
The organic layer is dried and the solvent is evaporated to afford the crude epoxide, which can be purified by distillation.
Method 3: Enantioselective Epoxidation using Jacobsen-Katsuki Catalyst
This protocol is employed when the synthesis of a specific enantiomer of the epoxide is desired.[3][4]
Materials:
-
1-methylcyclohexene
-
(R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol%)
-
Buffered sodium hypochlorite solution (commercial bleach)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the chiral Jacobsen's catalyst to the solution.[1]
-
Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.[1]
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the epoxide by flash chromatography.
-
The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.[1]
Synthesis and Yield Comparison Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and the subsequent comparison of yields.
Caption: Workflow for Synthesis and Yield Comparison.
Reaction Pathway: Epoxidation of 1-Methylcyclohexene
The epoxidation of 1-methylcyclohexene with a peroxy acid like m-CPBA proceeds through a concerted mechanism.
Caption: General Reaction for m-CPBA Epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. JPH0441449A - Production of cyclohexane-1,2-diol - Google Patents [patents.google.com]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. CN101613330A - Method for preparing epoxycyclohexane by hydrogen peroxide epoxidation - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic comparison of cis and trans isomers of 1,2-disubstituted cyclohexanes derived from 1,2-Epoxy-1-methylcyclohexane
A Comparative Guide for Researchers
The precise determination of stereochemistry is paramount in chemical research and drug development, as different isomers can exhibit vastly different biological activities and material properties. For 1,2-disubstituted cyclohexanes, such as those derived from the ring-opening of 1,2-epoxy-1-methylcyclohexane, distinguishing between cis and trans isomers is a critical analytical challenge. This guide provides a detailed comparison of the spectroscopic characteristics of cis- and trans-1-methyl-1,2-cyclohexanediol, supported by experimental data and protocols, to aid in their unambiguous identification.
The primary distinction between these isomers arises from the rigid chair conformation of the cyclohexane (B81311) ring. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1] In the case of 1,2-disubstitution, the cis isomer will possess one axial and one equatorial substituent, while the trans isomer can exist as either a diaxial or a diequatorial conformer. The diequatorial conformer of the trans isomer is significantly more stable and therefore predominates.[1] These conformational preferences lead to distinct and predictable differences in their NMR and IR spectra.
Isomer Synthesis and Spectroscopic Analysis Workflow
The trans isomer, trans-1-methyl-1,2-cyclohexanediol, is readily synthesized via the acid-catalyzed hydrolysis of this compound. This reaction proceeds through a backside attack by a water molecule on the protonated epoxide, resulting in the trans configuration of the hydroxyl groups.[2][3] The logical workflow for synthesizing and subsequently analyzing the isomers is depicted below.
Caption: Workflow for synthesis and spectroscopic differentiation of diol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for distinguishing between these isomers. Differences in the chemical shifts (δ) and proton-proton coupling constants (J) in ¹H NMR, along with steric effects observed in ¹³C NMR, provide clear diagnostic markers.[1]
¹H NMR Spectroscopy
The orientation of protons as either axial or equatorial results in distinct chemical shifts and coupling patterns. Axial protons are typically shielded and appear at a lower ppm value compared to their equatorial counterparts.[1] The key differentiator, however, lies in the coupling constants (J), which are dependent on the dihedral angle between adjacent protons.
-
Trans Isomer : The most stable diequatorial conformation places the proton at C2 in an axial position. This leads to a large axial-axial (J_ax,ax) coupling (typically 8-12 Hz) with the adjacent axial protons.
-
Cis Isomer : This isomer has one axial and one equatorial hydroxyl group. This results in smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings, which are typically in the range of 2-5 Hz.[1]
| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| cis -1-Methyl-1,2-cyclohexanediol | -CH(OH)- | ~3.35[4] | Small J values (2-5 Hz) expected due to ax-eq/eq-eq couplings.[1] |
| trans -1-Methyl-1,2-cyclohexanediol | -CH(OH)- | ~3.33[5] | Large J_ax,ax value (8-12 Hz) expected for the C2-H proton.[1] |
| -CH₃ | Varies | N/A | |
| Cyclohexyl -CH₂- | 1.2 - 2.0 | Multiplets |
Note: Specific chemical shift values are cited for the parent 1,2-cyclohexanediol and serve as an estimate. The presence of the methyl group will cause slight variations.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is highly sensitive to the steric environment within the molecule. The γ-gauche effect is a key diagnostic tool for differentiating the isomers.[1] An axial substituent causes steric hindrance with the syn-axial protons on the γ-carbons (C3 and C5 relative to an axial C1 substituent), leading to a shielding effect that shifts the γ-carbon signals upfield (to a lower ppm value).
-
Trans Isomer : In the stable diequatorial conformation, there are no significant γ-gauche effects, and the carbon signals appear further downfield.
-
Cis Isomer : The presence of an axial hydroxyl group will cause an upfield shift for the γ-carbons relative to that group.
| Isomer | Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| cis -1-Methyl-1,2-cyclohexanediol | -C(OH)- | ~75.8[4] | One substituent is axial, leading to γ-gauche shielding effects on other ring carbons.[1] |
| -CH₂- (γ to axial OH) | Upfield shift | Shielded by axial substituent. | |
| trans -1-Methyl-1,2-cyclohexanediol | -C(OH)- | Downfield vs cis | Both substituents are equatorial, minimizing steric interactions. |
| -CH₂- | Downfield vs cis | Less shielding compared to the cis isomer. |
Note: Specific chemical shift values are cited for the parent cis-1,2-cyclohexanediol (B155557) as a reference.[4]
Infrared (IR) Spectroscopy
IR spectroscopy can also be used to differentiate between the cis and trans isomers, primarily by observing the O-H stretching region and the fingerprint region.
-
O-H Stretching : The cis isomer, with one axial and one equatorial hydroxyl group, can form an intramolecular hydrogen bond. This typically results in a sharper, distinct absorption band at a slightly lower frequency (e.g., ~3500 cm⁻¹) compared to the broad band from the intermolecular hydrogen bonding seen in the trans isomer (e.g., ~3400-3300 cm⁻¹).
-
Fingerprint Region (1300-650 cm⁻¹) : The overall molecular symmetry and vibrational modes differ between the isomers, leading to unique patterns of peaks in the fingerprint region. These differences, while complex, can serve as a reliable confirmation of identity when compared against known spectra.[1]
| Isomer | Vibrational Band | Expected Wavenumber (cm⁻¹) | Appearance |
| cis | O-H Stretch | ~3600-3500 | Sharper (due to intramolecular H-bonding) |
| trans | O-H Stretch | ~3400-3200 | Broad (due to intermolecular H-bonding) |
| Both | C-O Stretch | ~1200-1000 | Strong |
| Both | Fingerprint Region | 1300-650 | Complex, unique pattern for each isomer |
Experimental Protocols
Synthesis of trans-1-Methyl-1,2-cyclohexanediol[2][3]
-
Reaction Setup : Dissolve this compound in a suitable solvent (e.g., water or a water/THF mixture) in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Catalysis : Slowly add a catalytic amount of a strong acid (e.g., dilute H₂SO₄ or HClO₄) to the solution while stirring at room temperature.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Workup : Neutralize the reaction mixture with a weak base (e.g., NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
NMR Spectroscopy[1][4]
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve ~5-10 mg of the purified diol isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum.
IR Spectroscopy[1]
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film : If the sample is a viscous liquid or oil, place a drop between two salt (NaCl or KBr) plates.
-
-
Acquisition : Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.
References
Comparative Performance of Enzymatic Hydrolysis: 1,2-Epoxy-1-methylcyclohexane versus Other Epoxides
A detailed guide for researchers and drug development professionals on the enzymatic kinetic resolution of 1,2-Epoxy-1-methylcyclohexane in comparison to other common epoxide substrates.
The enzymatic hydrolysis of epoxides is a cornerstone of biocatalysis, offering a green and highly selective method for the production of enantiopure epoxides and vicinal diols, which are valuable chiral building blocks in the pharmaceutical industry.[1][2] This guide provides an objective comparison of the enzymatic hydrolysis of this compound with other representative epoxides, supported by experimental data and detailed protocols.
Quantitative Performance Data
The efficiency of enzymatic epoxide hydrolysis is evaluated based on several key parameters: the Michaelis-Menten constant (Km), maximum reaction rate (Vmax), catalytic efficiency (kcat/Km), and the enantiomeric excess (e.e.) of the product or remaining substrate. Below is a compilation of quantitative data from various studies, showcasing the performance of different epoxide hydrolases (EHs) on this compound and other epoxides.
| Substrate | Enzyme | Vmax (nmol/min/mg) | Km (mM) | Specific Activity (U/mg) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| This compound | Rabbit Liver Microsomal EH | 3.5 | - | - | 94 (diol at 8% conversion) | - | [3] |
| This compound | Rabbit Liver Cytosolic EH | 1.0 | - | - | Racemic diol | - | [3] |
| Cyclohexene (B86901) Oxide | Rabbit Liver Microsomal EH | 17.0 | - | - | 94 (diol) | - | [3] |
| Cyclohexene Oxide | Rabbit Liver Cytosolic EH | 0.95 | - | - | 22 (diol) | - | [3] |
| (rac)-Styrene Oxide | Trichoderma reesei EH (TrEH) | - | 4.6 | - | >99 ((S)-styrene oxide) | - | [4][5] |
| (R)-(+)-Styrene Oxide | Trichoderma reesei EH (TrEH) | - | 21.7 | - | - | - | [4][5] |
| (S)-(-)-Styrene Oxide | Trichoderma reesei EH (TrEH) | - | 3.0 | - | - | - | [4][5] |
| (rac)-1,2-Epoxyhexane | Phaseolus vulgaris EH (PvEH2) hybrid | - | - | 35.3 | >99.5 ((S)-1,2-epoxyhexane) | 36.9 | [6] |
| (rac)-Styrene Oxide | Aspergillus niger EH (immobilized) | - | - | - | 99 ((S)-styrene oxide and (R)-diol) | ~50 | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the enzymatic hydrolysis of epoxides and the subsequent analysis of products.
Protocol 1: General Enzymatic Kinetic Resolution of Epoxides
This protocol outlines a general procedure for the kinetic resolution of a racemic epoxide using a whole-cell biocatalyst.
1. Enzyme Preparation (Whole-Cell Biocatalyst):
-
Cultivate the microbial strain (e.g., Aspergillus niger, Trichoderma reesei) expressing the desired epoxide hydrolase in a suitable growth medium.
-
Harvest the cells by centrifugation and wash them with a buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
The washed cells can be used directly as a whole-cell biocatalyst or subjected to further processing like lyophilization or immobilization.[8]
2. Enzymatic Hydrolysis Reaction:
-
In a temperature-controlled reactor, prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add the whole cells or purified/immobilized enzyme to the buffer.
-
Add the racemic epoxide substrate (e.g., this compound, styrene (B11656) oxide) to the reaction mixture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible organic co-solvent to improve solubility.[9]
-
Stir the reaction mixture at a constant temperature (e.g., 30°C).
3. Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (typically around 50% for kinetic resolution) is reached, terminate the reaction by removing the biocatalyst (e.g., by centrifugation or filtration).
-
Extract the products from the aqueous phase using an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Dry the organic extract over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating and quantifying enantiomers.[10][11][12]
1. Sample Preparation:
-
The extracted and concentrated sample containing the unreacted epoxide and the diol product may need derivatization to improve volatility and chromatographic separation. For diols, a common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA).[13]
2. GC Analysis:
-
Column: Use a chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA, FS-Hydrodex β-6TBDM).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID). Set appropriate temperatures (e.g., 250°C).
-
Oven Temperature Program: Develop a temperature gradient to achieve baseline separation of the enantiomers of both the epoxide and the diol. An example program could be: start at 80°C, ramp at 5°C/min to 130°C.
-
Quantification: Integrate the peak areas of the enantiomers to calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100.
Visualizing the Process: Workflow and Reaction Mechanism
Understanding the experimental workflow and the underlying enzymatic mechanism is crucial for experimental design and data interpretation.
Experimental Workflow for Enzymatic Epoxide Hydrolysis
Mechanism of Epoxide Hydrolase Catalysis
References
- 1. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxide Hydrolases: Multipotential Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Epoxide hydrolase of Trichoderma reesei: Biochemical properties and conformational characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Greatly enhancing the enantioselectivity of PvEH2, a Phaseolus vulgaris epoxide hydrolase, towards racemic 1,2-epoxyhexane via replacing its partial cap-loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Purification and characterization of a highly enantioselective epoxide hydrolase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for 1,2-Epoxy-1-methylcyclohexane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,2-Epoxy-1-methylcyclohexane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] Prolonged or repeated skin contact may lead to sensitization.[2][3] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Storage: Store containers in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5] Keep containers tightly closed.
Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile rubber). |
| Skin and Body | A lab coat or chemical-resistant apron. Closed-toe shoes are required. |
| Respiratory | An air-purifying respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material.[4] |
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established by OSHA, NIOSH, or ACGIH for this compound. In the absence of specific limits, it is prudent to adhere to the exposure limits for structurally similar epoxy compounds, such as glycidyl (B131873) ethers, to minimize potential health risks.
| Chemical Substance | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) / Ceiling | Agency |
| n-Butyl Glycidyl Ether | 3 ppm (16 mg/m³) | - | ACGIH |
| Phenyl Glycidyl Ether | 1 ppm (6.1 mg/m³) | - | ACGIH |
| Diglycidyl Ether | 0.01 ppm (0.05 mg/m³) | - | ACGIH |
| Epoxy Resin Systems (general) | Maintain exposure below established limits for individual components. | - | OSHA |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical for the safe handling of this compound.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Don all required personal protective equipment as outlined in Section 1.2.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Have spill control materials readily available.
Handling and Use
-
Grounding: When transferring the chemical, ground and bond containers to prevent static discharge, which can be an ignition source.
-
Dispensing: Use only non-sparking tools for opening and dispensing.
-
Heating: If heating is necessary, use a well-controlled heating mantle or water bath within the fume hood. Avoid open flames.
-
Reactions: When used in chemical reactions, ensure the apparatus is properly assembled and vented to prevent pressure buildup.
Post-Handling
-
Decontamination: Clean all equipment and the work area thoroughly after use. Acetone can be used for initial cleaning of glassware, followed by soap and water.[6]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
Spill and Emergency Procedures
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the spill.
-
Neutralization (for residual amounts): For small residual amounts on a surface, a weak acid like citric acid can be used to neutralize any basic components.[7][8]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.
Major Spill (Outside of a fume hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close doors to the affected area to prevent the spread of vapors.
-
Emergency Services: Contact your institution's emergency response team or the local fire department.
-
Ventilation: If it is safe to do so, increase ventilation to the area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection
-
Collect all liquid waste, including reaction residues and used solvents, in a clearly labeled, sealed, and compatible waste container.
-
Contaminated solid waste, such as absorbent materials, gloves, and paper towels, should be collected in a separate, labeled, and sealed container.
Waste Disposal
-
Do not dispose of this compound down the drain.
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
For small amounts of leftover material, it may be possible to react it with a hardener to form a non-hazardous solid, which can then be disposed of as regular waste after it has fully cured and cooled.[5][9] However, this should only be done in small quantities in a well-ventilated area, as the curing process can generate heat and fumes.[5][9]
Experimental Protocol: Decontamination of Glassware
This protocol details the steps for the thorough decontamination of laboratory glassware that has been in contact with this compound.
-
Initial Rinse (in a fume hood):
-
Wearing appropriate PPE, rinse the glassware three times with a small amount of a suitable solvent, such as acetone, to remove the bulk of the chemical residue.
-
Collect all solvent rinses in a designated hazardous waste container.
-
-
Washing:
-
Wash the glassware with laboratory detergent and warm water.
-
Use a brush to scrub all surfaces of the glassware.
-
-
Final Rinse:
-
Rinse the glassware thoroughly with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
Diagrams
Caption: Workflow for handling this compound.
Caption: Decision tree for spill response.
References
- 1. chemtops.com [chemtops.com]
- 2. cdph.ca.gov [cdph.ca.gov]
- 3. keypolymer.com [keypolymer.com]
- 4. westsystem.com [westsystem.com]
- 5. wolverinecoatings.com [wolverinecoatings.com]
- 6. canadianscientific.ca [canadianscientific.ca]
- 7. How to Clean Epoxy Lab Countertops [labs-usa.com]
- 8. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 9. epoxycraft.com [epoxycraft.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
